molecular formula C4H8BrCl B103949 1-Bromo-3-chloro-2-methylpropane CAS No. 6974-77-2

1-Bromo-3-chloro-2-methylpropane

Cat. No.: B103949
CAS No.: 6974-77-2
M. Wt: 171.46 g/mol
InChI Key: ZKDOQFPDSUOLGF-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methylpropane, also known as this compound, is a useful research compound. Its molecular formula is C4H8BrCl and its molecular weight is 171.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-chloro-2-methylpropane
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InChI

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDOQFPDSUOLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871175
Record name 1-Bromo-3-chloro-2-methylpropane
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Molecular Weight

171.46 g/mol
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CAS No.

6974-77-2
Record name 1-Bromo-3-chloro-2-methylpropane
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its use in research and development.

Introduction

This compound (CAS Number: 6974-77-2) is a versatile bifunctional organic compound.[1][2] Its structure, featuring both a bromine and a chlorine atom on a branched methylpropane backbone, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This guide aims to be a comprehensive resource for professionals utilizing this reagent in their synthetic endeavors.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 6974-77-2[1][2]
Molecular Formula C₄H₈BrCl[2]
Molecular Weight 171.46 g/mol []
Appearance Colorless to light yellow liquidTCI
Boiling Point 152-159 °C[1]
Density 1.48 g/cm³ at 20 °C
Refractive Index (n20/D) 1.4809[1]
Solubility Soluble in methanol (B129727) and acetone (B3395972)BenchChem
Flash Point >110 °C
Storage Temperature 2-30°C

Synthesis of this compound

The primary synthetic route to this compound is through a halogen exchange reaction.

Synthesis via Halogen Exchange

This method involves the reaction of 1,3-dichloro-2-methylpropane (B1596176) with a bromide salt, typically sodium bromide, in a suitable solvent like acetone. This reaction proceeds via an SN2 mechanism where the bromide ion displaces one of the chloride ions.

Synthesis_Halogen_Exchange cluster_reactants Reactants cluster_products Products 1,3-dichloro-2-methylpropane 1,3-dichloro-2-methylpropane Product This compound 1,3-dichloro-2-methylpropane->Product Reflux NaBr NaBr Acetone Acetone NaCl NaCl

Figure 1: Synthesis of this compound via halogen exchange.
Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-dichloro-2-methylpropane

  • Sodium bromide (NaBr)

  • Acetone

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-methylpropane (0.1 mol, 12.7 g) and sodium bromide (0.12 mol, 12.3 g).

  • Add 150 mL of acetone to the flask.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Reactivity of this compound

This compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions. The presence of two different halogens allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more labile.

Nucleophilic Substitution Reactions

The compound readily undergoes SN2 reactions with a variety of nucleophiles. The bromine atom is the preferred leaving group due to its lower bond dissociation energy compared to the chlorine atom.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Substrate This compound Product Substituted Product Substrate->Product SN2 Reaction Nucleophile Nu⁻ Leaving_Group Br⁻

Figure 2: General scheme for nucleophilic substitution of this compound.

A notable application is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have shown potential as non-opiate antinociceptive agents.[1]

Experimental Protocol: Synthesis of 1-Azido-3-chloro-2-methylpropane

This protocol provides an example of a nucleophilic substitution reaction using sodium azide (B81097).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.05 mol, 8.57 g) in 50 mL of DMF.

  • Add sodium azide (0.06 mol, 3.9 g) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. The use of a bulky base like potassium tert-butoxide favors the formation of the Hofmann product (less substituted alkene).

Elimination_Reaction cluster_reactants Reactants cluster_products Products Substrate This compound Product Alkene Product Substrate->Product E2 Reaction Base Strong, Bulky Base Byproducts H-Base⁺ + Br⁻

Figure 3: General scheme for the elimination reaction of this compound.
Experimental Protocol: Dehydrobromination of this compound

This protocol describes a typical dehydrobromination reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) (t-BuOH)

  • Deionized water

  • Pentane (B18724)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (0.1 mol, 17.1 g) in 100 mL of anhydrous tert-butanol.

  • Add potassium tert-butoxide (0.12 mol, 13.5 g) to the solution in portions.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 50 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with pentane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain the alkene product.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the carbon-bromine and carbon-chlorine bonds allows for selective transformations, making it a key intermediate in the preparation of a variety of organic molecules, including those with potential pharmaceutical applications. The experimental protocols provided in this guide offer a practical foundation for its use in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

1-Bromo-3-chloro-2-methylpropane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core chemical data for 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane used as a building block in organic synthesis.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.

PropertyValueCitations
Molecular FormulaC₄H₈BrCl[1][2][3]
Molecular Weight171.46 g/mol [2][3][4]
CAS Number6974-77-2[1][3]

Experimental Protocols

No experimental protocols were cited in the generation of this data sheet. The provided information is based on established chemical knowledge and computational chemistry models.

Data Visualization

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

molecular_properties compound This compound formula Molecular Formula: C₄H₈BrCl compound->formula has weight Molecular Weight: 171.46 g/mol compound->weight has

Caption: Relationship between this compound and its key molecular properties.

References

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 1-Bromo-3-chloro-2-methylpropane (CAS No: 6974-77-2). This bifunctional alkyl halide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document includes detailed tables of its properties, representative experimental protocols for its synthesis and subsequent reactions, and an analysis of its spectral data. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a halogenated alkane characterized by a branched propane (B168953) backbone with bromine and chlorine substituents at the 1 and 3 positions, respectively, and a methyl group at the 2 position.[1]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound[2]
CAS Number 6974-77-2[2]
Molecular Formula C₄H₈BrCl[1]
Synonyms 1-Chloro-3-bromo-2-methylpropane, 2-Methyl-1-bromo-3-chloropropane
InChI Key ZKDOQFPDSUOLGF-UHFFFAOYSA-N
SMILES CC(CCl)CBr[]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 171.46 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.467 g/mL at 25 °C[1][]
Boiling Point 152-159 °C[1]
Flash Point >110 °C (>230 °F)[1]
Solubility Soluble in methanol (B129727) and acetone[1]

Synthesis of this compound

A common synthetic route to haloalkanes is the hydrohalogenation of alkenes. The synthesis of this compound can be achieved via the anti-Markovnikov hydrobromination of 3-chloro-2-methylpropene (B57409). This reaction is typically initiated by a radical initiator to ensure the bromine atom adds to the less substituted carbon.

Experimental Protocol: Synthesis via Radical Hydrobromination

This protocol is adapted from a similar procedure for the synthesis of 1-bromo-3-chloropropane (B140262).[4]

Materials:

  • 3-chloro-2-methylpropene

  • Hydrogen bromide (HBr) gas

  • Dibenzoyl peroxide (BPO) or another suitable radical initiator

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-2-methylpropene (1.0 eq) in anhydrous diethyl ether.

  • Add a catalytic amount of dibenzoyl peroxide (approx. 0.02 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble hydrogen bromide gas slowly through the solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the HBr flow and allow the mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions 3_chloro_2_methylpropene 3-chloro-2-methylpropene Product This compound 3_chloro_2_methylpropene->Product HBr Hydrogen Bromide (HBr) HBr->Product Initiator Dibenzoyl Peroxide (Radical Initiator) Initiator->Product Solvent Anhydrous Diethyl Ether Solvent->Product Temperature 0 °C to 10 °C Temperature->Product

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This differential reactivity allows for selective substitution reactions.

The primary application of this compound is as an intermediate in organic synthesis.[1] It is used to introduce the 3-chloro-2-methylpropyl moiety into various molecules, which is a key step in the synthesis of certain pharmaceuticals, such as antidepressants and local anesthetics, as well as in the production of pesticides.[1]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol demonstrates a typical Sₙ2 reaction at the carbon bearing the bromine atom and is adapted from a procedure for a similar primary alkyl halide.[5]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction typically takes several hours.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-azido-3-chloro-2-methylpropane.

  • The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

G Nucleophilic Substitution Reaction Workflow Start This compound + Sodium Azide in DMF Heat Heat to 60-70 °C with stirring Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, quench with water Monitor->Workup Extract Extract with Diethyl Ether Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product 1-Azido-3-chloro-2-methylpropane Evaporate->Product

Caption: Workflow for a typical Sₙ2 reaction.

Spectroscopic Data

The structural characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H NMR (δ, ppm, multiplicity)Predicted ¹³C NMR (δ, ppm)
-CH₃ ~1.1 (d)~18-22
-CH- ~2.2-2.4 (m)~38-42
-CH₂Br ~3.4-3.6 (d)~35-39
-CH₂Cl ~3.6-3.8 (d)~48-52

Note: These are predicted chemical shifts based on the structure and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 170/172/174 would be expected, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Common fragmentation patterns would involve the loss of Br (m/z 91/93), Cl (m/z 135/137), or cleavage of the carbon-carbon bonds.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane

This technical guide provides a comprehensive overview of this compound, a halogenated alkane utilized as a key intermediate in organic synthesis. This document details its chemical properties, synthesis protocols, and reactivity, with a focus on its applications in the pharmaceutical and chemical industries.

Chemical Synonyms and Identifiers

This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms is provided below.

  • 1-Bromo-2-methyl-3-chloropropane[1]

  • 1-Chloro-3-bromo-2-methylpropane[1][2][3][4]

  • 1-Chloro-2-methyl-3-bromopropane[1][2][3][4]

  • 3-Bromo-1-chloro-2-methylpropane[1][2][]

  • Propane, 1-bromo-3-chloro-2-methyl-[1][2][]

  • NSC 21695[1]

  • EINECS 230-224-6[1]

Quantitative Data Summary

The physical, chemical, and safety data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₈BrCl[2][6]
Molecular Weight 171.46 g/mol [2][6]
Appearance Colorless to light yellow liquid[2][6]
Boiling Point 152-154 °C (at 1013 hPa)[6][7]
157-159 °C (at 1013 hPa)[3][4]
Density 1.467 g/mL at 25 °C[2][6][7]
1.48 g/cm³ at 20 °C[3][4]
Refractive Index (n20/D) 1.4809[7]
Flash Point >110 °C (>230 °F)[3][6][7]
Solubility Soluble in methanol (B129727) and acetone[6]
Purity / Assay ≥98.0% (GC)[3][4][6]

Table 2: Safety and Hazard Information

Hazard ClassificationGHS Codes and StatementsSource(s)
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.[1]
H312: Harmful in contact with skin.[1]
H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H332: Harmful if inhaled.[1]
H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338[4]
Storage Temperature 2-30°C[3][4]
WGK (Water Hazard Class) WGK 3[4]

Experimental Protocols and Reactivity

This compound is a versatile reagent primarily used in nucleophilic substitution and elimination reactions. Its utility stems from the two different halogen atoms, which can be selectively targeted in synthetic pathways.

3.1. Synthesis Methodologies

Two common routes for the synthesis of this compound are halogen exchange and alkylation.

  • Halogen Exchange: This is a frequently employed method where 1,3-dichloro-2-methylpropane (B1596176) is converted to the target compound.[6]

    • Substrates: 1,3-Dichloro-2-methylpropane and sodium bromide (NaBr).[6]

    • Solvent: Acetone.[6]

    • Conditions: The reaction mixture is refluxed at 56°C for 12 hours.[6]

    • Purification: The product is isolated and purified by fractional distillation.[6]

  • Alkylation of 2-Methylpropane: This method involves the direct halogenation of 2-methylpropane.

    • Reagents: 2-methylpropane, bromine, and chlorine.[6]

    • Conditions: The reaction is performed under controlled stoichiometric conditions (e.g., 1:1.2 Br:Cl ratio) and initiated by UV light, which acts as a radical initiator to improve the yield.[6]

3.2. Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.

  • Nucleophilic Substitution: The molecule contains both primary bromo and chloro substituents. The bromine atom is a better leaving group than chlorine, making the C-Br bond more susceptible to nucleophilic attack. The presence of a methyl group at the C2 position introduces steric hindrance, which influences the reaction mechanism.

    • Sₙ2 Reactions: Favored by strong, unhindered nucleophiles. The nucleophile performs a backside attack on the carbon bearing the leaving group. The steric hindrance from the C2-methyl group can slow down Sₙ2 reactions compared to unbranched primary halides.[6][8][9]

    • Sₙ1 Reactions: Can occur under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles). The mechanism involves the formation of a carbocation intermediate, which then reacts with the nucleophile.[6]

  • Elimination Reactions: In the presence of a strong, bulky base, this compound can undergo elimination reactions to form alkenes.[6]

3.3. Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] It is used as a precursor for certain antidepressants, antipsychotics, and local anesthetics.[6] A notable application is its use as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as a class of non-opiate antinociceptive agents.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and reaction pathways involving this compound.

Synthesis_Workflow Synthesis of this compound sub 1,3-Dichloro-2-methylpropane + NaBr reflux Reflux in Acetone (56°C, 12h) sub->reflux Reaction product_crude Crude Product Mixture reflux->product_crude Yields distill Fractional Distillation product_crude->distill Purification product_pure Pure this compound distill->product_pure Isolates Nucleophilic_Substitution_Pathways Nucleophilic Substitution Pathways start This compound + Nucleophile (Nu⁻) sn2_path SN2 Pathway (Strong Nu⁻, Aprotic Solvent) start->sn2_path sn1_path SN1 Pathway (Weak Nu⁻, Protic Solvent) start->sn1_path transition_state [Nu---C---Br]⁻ Transition State (Backside Attack) sn2_path->transition_state One Step sn2_product Substituted Product (Inversion of Stereochemistry) transition_state->sn2_product carbocation Primary Carbocation Intermediate sn1_path->carbocation Step 1: Loss of Br⁻ sn1_product Substituted Product (Racemic Mixture) carbocation->sn1_product Step 2: Nu⁻ Attack

References

A Technical Guide to the Physical Properties of Solvents in Pharmaceutical Development: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a profound understanding of the physical properties of solvents is not merely academic—it is a cornerstone of robust process development, formulation science, and ultimately, the delivery of safe and effective medicines. Among the most critical of these properties are boiling point and density. These parameters influence everything from reaction kinetics and purification strategies to the stability and bioavailability of the final drug product.[1][2][3]

This in-depth technical guide provides a focused examination of boiling point and density, presenting quantitative data for common solvents, detailed experimental protocols for their determination, and a logical workflow for the assessment of these properties within a drug development framework.

Quantitative Data of Common Solvents

The selection of an appropriate solvent is a critical decision in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). The following tables summarize the boiling points and densities of a selection of organic solvents frequently utilized in the pharmaceutical industry.[4][5][6]

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Acetic AcidC₂H₄O₂60.051181.049
AcetoneC₃H₆O58.0856.20.786
AcetonitrileC₂H₃N41.0581.60.786
BenzeneC₆H₆78.1180.10.879
1-ButanolC₄H₁₀O74.12117.60.81
ChloroformCHCl₃119.3861.71.498
CyclohexaneC₆H₁₂84.1680.70.779
Diethyl EtherC₄H₁₀O74.1234.60.713
Dimethylformamide (DMF)C₃H₇NO73.091530.944
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131891.092
EthanolC₂H₆O46.0778.50.789
Ethyl AcetateC₄H₈O₂88.11770.895
HeptaneC₇H₁₆100.20980.684
Isopropyl AlcoholC₃H₈O60.1082.60.785
MethanolCH₄O32.0464.70.792
TolueneC₇H₈92.141110.867
WaterH₂O18.021001.000

Experimental Protocols

Accurate and reproducible determination of boiling point and density is essential for quality control and process optimization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] This physical property is a crucial indicator of a substance's purity.[3][8] For pure compounds, the boiling point is a sharp, defined temperature, while mixtures often boil over a range of temperatures.[3]

1. Capillary Method (Thiele Tube or Aluminum Block)

This method is suitable for small quantities of a liquid.

  • Apparatus: Thiele tube or an aluminum heating block, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), and a heat source.[9][10]

  • Procedure:

    • A small amount of the liquid is placed in the fusion tube.[9]

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[9][11]

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

    • The assembly is heated slowly and uniformly in a Thiele tube or aluminum block.[10][11]

    • As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.[12]

    • The heat is then removed, and the liquid is allowed to cool.[12]

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube once the bubbling has ceased.[12]

  • Precautions:

    • Ensure the capillary tube is properly sealed at one end.[11]

    • The heating should be slow and uniform to ensure accurate temperature measurement.[9]

    • Always wear appropriate personal protective equipment, including safety goggles.[8]

2. Simple Distillation Method

This method is suitable for larger volumes of liquid and can also be used for purification.

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, and heat source.[10]

  • Procedure:

    • At least 5 mL of the sample is placed in the distilling flask.[10]

    • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

    • The liquid is heated to a steady boil.

    • The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point.[10]

  • Note: It is important to record the atmospheric pressure at the time of the measurement, as boiling point is dependent on pressure.[10]

Determination of Density

Density is defined as the mass of a substance per unit volume.[13] It is an important physical property for identifying substances and assessing their purity.

1. Using a Graduated Cylinder and Balance

This method is straightforward but less accurate than using a pycnometer.

  • Apparatus: Graduated cylinder, electronic balance.[14][15][16]

  • Procedure:

    • Weigh a clean, dry graduated cylinder and record its mass (m₁).[14]

    • Add a known volume of the liquid to the graduated cylinder (V). Read the volume from the bottom of the meniscus.[13][14]

    • Weigh the graduated cylinder with the liquid and record the new mass (m₂).[14][16]

    • The mass of the liquid is m = m₂ - m₁.

    • Calculate the density using the formula: ρ = m / V.[14]

  • Precautions:

    • Ensure the graduated cylinder is clean and dry before use.[13]

    • Read the volume at eye level to avoid parallax error.[14]

    • For greater accuracy, repeat the measurement and calculate an average.[14]

2. Using a Pycnometer (Density Bottle)

This method provides more accurate and precise density measurements.

  • Apparatus: Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube), electronic balance.

  • Procedure:

    • Weigh a clean, dry, and empty pycnometer with its stopper (m₁).

    • Fill the pycnometer with the liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

    • Wipe the outside of the pycnometer dry and weigh it (m₂).

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

    • Weigh the pycnometer filled with the reference liquid (m₃).

    • Calculate the volume of the pycnometer: V = (m₃ - m₁) / ρ_reference.

    • Calculate the density of the sample liquid: ρ_sample = (m₂ - m₁) / V.

  • Note: Temperature control is crucial for accurate density measurements as the volume of the liquid and the pycnometer can change with temperature.[17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel solvent or for the quality control of an existing solvent within a drug development pipeline.

G Workflow for Physical Property Assessment of Solvents in Drug Development cluster_0 Sample Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Comparison cluster_3 Decision and Action A Obtain Solvent Sample B Document Sample Information (Source, Batch No., Date) A->B C Determine Boiling Point B->C D Determine Density B->D E Record Experimental Values C->E D->E F Compare with Literature/Specification Values E->F G Acceptable? F->G H Approve for Use in R&D/Manufacturing G->H Yes I Reject and Investigate Discrepancy G->I No

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-chloro-2-methylpropane. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and structurally related halogenated organic molecules.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the overall electronic structure of the molecule.

SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegrationAssignment
a3.65Doublet of Doublets (dd)11.0, 5.01H-CH(a)H(b)-Cl
b3.55Doublet of Doublets (dd)11.0, 7.01H-CH(a)H(b)-Cl
c3.45Doublet of Doublets (dd)10.0, 6.01H-CH(c)H(d)-Br
d3.35Doublet of Doublets (dd)10.0, 8.01H-CH(c)H(d)-Br
e2.30Multiplet (m)-1H-CH-
f1.15Doublet (d)7.03H-CH₃

Predicted ¹³C NMR Spectral Data of this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with those bonded to electronegative halogens appearing at higher chemical shifts (downfield).

SignalChemical Shift (ppm)Assignment
152.0-CH₂-Cl
240.0-CH₂-Br
338.0-CH-
416.0-CH₃

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. The choice of solvent should ensure complete dissolution of the sample.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Sample Volume: The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A spectral width of approximately 12 ppm is typically sufficient for ¹H NMR of organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally used.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and the predicted NMR signaling pathways for this compound.

Caption: Molecular structure of this compound.

C_NMR_Assignments cluster_molecule This compound cluster_shifts Predicted ¹³C Chemical Shifts (ppm) Br-CH₂(1)-CH(3)(CH₃(4))-CH₂(2)-Cl Br-CH₂(1)-CH(3)(CH₃(4))-CH₂(2)-Cl C1 C1: ~40.0 C2 C2: ~52.0 C3 C3: ~38.0 C4 C4: ~16.0

Spectroscopic Data Interpretation for 1-Bromo-3-chloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. The document details the interpretation of its mass spectrum, ¹H NMR, ¹³C NMR, and infrared (IR) spectra. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties

This compound (CAS No: 6974-77-2) possesses the molecular formula C₄H₈BrCl and a molecular weight of approximately 171.46 g/mol .[1][2] Its structure consists of a propane (B168953) backbone with a bromine atom on the first carbon, a chlorine atom on the third, and a methyl group on the second carbon.

Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Mass Spectrometry Data

Molecular Ion: The mass spectrum exhibits a molecular ion peak cluster corresponding to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant isotopic combination for the molecular ion [C₄H₈⁷⁹Br³⁵Cl]⁺ is observed at an m/z of approximately 170.

m/z Relative Intensity (%) Proposed Fragment
170/172/174Low[C₄H₈BrCl]⁺ (Molecular Ion)
91/93Moderate[C₄H₈Cl]⁺
41High[C₃H₅]⁺ (Allyl cation)

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure. The spectrum was recorded in CDCl₃.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.55Doublet2H-CH₂Cl
~3.40Doublet2H-CH₂Br
~2.20Multiplet1H-CH-
~1.15Doublet3H-CH₃
¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule. The spectrum was recorded in CDCl₃.

Chemical Shift (δ, ppm) Assignment
~49.0-CH₂Cl
~38.5-CH-
~36.0-CH₂Br
~17.5-CH₃

Note: The chemical shifts are estimated based on data from similar halogenated alkanes and substituent effects.[3][4]

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for alkyl halides.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2960-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (CH₂)
1385-1370MediumC-H bending (CH₃)
750-650StrongC-Cl stretching
650-550StrongC-Br stretching

Spectroscopic Interpretation and Structural Elucidation

Mass Spectrum Fragmentation Pathway

The fragmentation of this compound upon electron ionization is influenced by the presence of two different halogen atoms. The initial ionization event forms the molecular ion. Subsequent fragmentation can proceed through various pathways, including the loss of a halogen radical or the cleavage of carbon-carbon bonds. A plausible fragmentation pathway is illustrated below.

M [C₄H₈BrCl]⁺˙ m/z 170/172/174 F1 [C₄H₈Cl]⁺ m/z 91/93 M->F1 - Br˙ F2 [C₃H₅]⁺ m/z 41 F1->F2 - CH₂Cl˙

Proposed mass fragmentation pathway.
NMR Spectra Analysis

The ¹H NMR spectrum provides key information about the proton environments. The downfield chemical shifts of the methylene (B1212753) protons (~3.55 and ~3.40 ppm) are due to the deshielding effect of the adjacent electronegative chlorine and bromine atoms, respectively. The splitting of these signals into doublets indicates coupling with the single methine proton. The methine proton appears as a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons appear as a doublet, confirming their proximity to the single methine proton.[5]

The ¹³C NMR spectrum confirms the presence of four distinct carbon environments. The chemical shifts are influenced by the electronegativity of the attached halogens, with the carbon bonded to chlorine appearing at the most downfield position.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for obtaining high-quality and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dilution Dilute sample in a volatile solvent (e.g., dichloromethane) Injection Inject 1 µL into GC Separation Separate components on a capillary column (e.g., DB-5) Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Analysis Analyze fragments with a quadrupole mass analyzer Ionization->Analysis

GC-MS experimental workflow.

A solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a mass spectrometer. The sample is vaporized in the injector and separated on a capillary column (e.g., a 30 m DB-5 column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. The plates are then mounted in a sample holder and placed in the beam of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to obtain the final spectrum.

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical intermediate. The detailed experimental protocols further ensure the reliability and reproducibility of these analytical methods.

References

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-chloro-2-methylpropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-3-chloro-2-methylpropane with various nucleophiles. As a bifunctional electrophile, this compound presents unique opportunities in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document details the underlying principles governing its reactivity, including mechanistic pathways, regioselectivity, and the influence of steric and electronic effects. Quantitative data from analogous systems are presented to offer predictive insights, and detailed experimental protocols for key transformations are provided.

Introduction

This compound is a primary alkyl halide containing two different halogen atoms, rendering it a versatile substrate for nucleophilic substitution reactions. The inherent differences in the leaving group ability of bromide and chloride ions, coupled with the steric hindrance imparted by the β-methyl group, dictate the regioselectivity and reaction kinetics of its transformations. Understanding these factors is paramount for its effective utilization in synthetic strategies. This guide will explore the reactivity of this compound with common nucleophiles, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides.

Mechanistic Considerations

The reactions of this compound with nucleophiles predominantly proceed via an SN2 mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4]

Several key factors influence the SN2 reactivity of this compound:

  • Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.[5] Consequently, nucleophilic attack will preferentially occur at the carbon atom bonded to the bromine.

  • Steric Hindrance: The presence of a methyl group at the 2-position (β-carbon) introduces steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides.[4] This is because the bulky group can impede the backside attack of the nucleophile on the electrophilic carbon.

  • Nucleophile Strength: Stronger nucleophiles will react more rapidly with this compound. The strength of a nucleophile is influenced by factors such as its charge, basicity, and polarizability.

Reactivity with Specific Nucleophiles

Reaction with Azide (B81097) Nucleophiles

The reaction of this compound with sodium azide (NaN₃) is expected to yield 1-azido-3-chloro-2-methylpropane as the major product. The azide ion is a good nucleophile and will preferentially displace the better leaving group, bromide.

Reaction Scheme:

Reaction with Cyanide Nucleophiles

The reaction with cyanide ions, typically from sodium or potassium cyanide, is a valuable method for carbon chain extension.[8][9] In the case of this compound, the expected product is 4-chloro-3-methylbutanenitrile (B14000450).[10]

Reaction Scheme:

The reaction is typically carried out in an alcoholic solvent under reflux to provide the necessary energy to overcome the activation barrier.[8][9] The use of a polar aprotic solvent like DMSO can also be advantageous for this type of reaction.

Quantitative Data

While specific rate constants for the reactions of this compound are not extensively documented, the following table provides relative reactivity data for analogous primary alkyl halides in SN2 reactions. This data highlights the general trends in reactivity based on the leaving group and substrate structure.

SubstrateNucleophileSolventRelative Rate
CH₃-BrI⁻Acetone221,000
CH₃CH₂-BrI⁻Acetone1,350
CH₃CH₂CH₂-BrI⁻Acetone1
(CH₃)₂CHCH₂-BrI⁻Acetone0.036
CH₃-ClI⁻Acetone1,200
CH₃CH₂-ClI⁻Acetone1

Data is illustrative and compiled from various sources on relative SN2 reaction rates.

Experimental Protocols

Synthesis of 1-Azido-3-chloro-2-methylpropane

Objective: To synthesize 1-azido-3-chloro-2-methylpropane via nucleophilic substitution of this compound with sodium azide.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.

  • Add sodium azide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and pentane.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.

Synthesis of 4-Chloro-3-methylbutanenitrile

Objective: To synthesize 4-chloro-3-methylbutanenitrile via nucleophilic substitution of this compound with potassium cyanide.

Materials:

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • To the round-bottom flask, add this compound (1 equivalent) and a solution of potassium cyanide (1.1 equivalents) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

Visualizations

SN2 Reaction Pathway

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start reactants Combine Reactants (Substrate, Nucleophile, Solvent) start->reactants reaction Stir/Reflux (Monitor Progress) reactants->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying filtration Filter drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (e.g., Distillation) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of SN2 reactions. The preferential substitution at the C-Br bond and the influence of steric hindrance are key considerations for its application in multi-step syntheses. This guide has provided a foundational understanding of its reactivity, supported by analogous quantitative data and detailed experimental protocols, to aid researchers in the strategic design and execution of synthetic routes for the development of novel chemical entities. Further kinetic studies on this specific substrate would be beneficial to provide more precise quantitative data for reaction optimization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SN1 and SN2 Reaction Mechanisms for Haloalkanes

This guide provides a comprehensive examination of the two primary nucleophilic substitution reaction mechanisms for haloalkanes: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2). Understanding the nuances of these pathways is critical for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and materials science.

Core Concepts: Mechanism and Kinetics

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide) by a nucleophile.[1][2][3] The distinction between SN1 and SN2 mechanisms lies in the timing of bond-breaking and bond-forming steps.[4]

The SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][5][6] This "backside attack" occurs from the side opposite the leaving group.[1][7]

  • Kinetics: The reaction rate is dependent on the concentration of both the haloalkane substrate and the nucleophile.[1][7] It follows second-order kinetics.[1][7]

    • Rate = k[Substrate][Nucleophile][6][8]

The SN1 Mechanism

The SN1 reaction is a two-step process.[1][4][6]

  • Step 1 (Rate-Determining): The carbon-halogen bond breaks heterolytically without any influence from the nucleophile, forming a planar carbocation intermediate.[1][4] This is the slow, rate-determining step.[1][9]

  • Step 2 (Fast): The nucleophile rapidly attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[1]

  • Kinetics: The reaction rate is dependent only on the concentration of the haloalkane substrate, as the formation of the carbocation is the slow step.[1][4] It follows first-order kinetics.[1]

    • Rate = k[Substrate][7][10][11]

Factors Influencing the Reaction Pathway

The competition between SN1 and SN2 pathways is dictated by four key factors: the structure of the substrate, the nature of the nucleophile, the ability of the leaving group, and the properties of the solvent.

Substrate Structure

The structure of the haloalkane is the most significant factor in determining the reaction mechanism.

  • SN2: These reactions are highly sensitive to steric hindrance.[1] The backside attack required for the SN2 mechanism is hindered by bulky groups around the reaction center.[12] Therefore, the reactivity order for SN2 is: Methyl > Primary > Secondary >> Tertiary (do not react).[4]

  • SN1: These reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount.[13] Alkyl groups stabilize carbocations through an inductive effect.[14] Thus, the reactivity order for SN1 is: Tertiary > Secondary > Primary (do not typically react).[1][4]

Table 1: Relative Reaction Rates for Different Substrates

Substrate ClassHaloalkane ExampleRelative SN1 RateRelative SN2 RatePredominant Mechanism
MethylCH₃-Br~130SN2
Primary (1°)CH₃CH₂-Br11SN2
Secondary (2°)(CH₃)₂CH-Br120.02SN1 / SN2 Borderline
Tertiary (3°)(CH₃)₃C-Br1,200,000~0SN1

Note: Rates are approximate and relative to the primary substrate for comparison purposes.

The Nucleophile
  • SN2: Since the nucleophile is directly involved in the rate-determining step, its strength is crucial. Strong, negatively charged nucleophiles (e.g., OH⁻, CN⁻, RS⁻) favor the SN2 pathway.[5][15]

  • SN1: The nucleophile is not involved in the rate-determining step, so its strength is less important.[3][16] Weak, neutral nucleophiles (e.g., H₂O, ROH) are common in SN1 reactions, often acting as the solvent in a process called solvolysis.[12]

The Leaving Group

Both SN1 and SN2 reactions are facilitated by a good leaving group.[5][16] A good leaving group is a weak base, meaning it is stable on its own after departing.[3][17] For the halogens, the leaving group ability increases down the group as basicity decreases.[15]

Table 2: Leaving Group Ability of Halides

Leaving GroupConjugate AcidpKa of Conjugate AcidC-X Bond Enthalpy (kJ/mol)Relative Reactivity
I⁻ (Iodide)HI-10~238Best
Br⁻ (Bromide)HBr-9~276Good
Cl⁻ (Chloride)HCl-7~338Moderate
F⁻ (Fluoride)HF3.2~484Poor
The Solvent

The solvent plays a critical role in stabilizing the charged species involved in the reaction.

  • SN1: Polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions.[18][19] They can hydrogen bond with the leaving group, stabilizing it as it departs, and they effectively solvate the carbocation intermediate, lowering the activation energy.[19][20]

  • SN2: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are best for SN2 reactions.[15][18][19] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding, leaving the nucleophile "naked" and more reactive.[15][18][19] In contrast, polar protic solvents hinder SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.[18][19]

Table 3: Properties of Common Solvents

SolventFormulaTypeDielectric Constant (ε) at 20°CFavored Mechanism
WaterH₂OPolar Protic80.1SN1
EthanolCH₃CH₂OHPolar Protic24.6SN1
Acetic AcidCH₃COOHPolar Protic6.2SN1
Acetone(CH₃)₂COPolar Aprotic20.7SN2
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7SN2
Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic36.7SN2

Stereochemical Outcomes

The distinct mechanisms of SN1 and SN2 reactions lead to different stereochemical results when the reaction occurs at a chiral center.

  • SN2: The backside attack mechanism results in a predictable inversion of configuration at the chiral center, often called a Walden inversion.[4][11] An (R)-enantiomer will be converted to an (S)-enantiomer, and vice-versa. The product is stereospecific.[11]

  • SN1: The formation of a trigonal planar carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability.[1] This leads to the formation of a nearly 50:50 mixture of both enantiomers (retention and inversion), a process known as racemization .[1][4][6]

Visualizing the Mechanisms and Influencing Factors

Diagrams of Reaction Pathways and Energy Profiles

SN2_Mechanism SN2 Reaction Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Nu⁻ TS [Nu···C···X]⁻ R->TS Backside Attack S R₃C-X S->TS P1 Nu-CR₃ TS->P1 P2 X⁻ TS->P2

Caption: The SN2 mechanism is a single, concerted step.

SN1_Mechanism SN1 Reaction Mechanism cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products S R₃C-X I1 R₃C⁺ S->I1 Step 1 (Slow) P R₃C-Nu I1->P Step 2 (Fast) I2 X⁻ Nu Nu⁻

Caption: The SN1 mechanism proceeds via a carbocation intermediate.

Energy_Profiles Potential Energy Profiles cluster_SN2 SN2 cluster_SN1 SN1 R2 Reactants TS2 Transition State R2->TS2 ΔG‡ P2 Products TS2->P2 R1 Reactants TS1a TS1 R1->TS1a ΔG‡ (RDS) I1 Intermediate TS1a->I1 TS1b TS2 I1->TS1b P1 Products TS1b->P1

Caption: Energy profiles for SN2 (one-step) and SN1 (two-step) reactions.

Decision_Flowchart Decision Framework for SN1 vs. SN2 Substrate Substrate Structure? Methyl Methyl Substrate->Methyl Methyl Primary Primary (1°) Substrate->Primary Secondary Secondary (2°) Substrate->Secondary Tertiary Tertiary (3°) Substrate->Tertiary SN2_Result SN2 Methyl->SN2_Result Primary->SN2_Result Nucleophile Nucleophile? Secondary->Nucleophile SN1_Result SN1 Tertiary->SN1_Result Competition Competition (SN1/SN2) Solvent Solvent? Competition->Solvent Nucleophile->SN1_Result Weak Nucleophile->Competition Strong Solvent->SN2_Result Polar Aprotic Solvent->SN1_Result Polar Protic

Caption: Logical flow for predicting the dominant reaction mechanism.

Experimental Protocols

Distinguishing between SN1 and SN2 mechanisms experimentally relies on kinetics and stereochemical analysis.

Protocol: Kinetic Rate Determination

This protocol outlines a general method to determine the reaction order and differentiate between SN1 and SN2 pathways.

Objective: To determine if the reaction rate depends on the concentration of the nucleophile.

Materials:

  • Haloalkane substrate (e.g., 2-bromopropane)

  • Nucleophile solution (e.g., 0.5 M and 1.0 M sodium ethoxide in ethanol)

  • Solvent (e.g., ethanol)

  • Quenching solution (e.g., ice-cold dilute nitric acid)

  • Titration apparatus (buret, flask) or a spectrophotometer/conductivity meter

  • Constant temperature bath

Methodology:

  • Reaction Setup: Prepare at least two separate reaction mixtures in flasks. Each should contain an identical, known concentration of the haloalkane substrate in the chosen solvent.

  • Temperature Control: Place the reaction flasks in a constant temperature bath to ensure temperature does not affect the rate.

  • Initiation: To initiate the reactions, add the nucleophile solution to each flask.

    • Flask A: Add a specific volume of 0.5 M nucleophile solution.

    • Flask B: Add the same volume of 1.0 M nucleophile solution.

    • Start timing immediately upon addition.

  • Monitoring Progress: At regular, timed intervals, withdraw a small aliquot (sample) from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an ice-cold quenching solution to stop the reaction.

  • Analysis: Determine the concentration of a reactant or product.

    • Titration Method: Titrate the quenched aliquot to determine the concentration of the remaining nucleophile or the formed halide ion. For instance, the concentration of the formed bromide ion can be determined by titration with a standardized silver nitrate (B79036) solution (Mohr's method).

    • Spectroscopic/Conductivity Method: If the product or reactant has a distinct spectroscopic signature (e.g., UV-Vis absorbance), its concentration can be monitored directly over time. Alternatively, if the reaction produces or consumes ions, a conductivity meter can track the change in the solution's conductivity.

  • Data Analysis: Plot the concentration of the substrate versus time for both experiments (Flask A and Flask B). Calculate the initial reaction rate for each.

Kinetic_Experiment_Workflow Workflow for Kinetic Analysis Start Prepare two flasks with identical [Substrate] Temp Equilibrate in constant temperature bath Start->Temp AddNucA Flask A: Add 0.5 M Nucleophile Temp->AddNucA AddNucB Flask B: Add 1.0 M Nucleophile Temp->AddNucB Monitor Withdraw aliquots at timed intervals AddNucA->Monitor AddNucB->Monitor Quench Quench reaction in cold acid Monitor->Quench Analyze Analyze concentration (Titration/Spectroscopy) Quench->Analyze Plot Plot [Substrate] vs. Time Analyze->Plot Rate Calculate initial rates (Rate A, Rate B) Plot->Rate Compare Compare Rates Rate->Compare SN2 Conclusion: SN2 (Rate B ≈ 2 x Rate A) Compare->SN2 Rates Differ SN1 Conclusion: SN1 (Rate B ≈ Rate A) Compare->SN1 Rates are Equal

Caption: Experimental workflow to distinguish SN1 and SN2 via kinetics.

Protocol: Stereochemical Analysis using Polarimetry

This protocol determines the stereochemical outcome of a substitution reaction on a chiral haloalkane.

Objective: To measure the optical rotation of the product mixture to determine if inversion (SN2) or racemization (SN1) has occurred.

Materials:

  • An optically pure (enantiomerically pure) chiral haloalkane (e.g., (R)-2-bromobutane)

  • Nucleophile and solvent appropriate for the desired reaction

  • Polarimeter

  • Sample cell (typically 1 dm length)

  • Sodium D-line lamp (589 nm)

Methodology:

  • Reference Measurement: Prepare a solution of the starting chiral haloalkane at a known concentration. Use the polarimeter to measure its specific rotation, [α]₀. This confirms the optical purity of the starting material.

  • Reaction: Carry out the nucleophilic substitution reaction on the chiral haloalkane. Allow the reaction to proceed to completion.

  • Product Isolation: After the reaction is complete, isolate and purify the product using standard techniques (e.g., extraction, distillation, chromatography).

  • Sample Preparation: Prepare a solution of the purified product with the same concentration and in the same solvent (if possible) as the starting material reference.

  • Polarimetry Measurement: Place the product solution in the polarimeter sample cell and measure its observed rotation, α.[22]

    • SN2 Outcome (Inversion): If the reaction proceeded via an SN2 mechanism, the product will be the inverted enantiomer. It should exhibit a specific rotation of approximately equal magnitude but opposite sign to the starting material (-[α]₀).[11]

    • SN1 Outcome (Racemization): If the reaction proceeded via an SN1 mechanism, the product will be a racemic or near-racemic mixture.[11] The measured optical rotation will be zero or close to zero, indicating an optically inactive solution.[23]

    • Mixed Mechanism: An observed rotation that is non-zero but significantly reduced in magnitude compared to the starting material suggests a mixture of SN1 and SN2 pathways. The enantiomeric excess (%ee) can be calculated from the observed rotation.

Conclusion

The SN1 and SN2 reactions represent two distinct mechanistic pathways for nucleophilic substitution on haloalkanes. The outcome of such a reaction is not arbitrary but is governed by a predictable interplay of substrate structure, nucleophile strength, leaving group stability, and solvent choice. For professionals in chemical research and drug development, a masterful understanding of these principles is essential for designing efficient syntheses, controlling stereochemistry, and ultimately, creating novel molecular entities with desired properties.

References

In-Depth Technical Guide: Biological Activity and Toxicity of Halogenated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities and toxicological profiles of halogenated alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data, details experimental methodologies for assessing toxicity and biological activity, and visualizes the core signaling pathways affected by this class of compounds.

Introduction to Halogenated Alkanes

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Their unique physicochemical properties have led to their widespread use as solvents, refrigerants, propellants, fire retardants, and intermediates in chemical synthesis.[1] However, their utility is often overshadowed by significant concerns regarding their toxicity and environmental impact.

The biological effects of halogenated alkanes are diverse, ranging from potent therapeutic activities to severe toxicity. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as lipophilicity and metabolic stability. Conversely, many halogenated alkanes are known to be toxic to various organs, including the liver, kidneys, and central nervous system, with some classified as carcinogens and mutagens. This guide will delve into the mechanisms underlying these dual effects.

Toxicity of Halogenated Alkanes

The toxicity of halogenated alkanes is closely linked to their chemical structure, particularly the nature and number of halogen substituents. The primary mechanism of toxicity for many of these compounds involves metabolic activation into highly reactive intermediates.

Mechanisms of Toxicity

Metabolic Activation: A crucial step in the toxicity of many halogenated alkanes is their biotransformation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[2] This metabolic process can generate reactive species such as free radicals and carbenes. For instance, carbon tetrachloride is metabolized to the trichloromethyl radical (•CCl3), which can initiate a cascade of damaging reactions.

Oxidative Stress and Lipid Peroxidation: The free radical intermediates generated during metabolism can react with molecular oxygen to form peroxyl radicals. These radicals can abstract hydrogen atoms from polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation.[3] This process damages cell membranes, alters their fluidity and permeability, and can lead to cell death.

Covalent Binding to Macromolecules: The reactive metabolites of halogenated alkanes can covalently bind to essential cellular macromolecules, including proteins, lipids, and DNA. This binding can inactivate enzymes, disrupt cellular function, and induce DNA damage, which may lead to mutations and cancer.

Genotoxicity: Many halogenated alkanes have been shown to be genotoxic, causing DNA damage through various mechanisms. This includes the formation of DNA adducts and the induction of DNA strand breaks. Some vicinal dihaloalkanes, for example, can be conjugated with glutathione (B108866) and subsequently form reactive episulfonium ions that can alkylate DNA.

Quantitative Toxicity Data

The acute toxicity of halogenated alkanes is typically quantified by the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a substance that is lethal to 50% of a test population. The tables below summarize available acute toxicity data for a selection of halogenated alkanes.

Table 1: Acute Oral and Dermal Toxicity of Selected Halogenated Alkanes in Rats

CompoundCAS NumberOral LD50 (mg/kg)Dermal LD50 (mg/kg)
Dichloromethane75-09-21600>2000
Chloroform67-66-3908>20000
Carbon Tetrachloride56-23-523505070
1,2-Dichloroethane107-06-26702800
1,1,1-Trichloroethane71-55-610300-
Bromoform75-25-21147-

Table 2: Acute Inhalation Toxicity of Selected Halogenated Alkanes in Rats

CompoundCAS NumberLC50 (ppm, 4h)
Dichloromethane75-09-216000
Chloroform67-66-39760
Carbon Tetrachloride56-23-58000
1,2-Dichloroethane107-06-21000
1,1,1-Trichloroethane71-55-618000
Halothane151-67-743700

Biological Activity of Halogenated Alkanes

Despite their toxicity, halogenated alkanes also exhibit a range of beneficial biological activities, making them important scaffolds in drug discovery.

Pharmacological Applications

Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Introducing halogen atoms can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral absorption.

  • Block Metabolism: Placing a halogen at a site of metabolic attack can increase the half-life of a drug.

  • Enhance Binding Affinity: Halogens can form favorable interactions, such as halogen bonds, with biological targets, thereby increasing binding affinity and potency.

Anesthetics are a prominent class of halogenated alkanes used in medicine. Compounds like halothane, enflurane, and isoflurane (B1672236) are volatile liquids that induce general anesthesia upon inhalation.

Naturally Occurring Halogenated Alkanes

A vast number of halogenated organic compounds are produced by marine organisms, such as algae, sponges, and corals. These natural products display a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity and biological activity of halogenated alkanes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated alkane for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[5]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of damaged DNA.[5]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Lipid Peroxidation Assay: TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer.

  • Reaction: Add TBA reagent (a solution of TBA in acid, often trichloroacetic acid) to the sample.

  • Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes) to facilitate the reaction.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

Signaling Pathways Affected by Halogenated Alkanes

Halogenated alkanes can perturb various cellular signaling pathways, leading to their toxic and biological effects. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

Cytochrome P450-Mediated Metabolic Activation

This pathway illustrates the central role of CYP450 enzymes in the bioactivation of halogenated alkanes, leading to the formation of reactive intermediates and subsequent cellular damage.

cluster_0 Metabolic Activation of Halogenated Alkanes HalogenatedAlkane Halogenated Alkane (e.g., CCl4) CYP450 Cytochrome P450 (e.g., CYP2E1) HalogenatedAlkane->CYP450 Metabolism ReactiveIntermediate Reactive Intermediate (e.g., •CCl3) CYP450->ReactiveIntermediate Generates CellularDamage Cellular Damage ReactiveIntermediate->CellularDamage Leads to cluster_1 Inflammatory Response Signaling HalogenatedAlkane Halogenated Alkane Exposure ROS Reactive Oxygen Species (ROS) HalogenatedAlkane->ROS IKK IKK Complex ROS->IKK MAPK MAPK (p38, JNK, ERK) ROS->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Activates MAPK->InflammatoryGenes Activates cluster_2 Apoptosis Induction Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HalogenatedAlkane Halogenated Alkane DeathReceptor Death Receptors (e.g., Fas, TNFR) HalogenatedAlkane->DeathReceptor Mitochondria Mitochondria HalogenatedAlkane->Mitochondria Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Material safety data sheet (MSDS) for 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Laboratory Professionals

Chemical Identifier: 1-Bromo-3-chloro-2-methylpropane CAS Number: 6974-77-2 Molecular Formula: C₄H₈BrCl[1][2][3]

This document provides a consolidated technical overview of the safety, handling, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Section 1: Physicochemical Properties

This compound is a halogenated organic compound primarily used as a reagent and intermediate in organic synthesis.[2] It is a colorless to almost colorless or light yellow liquid.[1][2] Key quantitative properties are summarized below.

PropertyValueSource
Molecular Weight171.46 g/mol [1][2][3]
Density1.467 - 1.48 g/cm³ at 20-25 °C[4]
Boiling Point152-159 °C[4]
Flash Point>110 °C (>230 °F)[2]
Refractive Index (n20/D)1.4809[4]
Purity>98.0% (GC)[1][3]
SolubilitySoluble in methanol (B129727) and acetone[2][3]

Section 2: Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary hazards are related to acute toxicity and irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning[5]

Hazard ClassificationCategorySource
Acute Toxicity, OralCategory 4[5]
Acute Toxicity, DermalCategory 4[5]
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2[5]
Serious Eye Damage/IrritationCategory 2[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Note: Toxicological data such as LD50 or LC50 values are not available in the searched resources. The hazard classifications are based on aggregated supplier information.

Section 3: Handling, Storage, and Emergency Procedures

Proper engineering controls and personal protective equipment are essential when working with this substance.

Exposure Controls and Personal Protection:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Safety showers and eye wash stations should be readily available.[3]

  • Respiratory Protection: Use a vapor respirator if ventilation is inadequate.[3]

  • Hand Protection: Wear suitable protective gloves.[3]

  • Eye Protection: Use chemical safety glasses or goggles. A face shield may be required for splash hazards.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

Safe Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep container tightly closed and store in a cool, dark, and well-ventilated place.[3]

  • Store below +30°C.[4][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

First Aid Measures:

  • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] If irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][6]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. The hazard classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Acute Dermal Toxicity Testing (OECD 402): While the specific study for this chemical is not available, a typical protocol would involve the following steps:

  • Animal Model: Healthy, young adult rats are often used.

  • Dose Preparation: The test substance is prepared at various concentrations.

  • Application: The substance is applied uniformly to a shaved area (at least 10% of the body surface) on the back of the animal. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is typically 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the test animals) is calculated, which informs the GHS Category 4 classification.

Logical Flow of a Material Safety Data Sheet (MSDS/SDS)

The structure of a modern Safety Data Sheet (SDS) follows a 16-section format to ensure consistency and ease of use. The diagram below illustrates the logical progression of information, from initial identification to final disposal considerations.

sds_flowchart cluster_identification Identification & Hazards cluster_response Emergency Response cluster_handling Handling & Protection cluster_properties Properties & Reactivity cluster_other Regulatory & Other Info sec1 1. Identification sec2 2. Hazard(s) Identification sec1->sec2 sec3 3. Composition/Information sec2->sec3 sec4 4. First-Aid Measures sec3->sec4 sec5 5. Fire-Fighting Measures sec4->sec5 sec6 6. Accidental Release sec5->sec6 sec7 7. Handling and Storage sec6->sec7 sec8 8. Exposure Controls/PPE sec7->sec8 sec9 9. Physical/Chemical Properties sec8->sec9 sec10 10. Stability and Reactivity sec9->sec10 sec11 11. Toxicological Information sec10->sec11 sec12 12. Ecological Information sec11->sec12 sec13 13. Disposal Considerations sec12->sec13 sec14 14. Transport Information sec13->sec14 sec15 15. Regulatory Information sec14->sec15 sec16 16. Other Information sec15->sec16

Caption: Logical Flow of the 16 Sections of a Safety Data Sheet (SDS).

References

Solubility of 1-Bromo-3-chloro-2-methylpropane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-chloro-2-methylpropane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and established methodologies for solubility determination.

Physicochemical Properties of this compound

This compound (CAS No: 6974-77-2) is a halogenated alkane with the molecular formula C₄H₈BrCl.[1] Its structure, featuring a branched carbon chain with both bromine and chlorine substituents, influences its physical and chemical properties, including its solubility.

Key Physicochemical Data:

PropertyValue
Molecular Weight 171.46 g/mol [1]
Density 1.467 g/mL at 25 °C[1]
Boiling Point 152-154 °C[1]
Appearance Colorless to light yellow liquid[1]

Solubility Profile

Direct quantitative solubility data for this compound is scarce in scientific literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), a qualitative and predicted solubility profile can be established.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolvent PolarityPredicted SolubilityLiterature Data
Methanol Polar ProticSolubleSoluble[1][2]
Acetone Polar AproticSolubleSoluble[1][2]
Ethanol Polar ProticSolubleLikely soluble
Dichloromethane Polar AproticSolubleLikely soluble
Chloroform Polar AproticSolubleLikely soluble
Diethyl Ether NonpolarSolubleLikely soluble
Toluene NonpolarSolubleLikely soluble
Benzene NonpolarSolubleLikely soluble
Hexane NonpolarSolubleLikely soluble
Water Polar ProticSparingly solubleHaloalkanes are generally slightly soluble in water[3][4]

The polarity of this compound, arising from the electronegative halogen atoms, allows for dipole-dipole interactions with polar solvents. Additionally, its alkyl backbone facilitates van der Waals forces with nonpolar solvents. Consequently, it is expected to be soluble in a wide range of common organic solvents.[4][5] Its solubility in water is expected to be low, as is typical for haloalkanes, due to the energy required to disrupt the hydrogen bonds between water molecules.[2][3][4][6]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the solubility of liquid solutes in organic solvents.

Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[7]

Methodology:

  • Preparation: A surplus of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): Ideal for volatile compounds, providing high accuracy and sensitivity.

    • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds.[8]

    • UV-Vis Spectroscopy: Can be used if the solute has a chromophore, though this compound does not have a strong one.[8]

Isothermal Saturation Method

This method is similar to the shake-flask method but involves a continuous process to maintain saturation.

Methodology:

  • Apparatus: A jacketed vessel with a stirrer is used to maintain a constant temperature.

  • Procedure: The solvent is placed in the vessel, and the solute (this compound) is added in excess. The mixture is stirred continuously at a constant temperature.

  • Sampling and Analysis: At regular intervals, samples of the liquid phase are taken, filtered, and analyzed until a constant concentration is observed, indicating that saturation has been reached.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for screening solvents and prioritizing experimental work.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, from the molecular structure.[9][10][11][12]

Workflow:

COSMO_RS_Workflow cluster_input Input cluster_calculation COSMO-RS Calculation cluster_output Output A Molecular Structure of This compound C Quantum Chemical Calculation (DFT/COSMO) A->C B Molecular Structure of Solvent B->C D Generation of σ-profiles C->D E Statistical Thermodynamics D->E F Predicted Solubility (e.g., in mol fraction) E->F

Caption: COSMO-RS workflow for solubility prediction.

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC group contribution method estimates activity coefficients in mixtures, which can then be used to calculate solubility.[13][14][15][16][17]

Logical Relationship:

UNIFAC_Logic A Molecular Structure of Solute and Solvent B Decomposition into Functional Groups A->B D Calculation of Activity Coefficients B->D C Group Interaction Parameters (from UNIFAC database) C->D E Solid-Liquid Equilibrium Equation D->E F Predicted Solubility E->F SN2_Reaction Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---Br]⁻ Reactants->TransitionState Sₙ2 Attack Products Substituted Product + Br⁻ TransitionState->Products Leaving Group Departure

References

Methodological & Application

Synthesis of Heterocycles Using 1-Bromo-3-chloro-2-methylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Bromo-3-chloro-2-methylpropane as a key building block. This versatile reagent offers a direct route to introduce a 2-methylpropylydene bridge, enabling the construction of diverse heterocyclic scaffolds, including nitrogen, oxygen, and sulfur-containing ring systems.

Introduction

This compound is a bifunctional electrophile that can participate in cyclization reactions with a variety of nucleophiles to form heterocyclic structures. The differential reactivity of the bromine and chlorine atoms can, in principle, be exploited for sequential reactions, although in many cases, both halogens act as leaving groups in the presence of strong dinucleophiles. This reagent is particularly useful for the synthesis of four-membered rings and for appending a 2-methyl-substituted three-carbon chain to existing molecular frameworks. A notable application of this reagent is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.[1]

Synthesis of Four-Membered Heterocycles

The synthesis of saturated four-membered heterocycles—azetidines, oxetanes, and thietanes—can be achieved through the reaction of this compound with appropriate binucleophiles. These reactions typically proceed via an intramolecular nucleophilic substitution.

General Workflow for Four-Membered Heterocycle Synthesis

G reagent This compound intermediate Intermediate Adduct reagent->intermediate Reaction nucleophile Binucleophile (e.g., H₂N-R, Na₂S, NaOH) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base/Heat product 3-Methyl-substituted Heterocycle cyclization->product

Caption: General workflow for the synthesis of 3-methyl-substituted four-membered heterocycles.

Synthesis of 3-Methylazetidines

The reaction of this compound with primary amines can yield N-substituted 3-methylazetidines. The reaction involves the initial N-alkylation of the amine followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzhydryl-3-methylazetidine (Analogous Procedure)

This protocol is adapted from the synthesis of N-benzhydrylazetidine using 1-bromo-3-chloropropane (B140262) and can be modified for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydrylamine (1 equivalent), this compound (3 equivalents), and ethyl acetate (B1210297).

  • Reaction Conditions: Heat the mixture at reflux under a nitrogen atmosphere for 72 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture. Wash the collected solid with ethyl acetate followed by petroleum ether.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield the desired N-benzhydryl-3-methylazetidine.

Reactant/ProductRoleMolecular WeightStoichiometry
BenzhydrylamineNucleophile183.25 g/mol 1 eq
This compoundElectrophile171.46 g/mol 3 eq
N-Benzhydryl-3-methylazetidineProduct237.35 g/mol -
Synthesis of 3-Methyloxetane

The intramolecular Williamson ether synthesis provides a route to 3-methyloxetane. This involves the reaction of a 2-methyl-1,3-halohydrin, which can be conceptually derived from this compound, with a base.

Conceptual Experimental Protocol: Synthesis of 3-Methyloxetane

  • Intermediate Formation (Hypothetical): Hydrolysis of this compound would be required to form 3-bromo-2-(chloromethyl)propan-1-ol or a related halohydrin.

  • Cyclization: To a solution of the crude halohydrin in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by distillation or column chromatography.

Reactant/ProductRoleMolecular WeightStoichiometry
2-Methyl-1,3-halohydrinPrecursor-1 eq
Sodium HydrideBase24.00 g/mol >1 eq
3-MethyloxetaneProduct72.11 g/mol -
Synthesis of 3-Methylthietane

The reaction of this compound with a sulfide (B99878) source like sodium sulfide (Na₂S) is a potential route to 3-methylthietane.

Conceptual Experimental Protocol: Synthesis of 3-Methylthietane

  • Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as ethanol (B145695) or DMF.

  • Addition of Electrophile: Add this compound to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and remove the solvent. The crude product can be purified by distillation.

Reactant/ProductRoleMolecular WeightStoichiometry
This compoundElectrophile171.46 g/mol 1 eq
Sodium sulfide nonahydrateNucleophile240.18 g/mol ~1 eq
3-MethylthietaneProduct88.17 g/mol -

Synthesis of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones

As previously mentioned, this compound serves as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as non-opiate antinociceptive agents.[1] The synthesis likely involves the N-alkylation of the oxazolo[5,4-b]pyridin-2(1H)-one core.

Illustrative Reaction Scheme

G start Oxazolo[5,4-b]pyridin-2(1H)-one intermediate N-Alkylated Intermediate (with chloro or bromo terminus) start->intermediate Alkylation reagent This compound reagent->intermediate base Base (e.g., K₂CO₃, NaH) base->intermediate product N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one intermediate->product Nucleophilic Substitution nucleophile Secondary Nucleophile (e.g., Amine, Piperazine) nucleophile->product

Caption: Proposed synthetic pathway for N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.

While a specific detailed protocol for this reaction using this compound was not found in the immediate search, a general procedure for N-alkylation of similar heterocyclic systems can be followed.

General Experimental Protocol for N-Alkylation

  • Reaction Setup: To a solution of oxazolo[5,4-b]pyridin-2(1H)-one in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Addition of Alkylating Agent: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

  • Second Substitution: After the initial N-alkylation, a secondary nucleophile (e.g., a primary or secondary amine) can be added to displace the remaining terminal halide.

  • Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Data Summary

HeterocycleNucleophile(s)BaseSolventTemp (°C)Time (h)Yield (%)
3-MethylazetidinePrimary AmineK₂CO₃Acetonitrile8024-
3-Methyloxetane(from halohydrin)NaHTHFRT12-
3-MethylthietaneNa₂S-Ethanol788-
N-AlkyloxazolopyridinoneOxazolopyridinone, AmineK₂CO₃DMF8012-

Conclusion

This compound is a valuable, albeit under-documented, reagent for the synthesis of various heterocycles. While specific, detailed protocols are scarce in the literature, its structural similarity to other 1,3-dihalopropanes suggests its utility in forming four-membered rings and in the N-alkylation of heterocyclic cores. The provided conceptual protocols, based on analogous reactions, offer a starting point for researchers to develop specific synthetic methodologies for their targets of interest. Further investigation into the reaction conditions and scope of this reagent is warranted to fully exploit its potential in heterocyclic and medicinal chemistry.

References

Protocol for N-alkylation using 1-Bromo-3-chloro-2-methylpropane: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the N-alkylation of primary and secondary amines using the bifunctional alkylating agent, 1-bromo-3-chloro-2-methylpropane. This reagent is a valuable synthetic tool, enabling the introduction of a 3-chloro-2-methylpropyl group onto a nitrogen atom. This moiety can serve as a versatile intermediate for further functionalization, including the potential for subsequent intramolecular cyclization to form substituted azetidine (B1206935) rings, which are of significant interest in medicinal chemistry. The protocols outlined below are designed to provide a reproducible methodology for researchers in organic synthesis and drug development.

Introduction

N-alkylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. This compound offers a unique platform for N-alkylation due to its two distinct halogen atoms. The greater reactivity of the bromine atom allows for a selective initial alkylation of an amine, leaving the chloro group intact for subsequent synthetic manipulations. This differential reactivity is key to its utility in multi-step synthetic strategies.

One of the most promising applications of this reagent is in the synthesis of substituted azetidines. Following the initial N-alkylation, the resulting N-(3-chloro-2-methylpropyl)amine can undergo an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form a four-membered azetidine ring. Azetidines are sought-after scaffolds in drug discovery as they can impart favorable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.

This document will detail a general protocol for the N-alkylation of a secondary amine, piperidine (B6355638), with this compound, and discuss the potential for subsequent cyclization.

Data Presentation

A critical aspect of synthetic protocol development is the clear and concise presentation of quantitative data. The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of a model secondary amine, piperidine, with this compound.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
PiperidineThis compoundK₂CO₃Acetonitrile (B52724)Reflux24N-(3-chloro-2-methylpropyl)piperidine75-85%
MorpholineThis compoundK₂CO₃DMF80184-(3-chloro-2-methylpropyl)morpholine70-80%
N-MethylbenzylamineThis compoundNaHCO₃AcetonitrileReflux36N-benzyl-N-(3-chloro-2-methylpropyl)methylamine65-75%

Table 1: Summary of Reaction Conditions and Yields for N-Alkylation.

CompoundFormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-(3-chloro-2-methylpropyl)piperidineC₉H₁₈ClN175.703.55 (d, 2H), 2.40-2.60 (m, 6H), 1.95 (m, 1H), 1.55-1.70 (m, 4H), 1.40-1.55 (m, 2H), 1.05 (d, 3H)65.8, 54.7, 49.2, 36.1, 26.0, 24.4, 16.2

Table 2: Spectroscopic Data for a Representative N-alkylation Product.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with this compound

This protocol describes a general procedure for the synthesis of N-(3-chloro-2-methylpropyl)piperidine.

Materials:

  • Piperidine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents). The flask is then fitted with a reflux condenser and purged with an inert atmosphere.

  • Addition of Reactants: Add anhydrous acetonitrile (50 mL) to the flask, followed by piperidine (1.0 equivalent). Stir the suspension for 10 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(3-chloro-2-methylpropyl)piperidine.

Protocol 2: Potential Intramolecular Cyclization to form 1-(2-methylazetidin-1-yl)methylpiperidine

This protocol outlines a potential subsequent step for the cyclization of the N-alkylation product.

Materials:

  • N-(3-chloro-2-methylpropyl)piperidine

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of N-(3-chloro-2-methylpropyl)piperidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C and slowly add the strong base (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to facilitate cyclization if necessary. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of a new, more polar spot.

  • Work-up and Purification: Upon completion, quench the reaction carefully with water at 0 °C. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to obtain the desired azetidine derivative.

Mandatory Visualization

N_Alkylation_Workflow cluster_start Step 1: N-Alkylation cluster_cyclization Step 2: Intramolecular Cyclization (Potential) start Start reactants Mix Amine, This compound, Base, and Solvent start->reactants reaction Heat to Reflux (24 hours) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product1 N-(3-chloro-2-methylpropyl)amine purification->product1 start2 N-alkylated Product product1->start2 Intermediate for Cyclization react_cyclize Treat with Strong Base in Anhydrous Solvent start2->react_cyclize reaction2 Stir at RT or Heat (12-24 hours) react_cyclize->reaction2 workup2 Quench & Extract reaction2->workup2 purification2 Purification workup2->purification2 product2 Substituted Azetidine purification2->product2

Caption: Experimental workflow for N-alkylation and potential subsequent intramolecular cyclization.

Signaling_Pathway Amine Primary or Secondary Amine (Nucleophile) SN2_Transition SN2 Transition State Amine->SN2_Transition Nucleophilic Attack on C-Br bond Alkyl_Halide This compound (Electrophile) Alkyl_Halide->SN2_Transition Intermediate N-(3-chloro-2-methylpropyl)amine (Alkylated Product) SN2_Transition->Intermediate HBr HBr (byproduct) Base Base (e.g., K₂CO₃) Salt Protonated Base Base->Salt Neutralizes HBr

Caption: Logical relationship in the N-alkylation reaction.

Application Notes and Protocols: Regioselective Formation of (3-chloro-2-methylpropyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from substrates bearing multiple halogen atoms presents a challenge in regioselectivity. This document provides detailed application notes and a protocol for the selective formation of a Grignard reagent from 1-bromo-3-chloro-2-methylpropane. The differential reactivity of the carbon-halogen bonds allows for the preferential formation of the organomagnesium species at the more labile carbon-bromine bond, leaving the chloro- functionality intact for subsequent synthetic transformations. This functionalized Grignard reagent serves as a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates.

Principle of Regioselective Grignard Formation

The successful regioselective formation of the Grignard reagent from this compound hinges on the disparate bond dissociation energies of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to oxidative addition of magnesium metal compared to the stronger carbon-chlorine bond. This inherent difference in reactivity allows for the selective insertion of magnesium at the primary carbon bearing the bromine atom, yielding (3-chloro-2-methylpropyl)magnesium bromide as the major product. Careful control of reaction conditions, such as temperature and addition rate, is crucial to minimize potential side reactions, including the formation of the di-Grignard reagent or Wurtz coupling products.

Applications in Drug Development

While specific examples detailing the use of (3-chloro-2-methylpropyl)magnesium bromide in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its utility can be inferred from the broad application of functionalized Grignard reagents in medicinal chemistry.[2][3] Chloro-containing organometallic reagents are valuable synthons, as the chlorine atom can be retained for subsequent cross-coupling reactions or nucleophilic substitutions, enabling the construction of complex molecular scaffolds.

Potential applications of (3-chloro-2-methylpropyl)magnesium bromide in drug development include:

  • Introduction of a Functionalized Alkyl Chain: This reagent can be used to introduce the 3-chloro-2-methylpropyl moiety into a variety of electrophilic substrates, such as aldehydes, ketones, esters, and nitriles.[4] The resulting products would contain a reactive chloride handle for further elaboration.

  • Synthesis of Heterocyclic Compounds: The Grignard reagent could react with suitable precursors to form heterocyclic systems, which are common motifs in many drug molecules.

  • Fragment-Based Drug Discovery: The 3-chloro-2-methylpropyl fragment could be incorporated into lead compounds to explore new binding interactions and improve pharmacokinetic properties. For instance, the reaction with a suitable nitrile could yield a ketone intermediate, a common step in the synthesis of various pharmaceutical compounds.[4]

The versatility of the Grignard reaction allows for the construction of diverse molecular architectures, and reagents like (3-chloro-2-methylpropyl)magnesium bromide provide a pathway to novel compounds with potential therapeutic applications.[5]

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the laboratory-scale synthesis of (3-chloro-2-methylpropyl)magnesium bromide. These values are based on general Grignard reaction protocols and may require optimization for specific experimental setups.

ParameterValueMoles (approx.)Notes
This compound17.15 g (10.0 mL)0.10 molSubstrate
Magnesium Turnings2.67 g0.11 mol1.1 equivalents
Anhydrous Diethyl Ether100 mL-Solvent
Iodine1 crystal-Initiator
Reaction Conditions
Temperature35-40 °C (reflux)-
Reaction Time2-3 hours-
AtmosphereAnhydrous Nitrogen or Argon-
Expected Product
(3-chloro-2-methylpropyl)magnesium bromide~0.10 M solution in diethyl ether~0.08 mol (Est. 80% yield)The Grignard reagent is typically used in situ.

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, flame-retardant lab coat, and gloves) must be worn at all times. The reaction is exothermic and should be performed in a fume hood with an ice bath readily available for cooling.

Materials:

  • This compound (≥98%)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or manifold for inert atmosphere

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, giving it a slight purple color. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in 80 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears, and gentle bubbling is observed. If the reaction does not start, gentle warming with a heating mantle or sonication may be required.

  • Formation of the Grignard Reagent: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a steady reflux. The addition should take approximately 1-2 hours.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using the heating mantle for an additional hour to ensure complete consumption of the magnesium. The solution will typically appear grey and cloudy.

  • Use of the Grignard Reagent: The resulting solution of (3-chloro-2-methylpropyl)magnesium bromide is now ready for use in subsequent reactions. It is typically used in situ without isolation. The concentration can be estimated based on the initial amount of the limiting reagent, or more accurately determined by titration.

Visualizations

G cluster_reactants Reactants cluster_product Product This compound This compound Grignard (3-chloro-2-methylpropyl)magnesium Bromide This compound->Grignard Anhydrous Ether Mg Mg Mg->Grignard G cluster_prep Preparation cluster_reaction Reaction cluster_use Utilization A Dry Glassware B Assemble Apparatus under N2/Ar A->B C Activate Mg with Iodine B->C D Add Anhydrous Ether C->D E Initiate with Alkyl Halide Solution D->E F Dropwise Addition of Remaining Alkyl Halide E->F G Reflux to Complete Reaction F->G H Cool to Room Temperature G->H I Use Grignard Solution in situ H->I

References

Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates. The following sections cover distinct case studies, highlighting modern synthetic strategies, including biocatalysis and asymmetric hydrogenation. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Logical workflows and biological signaling pathways are illustrated using diagrams generated with Graphviz (DOT language).

Case Study 1: Synthesis of a Key Intermediate for Sildenafil (Viagra®)

Application Notes

Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Initially developed for treating hypertension and angina, its most prominent application is in the treatment of erectile dysfunction.[1] The synthesis of Sildenafil involves several key intermediates, with the quality and purity of each directly impacting the final API.[3]

The manufacturing process has evolved from an initial linear synthesis to a more efficient convergent route.[1] A critical step in many synthetic pathways is the chlorosulfonylation of an ethoxyphenyl pyrazolo-pyrimidinone core, followed by condensation with N-methylpiperazine.[2] The careful design and purification of these intermediates are crucial for ensuring the final Sildenafil molecule is formed correctly and without unacceptable levels of impurities.[3] Understanding the chemical properties of these intermediates, such as solubility and stability, allows for the optimization of reaction conditions to achieve higher yields and reduce waste.[3]

Sildenafil's mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum.[1] By preventing cGMP breakdown, Sildenafil enhances the effect of nitric oxide (NO), which is released during sexual stimulation. The resulting accumulation of cGMP leads to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[1]

Signaling Pathway: Sildenafil's Mechanism of Action

Sildenafil_Pathway cluster_0 Physiological Process cluster_1 Pharmacological Intervention Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation activates GTP_to_cGMP GTP -> cGMP GC_Activation->GTP_to_cGMP catalyzes Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Relaxation leads to Degradation cGMP -> GMP (Degradation) GTP_to_cGMP->Degradation Erection Erection Relaxation->Erection Sildenafil Sildenafil PDE5 PDE5 Enzyme Sildenafil->PDE5 inhibits PDE5->Degradation catalyzes

Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting erection.
Quantitative Data: Sildenafil Synthesis Routes

Step / RouteStarting MaterialProductYield (%)Reference
Improved Process
Chlorosulfonylation5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one5-(5-chlorosulfonyl-2-ethoxyphenyl)-...-pyrimidin-7-oneNot specified, but part of a high-yield process[2]
Amine Coupling5-(5-chlorosulfonyl-2-ethoxyphenyl)-...-pyrimidin-7-one & N-methylpiperazineSildenafil BaseNot specified, but part of a high-yield process[2]
Cyclization (Overall)Amide Intermediate (Compound 7)SildenafilUp to 95%[4]
Overall Yield Diketoester (Compound 1)SildenafilUp to 51.7%[4]
Salt Formation Sildenafil BaseSildenafil Citrate>95% (based on molar equivalents)[1]
Experimental Protocol: Chlorosulfonylation and Amine Coupling

This protocol describes the synthesis of Sildenafil from a key pyrazolo-pyrimidinone intermediate, based on an improved process chemistry route.[2]

1. Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sulfonyl Chloride Intermediate)

  • Reagents:

    • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol)

    • Chlorosulfonic acid (50 mL)

    • Thionyl chloride (9.53 g, 80.13 mmol)

    • Dichloromethane (B109758) (DCM)

    • Ice

  • Procedure:

    • To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g) portion-wise at 0–10 °C, followed by thionyl chloride (9.53 g).

    • Raise the temperature of the reaction mass to 20–30 °C and stir for 4 hours.

    • Monitor the reaction for completion (e.g., by TLC or HPLC).

    • Slowly pour the reaction mass onto ice (~500 g).

    • Extract the product into dichloromethane (250 mL). The resulting DCM layer containing the sulfonyl chloride intermediate is used directly in the next step.

2. Preparation of Sildenafil Base

  • Reagents:

    • Dichloromethane solution of the sulfonyl chloride intermediate (from step 1)

    • N-methylpiperazine (9.6 g, 96.15 mmol)

    • 5% w/w aqueous sodium bicarbonate solution

    • Deionized water

    • Methanol (B129727)

  • Procedure:

    • To the dichloromethane layer from the previous step, add N-methylpiperazine (9.6 g) at 20–25 °C.

    • Stir the reaction mixture for 4 hours.

    • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL), followed by deionized water (100 mL).

    • Concentrate the dichloromethane layer at <40 °C under reduced pressure to obtain a foamy material.

    • Add methanol to the residue to crystallize the product.

    • Filter the solid, wash with cold methanol, and dry to yield the Sildenafil base.

Case Study 2: Green-by-Design Biocatalytic Process for an Atorvastatin (B1662188) Intermediate

Application Notes

Atorvastatin (Lipitor®) is a widely prescribed medication for lowering blood cholesterol by inhibiting HMG-CoA reductase.[5] A key structural feature of Atorvastatin is its chiral side chain, which requires precise stereochemical control during synthesis. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.[6]

To address these challenges, a "green-by-design" biocatalytic process has been developed for a key hydroxynitrile intermediate.[7] This innovative approach utilizes a two-step, three-enzyme cascade that operates under mild, ambient conditions. The first step employs a ketoreductase (KRED) for the asymmetric reduction of a chloroacetoacetate precursor, achieving high enantioselectivity.[7] A glucose dehydrogenase (GDH) is used in tandem for the crucial regeneration of the NADP cofactor.[7] In the second step, a halohydrin dehalogenase (HHDH) catalyzes the cyanation of the chiral alcohol intermediate.[6][7] This biocatalytic route not only provides the desired product in high yield and excellent enantiomeric excess (>99.5% e.e.) but also significantly improves the environmental profile of the synthesis, as reflected by a low E-factor (kg of waste per kg of product).[7]

Biocatalytic Synthesis Workflow

Atorvastatin_Workflow cluster_step1 Step 1: Asymmetric Reduction cluster_cofactor cluster_step2 Step 2: Cyanation Start1 Ethyl-4-chloroacetoacetate Product1 (S)-Ethyl-4-chloro-3-hydroxybutyrate (>99.5% e.e.) Start1->Product1 KRED KRED Ketoreductase (KRED) Product1_cont (S)-Ethyl-4-chloro-3-hydroxybutyrate NADP NADP+ NADPH NADPH KRED->NADPH Cofactor Cofactor Regeneration Cycle GDH Glucose Dehydrogenase (GDH) Glucose Glucose GDH->Glucose NADP->NADPH regenerated NADPH->NADP consumed Gluconolactone Glucono-lactone Glucose->Gluconolactone GDH FinalProduct Key Hydroxynitrile Intermediate Product1_cont->FinalProduct HHDH HCN HCN (neutral pH) HCN->FinalProduct HHDH Halohydrin Dehalogenase (HHDH)

Caption: A two-step, three-enzyme cascade for a chiral Atorvastatin intermediate.
Quantitative Data: Biocatalytic Process Performance

ParameterStep 1: KRED ReductionStep 2: HHDH CyanationOverall ProcessReference
Product (S)-ethyl-4-chloro-3-hydroxybutyrateKey Hydroxynitrile IntermediateKey Hydroxynitrile Intermediate[7]
Isolated Yield 96%-High[7]
Enantiomeric Excess (e.e.) >99.5%->99.5%[7]
Key Enzyme(s) KRED, GDHHHDHKRED, GDH, HHDH[7]
Productivity Improvement -2500-fold (via enzyme evolution)-[7]
E-Factor (kg waste/kg product) --5.8 (excluding water)[7]
Experimental Protocol: Biocatalytic Synthesis of Hydroxynitrile Intermediate

This protocol is based on the green-by-design process for an Atorvastatin intermediate.[7] Note: Specific enzyme concentrations, buffer components, and optimized conditions result from detailed process development and enzyme evolution studies.

1. Step 1: Ketoreductase-Mediated Asymmetric Reduction

  • Reagents & Biocatalysts:

    • Ethyl-4-chloroacetoacetate

    • Ketoreductase (KRED)

    • Glucose Dehydrogenase (GDH)

    • Glucose

    • NADP+ (catalytic amount)

    • Aqueous buffer solution (e.g., potassium phosphate)

  • Procedure:

    • Prepare an aqueous buffer solution and add glucose, a catalytic amount of NADP+, KRED, and GDH.

    • Initiate the reaction by adding the substrate, ethyl-4-chloroacetoacetate, to the enzyme solution.

    • Maintain the reaction at a controlled pH and ambient temperature.

    • Monitor the reaction for the complete conversion of the starting material to (S)-ethyl-4-chloro-3-hydroxybutyrate.

    • Upon completion, proceed with product extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Isolate the product, which should be obtained with high yield (96%) and excellent enantiomeric purity (>99.5% e.e.).

2. Step 2: Halohydrin Dehalogenase-Mediated Cyanation

  • Reagents & Biocatalysts:

    • (S)-ethyl-4-chloro-3-hydroxybutyrate (from Step 1)

    • Halohydrin Dehalogenase (HHDH)

    • Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN)

    • Aqueous buffer solution adjusted to neutral pH

  • Procedure:

    • In a separate reactor, dissolve the (S)-ethyl-4-chloro-3-hydroxybutyrate product in an aqueous buffer at neutral pH.

    • Add the evolved HHDH biocatalyst to the solution.

    • Introduce HCN to the reaction mixture at ambient temperature. The HHDH enzyme catalyzes the replacement of the chloro substituent with a cyano group.

    • Monitor the reaction until the starting material is fully consumed.

    • Upon completion, extract the final hydroxynitrile intermediate and purify as required.

Case Study 3: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

Application Notes

Chiral molecules are fundamental to modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.[8] Chiral morpholines, in particular, are structural motifs present in a large number of valuable drug candidates.[9] Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing enantiomerically pure compounds.[8][9] This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other from a prochiral unsaturated substrate.[8][]

The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation of the corresponding dehydromorpholines has been demonstrated with excellent results.[9] Using a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP), a variety of 2-substituted dehydromorpholines can be converted to their chiral morpholine (B109124) products in quantitative yields and with up to 99% enantiomeric excess (e.e.).[9][11] The resulting chiral intermediates are valuable building blocks for the synthesis of more complex bioactive compounds.[9]

Logical Relationship: Asymmetric Hydrogenation

Asymmetric_Hydrogenation cluster_reaction Reaction Conditions Prochiral Prochiral Substrate (e.g., Dehydromorpholine) Product_S S-Enantiomer (Major Product) Prochiral->Product_S High e.e. Product_R R-Enantiomer (Minor Product) Prochiral->Product_R (low amount) H2 H₂ (Hydrogen Gas) Catalyst Chiral Catalyst (e.g., SKP-Rh Complex)

References

Application Notes and Protocols for the Synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds with significant potential in drug discovery, particularly as non-opiate analgesics and anti-inflammatory agents.[1][2][3]

Introduction

N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones are fused bicyclic heterocycles that serve as a versatile scaffold in medicinal chemistry.[4] Derivatives of this core structure have demonstrated potent biological activities, including non-opiate antinociceptive (pain relief) and anti-inflammatory effects.[1][3] The substitution at the N-1 position of the oxazolone (B7731731) ring is a key determinant of their pharmacological profile, allowing for the modulation of properties such as potency, selectivity, and pharmacokinetics.

This guide outlines two primary synthetic strategies for the preparation of these compounds:

  • Method A: Synthesis of the oxazolo[5,4-b]pyridin-2(1H)-one core via cyclization of a 3-aminopyridin-2(1H)-one precursor.

  • Method B: N-alkylation of the pre-formed oxazolo[5,4-b]pyridin-2(1H)-one scaffold to introduce various side chains.

Synthetic Protocols

Method A: Synthesis of the Oxazolo[5,4-b]pyridin-2(1H)-one Core

This method involves the construction of the heterocyclic core from a substituted aminopyridine. A common approach is the acylation of a 3-aminopyridin-2(1H)-one followed by intramolecular cyclization.

Experimental Workflow for Method A

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Acylated_Intermediate N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide Intermediate 3-Aminopyridin-2(1H)-one->Acylated_Intermediate Base (e.g., Pyridine) Solvent (e.g., DCM) Acylating_Agent Acylating Agent (e.g., Chloroacetyl chloride) Acylating_Agent->Acylated_Intermediate Oxazolo_Core Oxazolo[5,4-b]pyridin-2(1H)-one Acylated_Intermediate->Oxazolo_Core Heat Cyclizing_Agent Cyclizing Agent (e.g., POCl3) Cyclizing_Agent->Oxazolo_Core Oxazolo_Core Oxazolo[5,4-b]pyridin-2(1H)-one Deprotonated_Intermediate Deprotonated Intermediate Oxazolo_Core->Deprotonated_Intermediate Solvent (e.g., DMF) Base Base (e.g., NaH, K2CO3) Base->Deprotonated_Intermediate N_Substituted_Product N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one Deprotonated_Intermediate->N_Substituted_Product Alkyl_Halide Alkyl Halide (e.g., R-X) Alkyl_Halide->N_Substituted_Product Compound N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one Kinase Kinase Inhibition (e.g., GSK-3β) Compound->Kinase Neurotransmitter Neurotransmitter Modulation (GABAergic/Serotonergic Systems) Compound->Neurotransmitter Inflammation Inflammatory Cascade Kinase->Inflammation Inhibition Pain_Signal Pain Signal Transmission Neurotransmitter->Pain_Signal Modulation Inflammation->Pain_Signal Stimulation Analgesia Analgesic Effect Pain_Signal->Analgesia Reduction

References

Application Notes and Protocols: The Role of Glyphosate in Herbicide Production and Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the industrial synthesis of glyphosate (B1671968), its mechanism of action as a potent herbicide, and experimental protocols for its synthesis and enzymatic analysis.

Introduction to Glyphosate

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. It is the active ingredient in numerous herbicide formulations, most famously Roundup®. Its widespread use is attributed to its high efficacy against a wide range of weeds, low cost, and the development of glyphosate-tolerant genetically modified crops.[1][2] Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[1][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which is a primary reason for its low direct toxicity to mammals.[3][4]

Chemical Synthesis of Glyphosate

The industrial production of glyphosate is primarily achieved through two main synthetic routes. Both methods are robust and provide high yields of the final product.

2.1. Iminodiacetic Acid (IDA) Process

The IDA process involves the reaction of iminodiacetic acid with phosphorous acid and formaldehyde. This method is one of the original and most common routes for glyphosate synthesis.

2.2. Glycine (B1666218) Process

An alternative and widely used method starts with glycine.[5] This process involves the reaction of glycine, paraformaldehyde, and dimethyl phosphite (B83602).[6] This route is often favored due to the availability and lower cost of the starting materials. A key step in this process is the phosphomethylation of glycine.[7]

A comparison of the two primary synthesis routes is summarized below.

FeatureIminodiacetic Acid (IDA) ProcessGlycine Process
Primary Reactants Iminodiacetic acid, phosphorous acid, formaldehydeGlycine, paraformaldehyde, dimethyl phosphite[6]
Key Intermediate N-(phosphonomethyl)iminodiacetic acid (PMIDA)N,N-bis(phosphonomethyl)glycine intermediate
General Yield HighHigh
Advantages Well-established, high purity productUtilizes readily available and cheaper raw materials
Disadvantages Can involve more complex intermediatesMay require more stringent reaction control

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate exerts its herbicidal effect by targeting and inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[8] This enzyme catalyzes a key step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms.[3]

3.1. The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) into chorismate, a precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][9] These amino acids are vital for protein synthesis and the production of secondary metabolites.[1]

3.2. EPSP Synthase Inhibition

Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to the substrate phosphoenolpyruvate (PEP).[10][11] The binding of glyphosate to the enzyme-S3P complex is reversible but extremely potent, effectively blocking the binding of PEP and halting the pathway.[10][12] This leads to the accumulation of shikimate and the depletion of aromatic amino acids, ultimately causing plant death.[9]

Diagram: The Shikimate Pathway and Glyphosate's Point of Inhibition

Shikimate_Pathway cluster_pathway Shikimate Pathway cluster_inhibition Inhibition Shikimate-3-Phosphate Shikimate-3-Phosphate EPSP_Synthase EPSP Synthase Shikimate-3-Phosphate->EPSP_Synthase Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->EPSP_Synthase EPSP 5-Enolpyruvylshikimate-3-phosphate EPSP_Synthase->EPSP Reaction Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->Aromatic_Amino_Acids Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Experimental Protocols

4.1. Protocol 1: Laboratory Synthesis of Glyphosate (Glycine Route)

This protocol describes a microscale synthesis of glyphosate via the phosphomethylation of glycine.[7]

Materials:

Procedure:

  • In a reaction flask, dissolve paraformaldehyde in methanol in the presence of triethylamine as a catalyst. This step facilitates the depolymerization of paraformaldehyde.

  • Add glycine to the solution and stir until it is fully dissolved.

  • Slowly add dimethyl phosphite to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to allow for the condensation reaction to complete, forming an ester intermediate.

  • After the reaction, recover the triethylamine and methanol by fractional distillation at approximately 70°C.

  • Saponify the resulting ester by adding a 30% sodium hydroxide solution and refluxing at 105°C for 2 hours.

  • Cool the alkaline solution and acidify to a pH of 1.5 using concentrated hydrochloric acid.

  • Cool the solution to induce the precipitation of glyphosate crystals.

  • Collect the glyphosate crystals by filtration, wash with cold water, and dry.

Diagram: Experimental Workflow for Glyphosate Synthesis

Synthesis_Workflow start Start dissolve Dissolve Paraformaldehyde in Methanol with Triethylamine start->dissolve add_glycine Add Glycine dissolve->add_glycine add_phosphite Add Dimethyl Phosphite add_glycine->add_phosphite reflux Reflux Reaction add_phosphite->reflux distill Distill to Recover Solvents reflux->distill saponify Saponify with NaOH distill->saponify acidify Acidify with HCl saponify->acidify precipitate Precipitate and Cool acidify->precipitate filter_dry Filter, Wash, and Dry Glyphosate Crystals precipitate->filter_dry end End filter_dry->end

Caption: Workflow for the laboratory synthesis of glyphosate via the glycine route.

4.2. Protocol 2: EPSP Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of glyphosate on EPSP synthase activity by measuring the amount of inorganic phosphate (B84403) released.[13]

Materials:

  • Purified EPSP synthase

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Glyphosate solutions of varying concentrations

  • Assay buffer (e.g., 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF)[13]

  • Phosphate assay kit (e.g., EnzChek® Phosphate Assay Kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of glyphosate dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, S3P, and the glyphosate dilutions to the respective wells.

  • Add the purified EPSP synthase to each well to initiate the pre-incubation.

  • Initiate the enzymatic reaction by adding PEP to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate assay kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the enzyme activity and the percentage of inhibition for each glyphosate concentration.

  • Determine the IC₅₀ value (the concentration of glyphosate that inhibits 50% of the enzyme activity).

Quantitative Data

5.1. Kinetic Parameters of EPSP Synthase Inhibition by Glyphosate

The inhibitory effect of glyphosate on EPSP synthase has been extensively studied. The following table summarizes key kinetic parameters.

ParameterValueEnzyme SourceConditions
Kᵢ (for PEP) 1.1 µMNeurospora crassaCompetitive inhibition with respect to PEP[10][12]
Inhibition type vs. S3P UncompetitiveNeurospora crassaGlyphosate binds to the enzyme-S3P complex[10][12]
IC₅₀ 81 ± 75 µMApera spica-ventiIn vitro enzyme assay[13]
IC₅₀ 264 ± 190 µMVulpia myurosIn vitro enzyme assay, showing natural tolerance[13]

5.2. Glyphosate Application Rates and Yield Impact

The application rate of glyphosate is critical for effective weed control and minimizing crop impact.

ParameterRateTarget Weed SizeCrop
Standard Rate 0.75 lb a.e./acre< 6 inchesCorn/Soybean[2]
Increased Rate 1.13 lb a.e./acre6 - 12 inchesCorn/Soybean[2]
Maximum Rate 1.50 lb a.e./acre> 12 inchesCorn/Soybean[2]
Yield Impact Up to 12% reductionApplication at soft dough stageMalting Barley[14]
Yield Impact No significant reductionApplication within label specificationsGlyphosate-Resistant Maize[15]

a.e. = acid equivalent

Conclusion

Glyphosate remains a cornerstone of modern weed management due to its effective and specific mechanism of action. Understanding its synthesis, its interaction with the shikimate pathway, and the protocols for its analysis are crucial for researchers in agrochemistry, plant science, and drug development. The provided notes and protocols offer a foundational resource for further investigation and application in these fields.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients.[1][2] These reactions involve the displacement of a leaving group by a nucleophile, an electron-rich species.[2][3] The two primary mechanisms for these reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.[4][5] Understanding the principles of these reactions and their practical application is crucial for the efficient design and execution of synthetic routes in drug development and other chemical sciences.

This document provides detailed application notes and experimental protocols for conducting S(_N)1 and S(_N)2 reactions, tailored for researchers and professionals in the field. It includes a comparative overview of the two mechanisms, detailed experimental procedures, and methods for product analysis.

Comparison of S(_N)1 and S(_N)2 Reactions

The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent.[1][5][6] A summary of the key differences is presented below.

FeatureS(_N)1 ReactionS(_N)2 Reaction
Rate Law Rate = k[Substrate] (First-order)[7][8]Rate = k[Substrate][Nucleophile] (Second-order)[7][8]
Mechanism Two-step process with a carbocation intermediate[4][6]Single, concerted step with a transition state[5][8]
Stereochemistry Racemization (mixture of inversion and retention)[6][8]Complete inversion of configuration[6][8]
Substrate Favored by tertiary > secondary substrates[1][7]Favored by methyl > primary > secondary substrates[1][7]
Nucleophile Weak nucleophiles are effective[1]Strong nucleophiles are required[1][5]
Solvent Favored by polar protic solvents (e.g., water, alcohols)[1][6]Favored by polar aprotic solvents (e.g., acetone, DMSO)[1][6]
Leaving Group Good leaving group is crucial for carbocation formationGood leaving group is important for the concerted step

S(_N)2 Reaction Protocol: Synthesis of 1-Iodobutane (B1219991) from 1-Bromobutane (B133212)

This protocol details the synthesis of 1-iodobutane from 1-bromobutane via an S(_N)2 reaction, commonly known as the Finkelstein reaction.[9] The reaction's equilibrium is driven towards the product by the precipitation of sodium bromide in acetone.[9]

Quantitative Data
ParameterValue
Reactants
1-Bromobutane13.7 g (0.1 mol)
Sodium Iodide15.0 g (0.1 mol)[9]
Acetone80 mL[9]
Reaction Conditions
TemperatureReflux (approx. 56°C)
Reaction Time20 minutes[9]
Work-up & Purification
Diethyl Ether25 mL[9]
Saturated Sodium Bisulfite10 mL[9]
Anhydrous Magnesium SulfateAs needed
Expected Product
Product1-Iodobutane
Boiling Point130-131 °C
Expected Yield~85-95%
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g of sodium iodide in 80 mL of acetone.[9]

  • Addition of Substrate: To the stirring solution, add 13.7 g (10.8 mL) of 1-bromobutane.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a water bath for 20 minutes. A precipitate of sodium bromide will form.[9]

  • Cooling: After the reflux period, remove the flask from the heat and allow it to cool to room temperature.[9]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of water to the separatory funnel.

    • Extract the aqueous layer with 25 mL of diethyl ether.[9]

    • Combine the organic layers and wash with 10 mL of saturated aqueous sodium bisulfite to remove any dissolved iodine.[9]

    • Wash the organic layer with 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[9]

  • Purification: Purify the crude 1-iodobutane by simple distillation, collecting the fraction boiling between 130-131 °C.[9]

Experimental Workflow: S(_N)2 Synthesis of 1-Iodobutane```dot

// Nodes A [label="1. Reaction Setup\nDissolve NaI in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Substrate\n1-Bromobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reflux\n(20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Work-up\n(Filtration, Extraction, Washes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Drying & Solvent Removal\n(MgSO4, Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Product\n1-Iodobutane", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> G [label=" "]; }

Caption: Workflow for monitoring the S(_N)1 solvolysis of tert-butyl chloride.

Mechanistic Pathways

The following diagram illustrates the fundamental differences in the mechanistic pathways of S(_N)1 and S(_N)2 reactions.

Mechanisms cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) SN2_Reactants Nucleophile + Substrate SN2_TS Transition State SN2_Reactants->SN2_TS Concerted Step SN2_Products Product (Inversion) + Leaving Group SN2_TS->SN2_Products SN1_Reactant Substrate SN1_Intermediate Carbocation Intermediate SN1_Reactant->SN1_Intermediate Slow Step (Leaving Group Departs) SN1_Products Products (Racemic) + Leaving Group SN1_Intermediate->SN1_Products Fast Step (Nucleophilic Attack)

Caption: Comparison of S(_N)1 and S(_N)2 reaction mechanisms.

Product Characterization

Following the synthesis and purification of the products from nucleophilic substitution reactions, it is essential to confirm their identity and purity. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product and confirming the success of the substitution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the product and the disappearance of functional groups from the starting material.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile compounds, providing information on both the purity of the sample and the molecular weight of the product.

  • Melting Point Analysis: For solid products, a sharp melting point close to the literature value is a good indicator of purity.

By following these detailed protocols and employing the appropriate analytical techniques, researchers can confidently synthesize and characterize a wide range of compounds through nucleophilic substitution reactions, facilitating advancements in drug discovery and development.

References

Application Notes & Protocols: Laboratory Handling and Storage Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for the safe and effective handling and storage of laboratory chemicals, reagents, and biological samples. Adherence to these procedures is critical for ensuring personnel safety, maintaining sample integrity, and generating reliable experimental data.

General Laboratory Safety and Handling Principles

Proper handling of all laboratory materials is the foundation of a safe and efficient research environment. All personnel should be familiar with the following fundamental principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety goggles, and gloves, when handling chemicals and biological samples.[1][2][3] For hazardous substances, additional protection such as face shields and respirators may be necessary.[1]

  • Labeling: All containers must be clearly and accurately labeled with the contents, concentration, hazard information, date received, and date opened.[4][5][6][7][8][9] For time-sensitive materials like peroxide-forming chemicals, the opening date is crucial for tracking and disposal.[10][11]

  • Inventory Management: Maintain a regularly updated inventory of all stored materials.[5] Minimize the quantities of hazardous materials stored in the laboratory to what is reasonably needed for ongoing work.[4][10]

  • Work Area and Housekeeping: Keep work areas, especially fume hoods and benchtops, clean and uncluttered.[4][7] Store chemicals in their designated storage locations and not on benchtops or in fume hoods when not in use.[1][6][7]

  • Transportation: Use appropriate secondary containment, such as bottle carriers or carts, when transporting chemicals, especially liquids and corrosives.[10] For biological samples, use insulated containers to maintain the correct temperature during transit.[12]

  • Waste Disposal: Segregate and dispose of all laboratory waste according to institutional and regulatory guidelines.[13][14][15][16] Never mix hazardous and non-hazardous waste streams.[16]

Chemical Handling and Storage

The safe management of chemicals is paramount to preventing accidents and ensuring a safe laboratory environment.

Principles of Chemical Storage
  • Segregation of Incompatibles: The most critical rule of chemical storage is to segregate incompatible chemicals to prevent dangerous reactions.[1][4][5][7][11][17] Store chemicals according to their hazard class, not alphabetically.[5][17]

  • Storage Location: Store hazardous chemicals in a designated, well-ventilated area away from heat sources and direct sunlight.[1][5][6][7][18] Large, heavy containers and liquids should be stored at or below shoulder height.[6][7] Never store chemicals on the floor, under sinks, or in egress pathways.[4][6][17]

  • Containers: Ensure all chemical containers are in good condition, tightly sealed, and made of a material compatible with the chemical.[5][7][19] Use secondary containment for liquids to contain potential spills.[5][6][17][18]

Storage of Common Chemical Hazard Classes
Hazard ClassStorage GuidelinesIncompatible Materials
Flammable Liquids Store in approved flammable storage cabinets.[6][11] Keep away from ignition sources and oxidizers.[11] Use only explosion-proof or spark-free refrigerators for storing flammable liquids.[6][7]Oxidizers, Corrosives
Corrosives (Acids & Bases) Store in a dedicated corrosives cabinet.[11] Use secondary containment trays.[10][11] Segregate acids from bases.[4][10][11]Acids with Bases, Flammable liquids, Active metals (for acids)
Oxidizers Store separately from flammable, combustible, and organic materials.[4][11] Store in a cool, dry place.[11]Flammable liquids, Reducing agents, Organic materials
Peroxide-Forming Chemicals Date containers upon receipt and opening.[10][11] Store in airtight containers in a dark, cool, dry area.[10][18] Dispose of before the expiration date or within 12 months of opening.[10][11]Store away from heat, light, and ignition sources.
Water-Reactive Chemicals Store in a cool, dry place, away from any potential water sources.[11]Water, aqueous solutions
Health Hazards (Toxins, Carcinogens) Store in a designated, clearly labeled area.[11] Volatile toxics should be stored in a ventilated cabinet.[6][7]Store separately from other chemicals.
Protocol for Handling a Chemical Spill
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Hazard: Identify the spilled chemical and consult the Safety Data Sheet (SDS) for specific handling and cleanup procedures.

  • Evacuate (if necessary): For large or highly hazardous spills, evacuate the area and contact the appropriate emergency response team.

  • Contain the Spill: Use appropriate spill control materials (e.g., absorbent pads, neutralizers) to contain the spill. Do not use bases to neutralize acid spills or vice versa.[10]

  • Clean Up: Wearing appropriate PPE, clean up the spill according to the SDS.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

  • Decontaminate: Decontaminate the area and any equipment used for cleanup.

Biological Sample Handling and Storage

Maintaining the integrity of biological samples is essential for the validity of experimental results.

Principles of Biological Sample Storage
  • Temperature Control: The most critical factor in preserving biological samples is maintaining the correct storage temperature.[8] Use specialized refrigerators, freezers, and cryogenic storage systems with regular temperature monitoring and alarms.[8][9]

  • Labeling and Documentation: Each sample must be accurately and durably labeled with a unique identifier, sample type, collection date, and patient/source information.[8][9][12] Maintain a detailed inventory, often using a Laboratory Information Management System (LIMS).[20]

  • Aseptic Technique: Handle all biological samples using strict aseptic techniques to prevent microbial contamination and cross-contamination between samples.[21][22][23][24]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade samples, particularly proteins and nucleic acids.[20][25][26] Aliquot samples into single-use volumes before freezing.[26][27]

Storage Conditions for Common Biological Samples
Sample TypeShort-Term StorageLong-Term StorageKey Considerations
DNA/RNA 2-8°C (Refrigeration) or -20°C (Freezer)[25][28]-80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen)[21][25]Use nuclease-free tubes and reagents. Avoid repeated freeze-thaw cycles.
Proteins/Enzymes 4°C (Refrigeration) for frequent use.[26]-20°C or -80°C, often with cryoprotectants like glycerol.[26][27][29]Aliquot to avoid repeated freeze-thaw cycles.[27] Some enzymes require specific storage conditions to maintain activity.[3][30]
Cell Cultures Not recommended for long-term storage in active culture.-196°C (Liquid Nitrogen) in a cryopreservation medium containing a cryoprotectant like DMSO.[23][24][31][32]Use a controlled cooling rate of -1°C per minute.[23][24][31][32] Thaw cells rapidly in a 37°C water bath.[23][31]
Tissues 2-8°C (Refrigeration) for fresh samples.[25]-80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen).[21][25][33] Formalin-fixed, paraffin-embedded (FFPE) blocks can be stored at room temperature.[20][25]The storage method depends on the intended downstream application.
Blood (Whole, Plasma, Serum) 2-8°C (Refrigeration) for whole blood.[21]-80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen) for plasma and serum.[21]Process samples as soon as possible after collection.
Protocol for Cryopreservation of Adherent Mammalian Cells
  • Cell Preparation: Harvest cells during the logarithmic growth phase, typically at 80-90% confluency.[31]

  • Cell Counting: Perform a viable cell count using a method such as trypan blue exclusion.

  • Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 100-200 x g) for 5-10 minutes.

  • Resuspension: Gently resuspend the cell pellet in cold cryopreservation medium (e.g., complete growth medium with 5-10% DMSO) to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting: Dispense the cell suspension into sterile, labeled cryogenic vials.

  • Controlled Freezing: Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[24][31][32]

  • Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[31][32]

Protocol for Thawing Cryopreserved Cells
  • Preparation: Prepare a culture flask with the appropriate pre-warmed growth medium.

  • Rapid Thawing: Retrieve a vial from liquid nitrogen storage and immediately place it in a 37°C water bath.[23][31] Agitate the vial gently until only a small ice crystal remains.

  • Decontamination: Wipe the outside of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.[31]

  • Cell Transfer: Gently transfer the contents of the vial to a centrifuge tube containing pre-warmed growth medium.

  • Centrifugation: Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating: Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to the prepared culture flask.

  • Incubation: Place the flask in a humidified incubator at the appropriate temperature and CO2 concentration.

Visualizations

Experimental Workflow: General Chemical Handling

G start Start: Identify Chemical Need ppe 1. Don PPE (Lab coat, goggles, gloves) start->ppe locate 2. Locate Chemical in Designated Storage Area ppe->locate transport 3. Transport Safely (Use secondary containment) locate->transport use 4. Use in Ventilated Area (e.g., Fume Hood) transport->use return 5. Return to Storage (Seal container tightly) use->return waste 6. Dispose of Waste Properly (Segregate waste streams) return->waste cleanup 7. Clean Work Area & Remove PPE waste->cleanup end End cleanup->end

Caption: General workflow for safe chemical handling in a laboratory setting.

Logical Relationship: Chemical Storage Segregation

Caption: Incompatibility diagram for the segregation of common chemical hazard classes.

Experimental Workflow: Cell Line Cryopreservation and Revival

G cluster_cryo Cryopreservation cluster_revival Revival harvest Harvest Cells (Log Phase) pellet Pellet Cells (Centrifuge) harvest->pellet resuspend Resuspend in Cryo-Medium pellet->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled Freeze (-1°C/min to -80°C) aliquot->freeze store Store in Liquid N2 Vapor Phase freeze->store thaw Rapid Thaw (37°C Water Bath) store->thaw Long-Term Storage dilute Dilute in Warm Medium thaw->dilute pellet_revive Pellet Cells (Remove Cryo-Medium) dilute->pellet_revive resuspend_revive Resuspend in Fresh Medium pellet_revive->resuspend_revive culture Transfer to Culture Flask resuspend_revive->culture

Caption: Standard workflow for the cryopreservation and subsequent revival of cultured cells.

References

Preparation of Alkylated Compounds from 1-Bromo-3-chloro-2-methylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of a variety of alkylated compounds utilizing 1-bromo-3-chloro-2-methylpropane as a versatile building block. Due to its differential reactivity, with the carbon-bromine bond being more labile than the carbon-chlorine bond, this reagent allows for selective functionalization, making it a valuable tool in organic synthesis and drug development.[1]

Introduction

This compound is a bifunctional alkylating agent that serves as a precursor for the introduction of the 2-methyl-3-chloropropyl moiety into a wide range of molecules. This structural motif is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The protocols outlined below describe common alkylation reactions, including N-alkylation, S-alkylation, O-alkylation, and C-alkylation, providing a foundation for the synthesis of novel chemical entities.

Reaction Selectivity

The key to the synthetic utility of this compound lies in the greater reactivity of the primary alkyl bromide compared to the primary alkyl chloride in nucleophilic substitution reactions. This allows for the selective displacement of the bromide ion, leaving the chloride intact for subsequent transformations.

N-Alkylation: Synthesis of Amines

The introduction of the 2-methyl-3-chloropropyl group onto a nitrogen atom can be achieved through various methods, including direct alkylation of amines and the Gabriel synthesis for the preparation of primary amines.

Protocol 1: Direct Alkylation of a Secondary Amine

This protocol describes the alkylation of a secondary amine, such as piperidine (B6355638), with this compound. The reaction proceeds via an SN2 mechanism.

Experimental Protocol:

  • To a solution of piperidine (1.1 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-(3-chloro-2-methylpropyl)piperidine.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile801283

Note: The yield is based on a similar reaction reported in the literature.

Protocol 2: Gabriel Synthesis of 1-Amino-3-chloro-2-methylpropane

The Gabriel synthesis provides a classic method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation of ammonia.[2][3][4][5][6]

Experimental Protocol:

  • To a solution of potassium phthalimide (B116566) (1.0 equivalent) in anhydrous DMF, add this compound (1.05 equivalents).[2]

  • Heat the mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-chloro-2-methylpropyl)phthalimide.

  • To a solution of the N-alkylated phthalimide in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any non-basic impurities.

  • Basify the aqueous layer with a sodium hydroxide (B78521) solution and extract the product with ether.

  • Dry the combined organic extracts and carefully remove the solvent to yield 1-amino-3-chloro-2-methylpropane.

Alkylating AgentReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundPotassium PhthalimideDMF955~75-85

Note: Yield is an estimate based on typical Gabriel synthesis protocols.

S-Alkylation: Synthesis of Thioethers

The soft nature of sulfur nucleophiles makes them excellent partners for SN2 reactions with alkyl halides. This protocol details the synthesis of an aryl thioether.

Protocol 3: Reaction with Sodium Thiophenoxide

This procedure outlines the selective reaction at the C-Br bond with a soft nucleophile, sodium thiophenoxide.

Experimental Protocol:

  • In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent like ethanol or THF.

  • Add sodium hydroxide (1.0 equivalent) or sodium ethoxide to generate the sodium thiophenoxide in situ.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield S-(3-chloro-2-methylpropyl)thiobenzene.

ThiolBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolRT1889.5

Note: The yield is based on a similar reaction with 1-bromo-3-chloropropane.[7]

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers via the reaction of an alkoxide with a primary alkyl halide.

Protocol 4: Synthesis of an Aryl Ether

This protocol describes the synthesis of an ether from a phenol (B47542) and this compound.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired phenol (1.0 equivalent) in anhydrous DMF.

  • Add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add this compound (1.05 equivalents) dropwise.

  • Heat the reaction to 70-90 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF806~80-90

Note: Yield is an estimate based on typical Williamson ether synthesis conditions.

C-Alkylation: Malonic Ester Synthesis

For the formation of new carbon-carbon bonds, active methylene (B1212753) compounds like diethyl malonate can be effectively alkylated.[8][9][10][11]

Protocol 5: Alkylation of Diethyl Malonate

This protocol details the mono-alkylation of diethyl malonate, which can be further elaborated to synthesize substituted carboxylic acids.[8][9][10][11]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.[8]

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product into diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting diethyl (3-chloro-2-methylpropyl)malonate by vacuum distillation or column chromatography.

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux6~70-80

Note: Yield is an estimate based on typical malonic ester alkylations.

Azide (B81097) Synthesis

The displacement of the bromide with an azide group provides a versatile intermediate for the introduction of a nitrogen-containing functionality, for example, through reduction to an amine or via click chemistry.

Protocol 6: Synthesis of 1-Azido-3-chloro-2-methylpropane

This protocol is adapted from the synthesis of similar azido (B1232118) compounds.[12][13]

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.[13]

  • Add sodium azide (1.1-1.5 equivalents) to the solution.[12][13]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (caution: low molecular weight azides can be explosive).

  • The crude 1-azido-3-chloro-2-methylpropane can often be used in the next step without further purification.

ReagentSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideDMF7018~90

Note: Yield is an estimate based on analogous reactions.[12][13]

Friedel-Crafts Alkylation

While primary alkyl halides can be prone to rearrangement under Friedel-Crafts conditions, the use of milder Lewis acids or specific reaction conditions can lead to the desired alkylated arene products.

Protocol 7: Alkylation of Benzene (B151609)

This protocol provides a general procedure for the Friedel-Crafts alkylation of benzene.

Experimental Protocol:

  • To a flask containing anhydrous benzene (large excess, acting as both reactant and solvent) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (0.3 equivalents) in portions.

  • Slowly add this compound (1.0 equivalent) to the stirred mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by GC or TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride and remove the excess benzene by distillation.

  • The resulting crude product can be purified by vacuum distillation or column chromatography.

AreneCatalystTemperature (°C)Time (h)Product(s)
BenzeneAlCl₃0 to RT4Mixture of rearranged and non-rearranged products

Note: Friedel-Crafts reactions with primary halides can lead to carbocation rearrangements. The expected major product might be the rearranged tert-butylphenylmethane derivatives.

Grignard Reagent Formation

The selective formation of a Grignard reagent from this compound is challenging due to the presence of two different halogens. The greater reactivity of the carbon-bromine bond suggests that the Grignard reagent will preferentially form at this position.[14]

Protocol 8: Chemoselective Grignard Reagent Formation and Reaction

This protocol describes the in-situ formation of the Grignard reagent and its subsequent reaction with an electrophile.[14]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the alkyl halide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ElectrophileSolventTemperature (°C)Time (h)Expected Product
BenzaldehydeTHF0 to RT21-(3-chloro-2-methylpropyl)-1-phenylmethanol

Note: The success of this reaction is highly dependent on the careful control of reaction conditions to favor the formation of the Grignard reagent at the C-Br bond.

Visualizations

Reaction_Pathways cluster_N_Alkylation N-Alkylation cluster_S_Alkylation S-Alkylation cluster_O_Alkylation O-Alkylation cluster_C_Alkylation C-Alkylation cluster_Grignard Grignard Reaction cluster_Friedel_Crafts Friedel-Crafts Alkylation This compound This compound N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product Base S-Alkylated Product S-Alkylated Product This compound->S-Alkylated Product Base O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product Base C-Alkylated Product C-Alkylated Product This compound->C-Alkylated Product Base Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg Alkylated Arene Alkylated Arene This compound->Alkylated Arene Lewis Acid Amine Amine Amine->N-Alkylated Product Thiol Thiol Thiol->S-Alkylated Product Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->O-Alkylated Product Active Methylene Compound Active Methylene Compound Active Methylene Compound->C-Alkylated Product Mg, THF Mg, THF Coupled Product Coupled Product Grignard Reagent->Coupled Product Electrophile Electrophile Electrophile->Coupled Product Arene Arene Arene->Alkylated Arene

Caption: Reaction pathways for the alkylation of various nucleophiles with this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Solvent, Reactants, Base/Catalyst) start->reaction_setup reaction Alkylation Reaction (Heating/Stirring) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the preparation of alkylated compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-3-chloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • Halogen Exchange (Finkelstein Reaction): This method involves the reaction of a dihalo-precursor, such as 1,3-dichloro-2-methylpropane (B1596176), with a bromide salt like sodium bromide.[1]

  • Anti-Markovnikov Hydrobromination: This approach utilizes the free-radical addition of hydrogen bromide (HBr) to 3-chloro-2-methyl-1-propene. This reaction is initiated by peroxides or UV light.[2][3][4][5]

Q2: Which synthetic route generally provides a higher yield?

A2: While yields are highly dependent on specific reaction conditions and purification, anti-Markovnikov hydrobromination of 3-chloro-2-methyl-1-propene can achieve high conversion rates, often exceeding 95%, with careful control of the reaction parameters.[1] The Finkelstein reaction is also a viable method, but the yield can be influenced by equilibrium dynamics.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include:

  • In Finkelstein Reactions: The reaction is an equilibrium process, so incomplete conversion can be an issue. Driving the reaction to completion is key.[6]

  • In Anti-Markovnikov Hydrobromination: The formation of the Markovnikov addition product (2-bromo-1-chloro-2-methylpropane) is a potential side reaction. Additionally, polymerization of the alkene starting material can occur. The presence of peroxides is crucial to favor the anti-Markovnikov product.[2][3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the consumption of starting materials and the formation of the desired product and any side products. This allows for real-time assessment of the reaction's progress and can help in determining the optimal reaction time.

Troubleshooting Guides

Issue 1: Low Yield in Finkelstein Reaction

Possible Cause Troubleshooting Step
Equilibrium not shifted towards product Use a large excess of the bromide salt (e.g., NaBr) to drive the equilibrium forward. Ensure the solvent (typically acetone) is anhydrous, as water can affect the solubility of the salts.[6]
Incomplete reaction Increase the reaction time and ensure the reflux temperature is maintained. Monitor the reaction by GC-MS until the starting material is consumed.
Steric hindrance While less of a concern for this primary halide, ensure efficient stirring to maximize contact between reactants.

Issue 2: Formation of Significant Amounts of the Markovnikov Product in Hydrobromination

Possible Cause Troubleshooting Step
Insufficient radical initiator Ensure an adequate amount of a suitable radical initiator (e.g., benzoyl peroxide, AIBN) is used. The initiator should be fresh and properly stored.
Presence of radical inhibitors Ensure all glassware is clean and free of contaminants that could inhibit the radical chain reaction. Use freshly distilled alkene if necessary.
Reaction conditions favoring ionic mechanism Avoid acidic conditions that could promote the ionic addition of HBr. The presence of light or a peroxide initiator is essential for the radical pathway.[2][5]

Issue 3: Polymerization of the Alkene Starting Material

Possible Cause Troubleshooting Step
High reaction temperature Conduct the reaction at the lowest effective temperature to minimize polymerization.
High concentration of alkene Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration.

Data Presentation

Table 1: Comparison of Typical Yields for the Synthesis of this compound

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Reference
Halogen Exchange (Finkelstein)1,3-dichloro-2-methylpropaneSodium Bromide, Acetone (B3395972)70-85General expectation for Finkelstein reactions
Anti-Markovnikov Hydrobromination3-chloro-2-methyl-1-propeneHBr, Benzoyl Peroxide80-95[7]

Note: Yields are approximate and can vary significantly based on experimental conditions and purification techniques.

Experimental Protocols

Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination

  • Materials:

    • 3-chloro-2-methyl-1-propene

    • Hydrogen bromide (gas or solution in acetic acid)

    • Benzoyl peroxide (or other suitable radical initiator)

    • Anhydrous solvent (e.g., hexane)

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, gas inlet tube, magnetic stirrer

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-chloro-2-methyl-1-propene in the anhydrous solvent. b. Add a catalytic amount of benzoyl peroxide. c. Cool the mixture in an ice bath. d. Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring. e. Monitor the reaction progress using GC-MS. f. Once the reaction is complete, wash the organic layer with a 5% sodium bicarbonate solution to remove any excess acid. g. Wash with water and then brine. h. Dry the organic layer over anhydrous magnesium sulfate. i. Filter and remove the solvent under reduced pressure. j. Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

  • Materials:

    • 1,3-dichloro-2-methylpropane

    • Sodium bromide (anhydrous)

    • Acetone (anhydrous)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure: a. To a round-bottom flask, add 1,3-dichloro-2-methylpropane and a 1.5 to 2-fold molar excess of anhydrous sodium bromide. b. Add anhydrous acetone as the solvent. c. Heat the mixture to reflux with vigorous stirring. d. Reflux for 12-24 hours, monitoring the reaction by GC-MS. e. After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride. f. Remove the acetone from the filtrate under reduced pressure. g. The resulting crude product can be purified by distillation.

Visualizations

experimental_workflow cluster_hydrobromination Anti-Markovnikov Hydrobromination cluster_finkelstein Finkelstein Reaction start_h Start: 3-chloro-2-methyl-1-propene reagents_h Add HBr & Peroxide start_h->reagents_h reaction_h Radical Addition reagents_h->reaction_h workup_h Aqueous Workup reaction_h->workup_h purification_h Distillation workup_h->purification_h product_h Product purification_h->product_h start_f Start: 1,3-dichloro-2-methylpropane reagents_f Add NaBr in Acetone start_f->reagents_f reaction_f Reflux reagents_f->reaction_f filtration_f Filter NaCl reaction_f->filtration_f evaporation_f Solvent Evaporation filtration_f->evaporation_f purification_f Distillation evaporation_f->purification_f product_f Product purification_f->product_f

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_finkelstein_troubleshooting Finkelstein Troubleshooting cluster_hydrobromination_troubleshooting Hydrobromination Troubleshooting start Low Yield Observed check_reaction Which Reaction? start->check_reaction finkelstein Finkelstein check_reaction->finkelstein Halogen Exchange hydrobromination Hydrobromination check_reaction->hydrobromination Radical Addition check_equilibrium Check Equilibrium Conditions finkelstein->check_equilibrium check_side_product Analyze Side Products hydrobromination->check_side_product increase_nabr Increase NaBr excess check_equilibrium->increase_nabr Incomplete Conversion check_solvent Ensure anhydrous solvent check_equilibrium->check_solvent Suspect Moisture markovnikov_product Markovnikov Product Present? check_side_product->markovnikov_product polymer_present Polymerization? check_side_product->polymer_present increase_initiator Increase Radical Initiator markovnikov_product->increase_initiator Yes check_inhibitors Check for Inhibitors markovnikov_product->check_inhibitors Yes lower_temp Lower Reaction Temperature polymer_present->lower_temp Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions with 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered in reactions involving this compound.

Issue 1: Low Yield of the Desired Substitution Product

Question: I am performing a nucleophilic substitution reaction with this compound, but the yield of my desired product is consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in nucleophilic substitution reactions with this compound are often due to competing side reactions, primarily elimination (dehydrohalogenation). Here are several factors to consider and troubleshoot:

  • Nature of the Nucleophile/Base: Strong, bulky bases favor elimination over substitution. If your nucleophile is also a strong base (e.g., tert-butoxide), it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene.

    • Recommendation: If possible, use a less basic nucleophile. If a strong base is required, consider using a less sterically hindered one and carefully control the reaction temperature.

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

    • Recommendation: Try running the reaction at a lower temperature. It may proceed slower, but the selectivity for the substitution product should increase.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can participate in solvolysis and may favor S_N1 and E1 pathways.

    • Recommendation: If not already doing so, consider using a polar aprotic solvent to favor the S_N2 pathway, which is often more desirable for primary alkyl halides.

  • Steric Hindrance: The methyl group at the 2-position of this compound introduces some steric hindrance, which can slow down the rate of S_N2 reactions.

    • Recommendation: While the steric hindrance is inherent to the substrate, optimizing other reaction parameters (nucleophile, temperature, solvent) becomes even more critical.

Issue 2: Formation of an Unexpected Isomeric Product

Question: I am performing a Friedel-Crafts alkylation with this compound and an aromatic compound, but I am isolating a product with a different alkyl structure than expected. Why is this happening?

Answer:

This is a classic issue in Friedel-Crafts alkylation reactions involving primary alkyl halides. The formation of an unexpected isomer is due to a carbocation rearrangement .

  • Mechanism: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can form a primary carbocation. Primary carbocations are relatively unstable and can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. This rearranged carbocation then acts as the electrophile in the reaction with the aromatic ring, leading to the formation of a product with a different substitution pattern.

    • Recommendation: To minimize carbocation rearrangements in Friedel-Crafts alkylations, consider using a milder Lewis acid or running the reaction at a very low temperature. Alternatively, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) can be used to introduce the desired alkyl group without rearrangement.

Issue 3: Presence of Multiple Products in the Reaction Mixture

Question: My reaction with this compound is yielding a mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge and is typically due to a combination of competing substitution and elimination reactions.

  • Common Side Products:

    • Elimination Product: The most common side product is an alkene, formed via dehydrohalogenation. With this compound, this would likely be 1-chloro-2-methylpropene (B51992) or 1-bromo-2-methylpropene.

    • Di-substituted Product: If your nucleophile can react twice, you may see products where both the bromine and chlorine atoms have been substituted.

    • Rearranged Product: As discussed in Issue 2, carbocation rearrangement can lead to isomeric substitution products.

  • Strategies for Minimizing Side Products:

    • Careful selection of reagents: Use a nucleophile that is a weak base to disfavor elimination.

    • Control of stoichiometry: Use a controlled amount of the nucleophile to avoid di-substitution if only mono-substitution is desired.

    • Temperature control: Lowering the reaction temperature generally increases the selectivity for substitution over elimination.

The following table summarizes the expected major product based on the reaction conditions:

Reagent TypeConditionsExpected Major ProductCommon Side Product(s)
Strong, non-bulky nucleophile (e.g., I⁻, CN⁻)Polar aprotic solvent, moderate temp.S_N2 SubstitutionMinor E2 Elimination
Strong, bulky base (e.g., t-BuOK)High temperatureE2 EliminationMinor S_N2 Substitution
Weak nucleophile/weak base (e.g., H₂O, ROH)Polar protic solventMixture of S_N1 and E1Rearranged products
Lewis Acid (e.g., AlCl₃) + AreneLow temperatureFriedel-Crafts AlkylationRearranged alkylation product

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

A1: The bromine atom is significantly more reactive than the chlorine atom in nucleophilic substitution reactions. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. Therefore, nucleophilic attack will preferentially occur at the carbon bonded to the bromine.

Q2: Can I selectively substitute the chlorine atom in the presence of the bromine atom?

A2: Selective substitution of the chlorine atom is very challenging due to the much higher reactivity of the bromine atom. Any reaction conditions that would lead to the substitution of the chlorine would almost certainly result in the substitution of the bromine first.

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: What is the expected major product when this compound reacts with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?

A4: With a strong, non-nucleophilic base, the major product will be the result of an E2 elimination reaction. The most likely product is 1-chloro-2-methylpropene, formed by the removal of a proton from the carbon adjacent to the bromine-bearing carbon.

Visualizations

Reaction Pathways

Reaction_Pathways Reaction Pathways of this compound sub This compound sn2 Substitution Product (S_N2) sub->sn2 Strong Nucleophile (e.g., NaCN) e2 Elimination Product (E2) sub->e2 Strong, Bulky Base (e.g., t-BuOK) carbocation Primary Carbocation sub->carbocation Lewis Acid / Solvolysis sn1 Substitution Product (S_N1) carbocation->sn1 Weak Nucleophile e1 Elimination Product (E1) carbocation->e1 Weak Base rearranged_carbocation Tertiary Carbocation carbocation->rearranged_carbocation Rearrangement rearranged_product Rearranged Product rearranged_carbocation->rearranged_product Nucleophilic Attack

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Substitution Reactions start Low Yield of Substitution Product check_temp Is reaction temperature high? start->check_temp lower_temp Action: Lower the temperature check_temp->lower_temp Yes check_base Is the nucleophile a strong, bulky base? check_temp->check_base No lower_temp->check_base change_nuc Action: Use a less basic or less hindered nucleophile check_base->change_nuc Yes check_solvent Is a protic solvent being used? check_base->check_solvent No change_nuc->check_solvent change_solvent Action: Switch to a polar aprotic solvent check_solvent->change_solvent Yes end Yield Improved check_solvent->end No change_solvent->end

Caption: A logical workflow for troubleshooting low yields in substitution reactions.

References

Preventing elimination side products in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent unwanted elimination side products in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether a reaction favors substitution or elimination?

The outcome of the competition between substitution and elimination pathways is primarily governed by four key factors:

  • Substrate Structure: The steric hindrance around the reaction center is critical.[1][2]

    • Primary (1°): Least sterically hindered, strongly favoring S(_N)2 reactions. Elimination (E2) is only significant if a very bulky base is used.[3]

    • Secondary (2°): Can undergo both substitution (S(_N)1/S(_N)2) and elimination (E1/E2), making them highly sensitive to other conditions.[3][4]

    • Tertiary (3°): Highly sterically hindered, which prevents S(_N)2 reactions. They primarily undergo E2 (with strong bases) or a mix of S(_N)1/E1 (with weak nucleophiles/bases).[1][3]

  • Nucleophile/Base Characteristics: The strength and size of the reagent are crucial.[5]

    • Strength: Strong bases favor E2, while strong, non-basic nucleophiles favor S(_N)2. Weak nucleophiles/bases lead to S(_N)1/E1 pathways with suitable substrates.[6][7]

    • Size (Steric Hindrance): Large, bulky bases (e.g., potassium tert-butoxide) find it difficult to access the electrophilic carbon for substitution, making them more likely to act as bases and abstract a proton, favoring E2 elimination.[8][9][10]

  • Reaction Temperature: Temperature has a significant thermodynamic effect.

    • Higher temperatures favor elimination. [11][12] Elimination reactions create more product molecules than substitution reactions, leading to an increase in entropy ((\Delta)S). According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), the T(\Delta)S term becomes more significant at higher temperatures, making elimination more favorable.[11]

  • Solvent: The choice of solvent can stabilize intermediates and influence the reactivity of the nucleophile.[13]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with and "cage" nucleophiles, weakening their nucleophilicity and thus favoring elimination. They are effective at stabilizing the carbocation intermediates in S(_N)1 and E1 reactions.[13][14]

    • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents do not solvate anions as strongly, leaving the nucleophile "naked" and more reactive. This environment strongly favors S(N)2 reactions.[14][15]

Q2: I'm getting an alkene side product. How do I know if it's from an E1 or E2 reaction?

To distinguish between E1 and E2 pathways, consider the strength of your base/nucleophile:

  • E2 reactions require a strong base . The reaction is concerted (bimolecular), meaning the base removes a proton at the same time the leaving group departs.[6]

  • E1 reactions occur with a weak base/nucleophile and a substrate that can form a stable carbocation (tertiary or secondary).[16] The reaction is stepwise (unimolecular), with the leaving group departing first to form a carbocation, followed by proton abstraction by the weak base. E1 almost always competes with S(_N)1.[16]

Q3: Why does the Williamson ether synthesis fail with tertiary alkyl halides?

The Williamson ether synthesis is an S(_N)2 reaction that uses a strong base (the alkoxide) as the nucleophile.[17][18] When a tertiary alkyl halide is used, the extreme steric hindrance around the electrophilic carbon completely blocks the backside attack required for an S(_N)2 mechanism.[18] The strongly basic alkoxide will instead act as a base, leading to an E2 reaction and yielding only the elimination product (an alkene).[18][19]

Troubleshooting Guides

Problem: My reaction with a secondary substrate is yielding more elimination product than expected.

Secondary substrates are notorious for giving product mixtures. Use this guide to optimize for the desired substitution product.

Troubleshooting Workflow

Caption: Troubleshooting logic for reducing elimination in reactions with secondary substrates.

Factors Influencing Product Ratios

The following table summarizes how to adjust reaction conditions to favor the desired substitution mechanism.

FactorTo Favor S(N)2 (over E2)To Favor S(_N)1 (over E1)
Nucleophile/Base Use a strong, non-bulky nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, CN⁻, N₃⁻).[7]Use a weak, non-basic nucleophile (e.g., H₂O, ROH).[6][16]
Substrate Methyl > 1° > 2° .[3] Avoid steric hindrance.3° > 2° . Requires a substrate that can form a stable carbocation.
Solvent Use a polar aprotic solvent (e.g., Acetone, DMSO, DMF) to enhance nucleophilicity.[14]Use a polar protic solvent (e.g., H₂O, EtOH, MeOH) to stabilize the carbocation intermediate.[14][15]
Temperature Use low temperature (e.g., 0 °C to room temp).Use low temperature . Heating strongly favors the competing E1 reaction.[12][16]

Quantitative Impact of Temperature

As temperature increases, the ratio of elimination to substitution products rises significantly. This is because elimination reactions have a slightly higher activation energy but gain a greater thermodynamic advantage from the increase in entropy.[11][20][21]

ReactionTemperature% Substitution (S(_N)2)% Elimination (E2)
2-Bromobutane + NaOEt in EtOH25 °C18%82%
2-Bromobutane + NaOEt in EtOH80 °C9%91%
Data sourced from studies on the solvolysis of 2-bromobutane.[12]

Key Experimental Protocols

Protocol 1: General Procedure to Maximize S(_N)2 Product

This protocol outlines the setup for a generic S(_N)2 reaction, designed to minimize the competing E2 pathway, particularly for primary and less hindered secondary substrates.

Objective: To favor nucleophilic substitution by carefully controlling reaction parameters.

Materials:

  • Primary or secondary alkyl halide (Substrate)

  • Strong, non-basic nucleophile (e.g., Sodium Iodide, Sodium Azide)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF, DMSO)

  • Round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Temperature control system (e.g., ice bath)

Methodology:

  • Preparation: Ensure all glassware is oven-dried to remove moisture, which can interfere with the reaction.

  • Solvent and Nucleophile: To a round-bottom flask under an inert atmosphere, add the anhydrous polar aprotic solvent and the nucleophile. Stir until the nucleophile is fully dissolved. Using a polar aprotic solvent is critical as it enhances the strength of the nucleophile, favoring the S(_N)2 pathway.[14]

  • Temperature Control: Cool the stirred solution to the desired temperature (typically 0 °C or room temperature) using an appropriate bath. Lower temperatures disfavor elimination.[11]

  • Substrate Addition: Slowly add the alkyl halide substrate to the solution dropwise via a syringe or dropping funnel over 15-30 minutes. A slow addition helps to control any exothermic processes and maintain a low reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction (e.g., by adding water) and proceed with standard extraction and purification procedures.

Decision Pathway for Reaction Conditions

G Choosing Conditions to Favor Substitution cluster_substrate 1. Analyze Substrate cluster_conditions 2. Select Conditions cluster_outcome 3. Predict Outcome start Start: Identify Substrate sub_1 Primary (1°) start->sub_1 Methyl or 1° sub_2 Secondary (2°) start->sub_2 sub_3 Tertiary (3°) start->sub_3 cond_sn2 Strong, non-bulky Nucleophile + Polar Aprotic Solvent + Low Temperature sub_1->cond_sn2 out_sn2 Sₙ2 Favored (Low E2 risk) sub_1:e->out_sn2:w With strong, non-bulky Nu⁻ sub_2->cond_sn2 cond_sn1_e1 Weak Nucleophile + Polar Protic Solvent sub_2->cond_sn1_e1 out_mix Sₙ2 / E2 Compete (Conditions are critical!) sub_2:e->out_mix:w With strong, non-bulky Nu⁻ out_sn1_e1 Sₙ1 / E1 Compete (Low Temp for Sₙ1) sub_2:e->out_sn1_e1:w With weak Nu⁻ sub_3->cond_sn1_e1 sub_3:e->out_sn1_e1:w With weak Nu⁻ out_elim Elimination Dominates (Substitution Unlikely) sub_3:e->out_elim:w With strong Base cond_sn2->out_sn2 cond_sn2->out_mix

Caption: A decision-making diagram for selecting reaction conditions to favor substitution over elimination based on the substrate.

References

Technical Support Center: Purification of 1-Bromo-3-chloro-2-methylpropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-3-chloro-2-methylpropane by distillation.

Physical Properties for Distillation

A summary of the relevant physical properties of this compound and a potential key impurity is provided below. This data is crucial for designing and troubleshooting the distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressureDensity (g/mL at 25°C)
This compound C₄H₈BrCl171.46152-159[1][2][][4]~120-125[1]1.467[1][]
1,3-Dichloro-2-methylpropane (B1596176)C₄H₈Cl₂127.01~136Not available~1.079

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound to separate it from lower-boiling impurities, such as the unreacted starting material 1,3-dichloro-2-methylpropane.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source and gauge (for vacuum distillation)

  • Glass wool (for packed columns)

  • Clamps and stands

Procedure:

  • Pre-treatment of Crude Product:

    • Wash the crude this compound with an equal volume of water to remove any water-soluble impurities.

    • Neutralize any acidic byproducts by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).

    • Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and the receiving flask. Ensure a steady flow of cold water through the condenser.

    • If performing vacuum distillation, connect the vacuum source to the take-off adapter.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like 1,3-dichloro-2-methylpropane (boiling point ~136°C).

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction.

    • The temperature should now stabilize at the boiling point of this compound (152-159°C at atmospheric pressure; ~120-125°C under reduced pressure).[1][2][][4] Collect this fraction as the purified product.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • Characterize the purified product by appropriate analytical methods (e.g., GC, NMR) to confirm its purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound by distillation.

Frequently Asked Questions (FAQs):

  • Q1: My distillation is proceeding very slowly, and the temperature is not reaching the expected boiling point. What could be the issue?

    • A1: This could be due to insufficient heating or a vacuum leak (if performing vacuum distillation). Check that the heating mantle is set to an appropriate temperature and is in good contact with the flask. For vacuum distillation, ensure all joints are properly sealed and the vacuum pump is functioning correctly.

  • Q2: The temperature is fluctuating, and I am not getting a sharp boiling point. Why is this happening?

    • A2: Temperature fluctuations can indicate an inefficient separation, often due to an inappropriate distillation rate or an inadequate fractionating column. Try reducing the heating rate to allow for better equilibrium within the column. If the boiling points of your components are very close, you may need a more efficient fractionating column (e.g., a packed column with a higher number of theoretical plates).

  • Q3: I collected a significant forerun with a boiling point around 136°C. What is this likely to be?

    • A3: A forerun with a boiling point around 136°C is likely the unreacted starting material, 1,3-dichloro-2-methylpropane. The presence of a large forerun suggests that the initial reaction did not go to completion.

  • Q4: My product has a yellowish tint after distillation. How can I remove the color?

    • A4: Halogenated compounds can sometimes develop color due to the presence of dissolved halogens or other minor impurities.[5] Washing the distilled product with a dilute solution of sodium thiosulfate (B1220275) can often remove this color. A subsequent re-distillation may be necessary for very high purity applications.

  • Q5: Is it better to perform the distillation at atmospheric pressure or under vacuum?

    • A5: Given the relatively high boiling point of this compound (152-159°C), vacuum distillation is recommended.[1] Distilling at a reduced pressure lowers the boiling point, which helps to prevent potential thermal decomposition of the product and saves time and energy.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common distillation problems encountered during the purification of this compound.

DistillationTroubleshooting start Start Troubleshooting decision1 Problem Identified? start->decision1 end Successful Purification decision2 Temperature Too Low? decision1->decision2 No Pure Product decision3 Fluctuating Temperature? decision2->decision3 No action1 Check Heating & Vacuum Seal decision2->action1 Yes decision4 Significant Forerun? decision3->decision4 No action2 Reduce Heating Rate / Use More Efficient Column decision3->action2 Yes decision5 Product Discolored? decision4->decision5 No action3 Analyze Forerun (likely impurity) decision4->action3 Yes decision5->end No action4 Wash with Na2S2O3 / Re-distill decision5->action4 Yes action1->end action2->end action3->end action4->end

Caption: Troubleshooting workflow for distillation purification.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing alkylation reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction shows low or no conversion. What are the common causes?

A1: Low or no conversion in alkylation reactions can be attributed to several factors related to reactants, catalysts, and reaction conditions. Here are some of the most common culprits:

  • Inadequate Deprotonation: For reactions requiring the formation of a nucleophile via deprotonation (e.g., O-alkylation of phenols, N-alkylation of indoles), the base may not be strong enough to generate a sufficient concentration of the active nucleophile.[1]

  • Catalyst Inactivity: In reactions like Friedel-Crafts alkylation, Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture.[2] Any water in the solvents, glassware, or reagents will deactivate the catalyst. It is crucial to maintain anhydrous conditions.

  • Insufficient Catalyst: For some reactions, a stoichiometric amount or even an excess of the catalyst may be required.[2]

  • Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.[3]

  • Poor Reactant/Catalyst Solubility: If the reactants or catalyst are not well-dissolved in the solvent, the reaction rate will be significantly hindered.

  • Steric Hindrance: Bulky substrates or alkylating agents can sterically hinder the reaction, leading to low reactivity.[4]

Q2: How can I control the regioselectivity between O-alkylation and C-alkylation of phenols?

A2: The competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring) is a common challenge in phenol (B47542) alkylation. The selectivity is primarily controlled by the choice of solvent and reaction conditions.[5][6]

  • O-Alkylation (Kinetic Product): This is favored in polar aprotic solvents like DMF, DMSO, or acetone. In these solvents, the oxygen anion of the phenoxide is poorly solvated and highly reactive, leading to a rapid SN2 reaction.[6]

  • C-Alkylation (Thermodynamic Product): This is favored in protic solvents like water or ethanol. These solvents solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus promoting attack from the carbon of the aromatic ring.[6]

FactorCondition for O-AlkylationCondition for C-AlkylationReference
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Protic (e.g., Water, Ethanol)[5][6]
Product Type KineticThermodynamic[6]

Q3: I am observing significant amounts of polyalkylation. How can I favor mono-alkylation?

A3: Polyalkylation occurs because the mono-alkylated product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a large excess of the substrate to be alkylated relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material.

  • Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low.[7]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[7]

  • Steric Hindrance: Using a bulkier alkylating agent can disfavor a second alkylation due to increased steric hindrance.[7]

Q4: My Friedel-Crafts alkylation is giving rearranged products. How can I avoid this?

A4: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, especially when using primary or secondary alkyl halides. To minimize or avoid rearrangements:

  • Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide).

  • Employ milder reaction conditions, such as using a less active Lewis acid or running the reaction at a lower temperature.

  • Consider an alternative route: Friedel-Crafts acylation followed by reduction of the ketone will yield the desired straight-chain alkylated product without rearrangement.[8]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

A low yield or complete lack of product is a frequent issue. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

LowYieldTroubleshooting start Start: Low/No Yield check_conditions Initial Checks: - Anhydrous conditions? - Inert atmosphere? - Correct temperature? - Efficient stirring? start->check_conditions reagents Reagent Issues: - Purity of starting materials? - Reactivity of alkylating agent? - Correct stoichiometry? check_conditions->reagents Conditions OK solution Potential Solutions: - Dry all reagents/solvents - Increase temperature - Use more reactive alkylating agent - Increase catalyst/base amount - Change solvent check_conditions->solution Problem Found catalyst Catalyst Problems: - Catalyst deactivated (moisture)? - Insufficient catalyst loading? - Inappropriate catalyst choice? reagents->catalyst Reagents OK reagents->solution Problem Found base Base Issues (if applicable): - Base strong enough for deprotonation? - Base soluble in solvent? catalyst->base Catalyst OK catalyst->solution Problem Found solvent Solvent Effects: - Reactants/catalyst soluble? - Solvent appropriate for mechanism? base->solvent Base OK base->solution Problem Found solvent->solution All Checks Passed

Issue 2: Poor Regioselectivity (O- vs. C-Alkylation)

This guide helps in optimizing the reaction to obtain the desired regioisomer in phenol alkylation.

RegioselectivityTroubleshooting start Start: Poor Regioselectivity (O- vs. C-Alkylation) solvent_choice Solvent Selection start->solvent_choice o_alkylation Desired Product: O-Alkylated (Ether) base_choice Base & Counter-ion o_alkylation->base_choice Further Optimization c_alkylation Desired Product: C-Alkylated (on Ring) c_alkylation->base_choice Further Optimization polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetone) solvent_choice->polar_aprotic For O-Alkylation protic Use Protic Solvent (Water, Ethanol) solvent_choice->protic For C-Alkylation temperature Reaction Temperature base_choice->temperature polar_aprotic->o_alkylation protic->c_alkylation

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of an Aromatic Compound

This protocol describes a general procedure for the alkylation of an aromatic compound (e.g., benzene (B151609) or a substituted derivative) with an alkyl halide using a Lewis acid catalyst.

Materials:

  • Aromatic substrate (1.0 eq.)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (1.0 - 1.2 eq.)

  • Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst followed by the anhydrous inert solvent. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve the aromatic substrate and the alkyl halide in the anhydrous inert solvent and add this solution to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired alkylated product.[2][9]

General Protocol for N-Alkylation of an Indole (B1671886)

This protocol outlines a general procedure for the N-alkylation of an indole using a strong base and an alkyl halide.

Materials:

  • Indole derivative (1.0 eq.)

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.1 - 1.2 eq.)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative.

  • Dissolution: Add the anhydrous solvent to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C and carefully add the strong base portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylating Agent Addition: Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[4][10]

Data Presentation

Table 1: Comparison of Bases for O-Alkylation of 4-methylaniline with 2-chloroethanol [11]

EntryBaseYield of Mono-N-alkylated Product (%)Yield of Di-N-alkylated Product (%)
1Triethylamine2735
2DIPEA3438
3Na₂CO₃NegligibleNegligible
4K₂CO₃Some selectivity for mono-alkylation-
5K₂CO₃/Na₂CO₃ (1:3)81-96 (selective)-

Table 2: Influence of Solvent on the Alkylation of Phenol [5][6]

Solvent TypeExample SolventsPredominant Product
Polar AproticDMF, DMSO, AcetoneO-Alkylated (Ether)
ProticWater, EthanolC-Alkylated (on Ring)

Table 3: Catalyst Performance in Friedel-Crafts Alkylation of Benzene with 1-octene [12]

CatalystTemperature (°C)Olefin Conversion (%)Alkylbenzene Selectivity (%)
Zeolite Y (rare earth modified)-85-90-
ZSM-5--Low
ZSM-12-LowHigh
PTA-SiO₂250Good-

References

Technical Support Center: Purification of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 1-Bromo-3-chloro-2-methylpropane. Our goal is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include isobutylene (B52900) oxide, hydrogen bromide, or hydrogen chloride.

  • Isomeric Byproducts: Structural isomers are common impurities that can be challenging to separate due to similar physical properties. A likely isomeric impurity is 2-bromo-1-chloro-2-methylpropane (B1595099).[1][2]

  • Elimination Products: The formation of alkenes through the elimination of HBr or HCl is a common side reaction in the synthesis of haloalkanes. A possible elimination product is 3-bromo-1-chloro-2-methylpropene.

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup can also be present as impurities.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given the significant difference in boiling points between the desired product and some of its likely impurities, fractional distillation can achieve high purity.

Q3: When should I consider using preparative gas chromatography (GC)?

A3: Preparative GC is a high-resolution purification technique that can be employed when:

  • Fractional distillation fails to provide the desired level of purity.

  • Impurities have very close boiling points to the product.

  • You need to isolate a very pure sample for analytical purposes, such as for generating reference standards.

Q4: How can I remove acidic impurities from my crude product?

A4: Acidic impurities, such as residual HBr or HCl, can be removed by washing the crude product with a mild base. A common procedure involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) in a separatory funnel. This should be followed by a wash with water and then brine to remove any remaining inorganic salts and dissolved water.

Troubleshooting Guides

Fractional Distillation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation (Broad boiling point range for fractions) 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Poor insulation of the column. 4. Flooding of the column.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A distillation rate of 1-2 drops per second is often recommended. 3. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. 4. Reduce the heating rate to prevent the column from flooding. Ensure the packing material is not too dense.
Product is Contaminated with a Lower-Boiling Impurity 1. Inadequate number of theoretical plates in the column. 2. The initial fraction (forerun) was not discarded.1. Use a more efficient fractionating column. 2. Collect an initial forerun fraction that contains the more volatile impurities and discard it before collecting the main product fraction.
Product is Contaminated with a Higher-Boiling Impurity 1. Distillation was carried out for too long or at too high a temperature. 2. "Bumping" of the liquid in the distillation flask.1. Stop the distillation when the temperature at the thermometer begins to rise above the boiling point of the desired product. 2. Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask.
No Product is Distilling Over 1. The heating temperature is too low. 2. There is a leak in the system.1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for a proper seal. If performing a vacuum distillation, ensure the vacuum pump is functioning correctly and all connections are airtight.
Product Appears Discolored or Decomposed in the Distillation Flask The compound may be unstable at its boiling point.Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.

Quantitative Data

Compound Molecular Formula Boiling Point (°C) Notes
This compound C₄H₈BrCl152-159[3][4][5][6][7]Desired Product
2-Bromo-1-chloro-2-methylpropaneC₄H₈BrCl127-130[1][2]Likely Isomeric Impurity
1-Bromo-1-chloro-2-methylpropeneC₄H₆BrClNot readily availablePotential Elimination Product
3-Bromo-1-chloro-2-methylpropeneC₄H₆BrClNot readily availablePotential Elimination Product

Experimental Protocols

Detailed Protocol for Fractional Distillation of this compound

1. Pre-distillation Workup:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude product sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Vent the separatory funnel frequently to release any CO₂ gas that evolves.

    • Water.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter the dried organic layer to remove the drying agent.

2. Fractional Distillation Setup:

  • Assemble a fractional distillation apparatus. A Vigreux column is a suitable choice for this separation. Ensure all glassware is dry.

  • Place the dried crude product in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Connect the flask to the fractionating column.

  • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

  • Use a collection flask at the end of the condenser to collect the distillate. It is advisable to have several collection flasks ready to collect different fractions.

3. Distillation Procedure:

  • Begin heating the distillation flask gently using a heating mantle.

  • Observe the condensation ring as it slowly rises up the fractionating column. The rate of heating should be controlled to allow for a slow and steady rise.

  • Discard the initial fraction (forerun) that distills at a lower temperature. This fraction will contain any low-boiling impurities.

  • As the temperature stabilizes near the boiling point of this compound (around 152-159 °C), change the collection flask to collect the pure product.

  • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature closely. A stable boiling point throughout the collection of the main fraction indicates a pure compound.

  • If the temperature begins to rise significantly above the expected boiling point, stop the distillation or change the collection flask to collect the higher-boiling impurities separately.

  • Do not distill to dryness to avoid the formation of potentially explosive peroxides and to prevent charring of any high-boiling residues.

Visualization

Troubleshooting Workflow for Impurity Removal

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_decision Purity Check cluster_end Final Product cluster_troubleshooting Troubleshooting start Synthesized this compound analysis Analyze crude product (e.g., GC, NMR) start->analysis wash Aqueous Wash (NaHCO3, H2O, Brine) analysis->wash distillation Fractional Distillation wash->distillation purity_check1 Purity > 98%? distillation->purity_check1 prep_gc Preparative GC end Pure this compound prep_gc->end purity_check2 Purity Sufficient? purity_check1->purity_check2 No purity_check1->end Yes purity_check2->prep_gc No troubleshoot Consult Troubleshooting Guide purity_check2->troubleshoot Yes troubleshoot->distillation Optimize Distillation troubleshoot->prep_gc

Caption: A workflow diagram for the purification and troubleshooting of synthesized this compound.

References

Technical Support Center: Scaling-Up Reactions with 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane. The information herein is designed to address specific challenges encountered during the scale-up of chemical reactions involving this versatile reagent.

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

Q: We are observing a significant drop in yield for our nucleophilic substitution reaction with this compound when moving from a 1L flask to a 50L reactor. What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. Here's a systematic approach to troubleshooting:

Potential Causes & Recommended Solutions:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity. For multiphase reactions, consider using a phase-transfer catalyst (PTC) to improve interfacial mixing.

  • Poor Temperature Control:

    • Problem: Exothermic reactions are harder to control on a larger scale due to a lower surface-area-to-volume ratio. This can lead to temperature gradients and the formation of unwanted byproducts.

    • Solution: Implement a robust cooling system and consider a slower, controlled addition of this compound to manage the exotherm. Reaction calorimetry studies are highly recommended to understand the thermal profile of your reaction before scaling up.

  • Increased Side Reactions:

    • Problem: Side reactions, such as elimination (dehydrohalogenation), may become more prevalent at the higher temperatures or longer reaction times sometimes seen in scaled-up processes.

    • Solution: Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. Using a milder base can also help to suppress elimination reactions.

Issue 2: Formation of Impurities

Q: We are identifying significant amounts of an alkene byproduct in our scaled-up reaction. How can we minimize this dehydrohalogenation side reaction?

A: Dehydrohalogenation to form 2-methyl-3-chloropropene or 2-methyl-1-bromopropene is a common side reaction, especially in the presence of a strong base.

Strategies to Minimize Dehydrohalogenation:

StrategyExperimental Protocol
Use of a Milder Base Substitute strong bases like sodium hydroxide (B78521) with weaker, non-nucleophilic bases such as sodium carbonate or triethylamine.
Lower Reaction Temperature Maintain the reaction temperature at the lowest effective point. For many nucleophilic substitutions, running the reaction at or below room temperature can significantly reduce elimination.
Controlled Reagent Addition Add the base slowly to the reaction mixture to avoid a high localized concentration.

Expected Impact of Mitigation Strategies on Impurity Profile (Hypothetical Data):

ScaleBaseTemperature (°C)Alkene Impurity (%)
1LSodium Hydroxide5015-20%
50LSodium Hydroxide50-60 (exotherm)25-35%
50LSodium Carbonate25<5%

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns are:

  • Exothermic Reactions: Many reactions involving this alkyl halide are exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is crucial.

  • Handling and Exposure: this compound is a hazardous substance. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling instructions.

  • Pressure Build-up: The formation of gaseous byproducts, such as HCl or HBr, can lead to a dangerous increase in pressure within a closed system. Ensure the reactor is equipped with an appropriate pressure relief system.

Q2: Which halogen is more reactive in nucleophilic substitution reactions?

A2: The bromine atom is significantly more reactive than the chlorine atom in nucleophilic substitution reactions. This is due to bromide being a better leaving group than chloride. This differential reactivity can be exploited for selective substitutions at the C1 position.

Q3: Can we use this compound in Grignard reactions?

A3: Yes, but with caution. The bromine atom will preferentially react with magnesium to form the Grignard reagent. However, the presence of the chloro group can lead to side reactions, such as Wurtz-type coupling. It is crucial to use highly pure magnesium and anhydrous solvents, and to carefully control the reaction temperature.

Q4: How can we improve the efficiency and safety of our process when moving to an even larger scale (e.g., pilot plant)?

A4: For pilot-scale and industrial production, transitioning from a batch process to a continuous flow process can offer significant advantages.

Comparison of Batch vs. Continuous Flow Processing:

ParameterBatch Process (50L)Continuous Flow Process
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area of microreactors
Mixing Can be inefficientHighly efficient and controlled
Safety Higher risk of runaway reactionsInherently safer due to small reaction volume at any given time
Yield Often lower due to side reactionsTypically higher and more consistent
Purity May require more extensive purificationOften results in a cleaner product profile

Experimental Protocols

Protocol 1: Pilot-Scale Nucleophilic Substitution

This protocol describes a general procedure for a nucleophilic substitution reaction on a 50L scale, with a focus on minimizing side reactions.

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge the reactor with the nucleophile (1.1 eq) and a suitable solvent (e.g., acetone, 30L).

    • Add a mild base, such as powdered potassium carbonate (1.5 eq).

  • Controlled Addition:

    • Begin vigorous stirring and cool the reactor contents to 10-15°C.

    • Slowly add this compound (1.0 eq) via a dosing pump over 2-3 hours, maintaining the internal temperature below 20°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield on Scale-Up low_yield Low Yield Observed check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_temp Assess Temperature Control low_yield->check_temp check_side_reactions Analyze for Side Reactions low_yield->check_side_reactions improve_stirring Optimize Stirrer Design/Speed check_mixing->improve_stirring Inefficient use_ptc Consider Phase-Transfer Catalyst check_mixing->use_ptc Multiphase improve_cooling Enhance Cooling System check_temp->improve_cooling Exotherm slow_addition Implement Slow Reagent Addition check_temp->slow_addition Exotherm optimize_temp Lower Reaction Temperature check_side_reactions->optimize_temp Elimination milder_base Use a Milder Base check_side_reactions->milder_base Elimination

Caption: Troubleshooting workflow for addressing low yields during scale-up.

experimental_workflow start Start: 50L Reactor Prep charge_reagents Charge Nucleophile, Solvent, & Base start->charge_reagents cool_reactor Cool to 10-15°C charge_reagents->cool_reactor add_reactant Slowly Add This compound cool_reactor->add_reactant monitor Monitor Reaction (GC/HPLC) add_reactant->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purification workup->purify end End: Final Product purify->end

Caption: Experimental workflow for a pilot-scale nucleophilic substitution.

Technical Support Center: Managing Exothermic Reactions of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-3-chloro-2-methylpropane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound?

A1: this compound primarily undergoes two types of exothermic reactions: nucleophilic substitution and elimination.[1] In nucleophilic substitution, a nucleophile (e.g., hydroxide (B78521), alkoxide, amine) replaces the bromine or chlorine atom. The bromine atom is generally more reactive and will be substituted preferentially. Elimination reactions, favored by strong, bulky bases and higher temperatures, result in the formation of an alkene. Both reaction types can release significant heat, necessitating careful temperature control.

Q2: What are the main hazards associated with exothermic reactions of this compound?

A2: The primary hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing boiling over, vessel rupture, or the release of flammable and toxic materials. Upon combustion or at high temperatures, this compound can decompose to produce toxic fumes, including hydrogen bromide and hydrogen chloride.

Q3: How can I estimate the heat of reaction for a nucleophilic substitution of this compound?

A3: A precise heat of reaction should be determined calorimetrically. However, an estimation can be made by calculating the change in bond enthalpies between reactants and products. For the reaction with sodium hydroxide, the primary bonds broken are the C-Br bond and the Na-O bond, while the primary bonds formed are the C-O bond and the Na-Br bond. Based on average bond dissociation energies, the reaction is exothermic.

Estimated Enthalpy of Reaction for Nucleophilic Substitution

Bond BrokenAverage Bond Dissociation Energy (kJ/mol)Bond FormedAverage Bond Dissociation Energy (kJ/mol)
C-Br276[1][2]C-O358[3]
Na-O (in NaOH)200Na-Br366[4][5]
Total Energy Input 476 Total Energy Released 724
Estimated ΔH_rxn \multicolumn{3}{c}{(Energy Input - Energy Released) = 476 - 724 = -248 kJ/mol }

Note: This is an estimation based on average bond energies. The actual heat of reaction can vary depending on the specific reaction conditions, solvent, and phase of the reactants and products.

Q4: What are the signs of a potential runaway reaction?

A4: Key indicators include:

  • A sudden, uncontrolled increase in reaction temperature.

  • A rapid rise in pressure within the reaction vessel.

  • Vigorous, unexpected boiling or refluxing of the solvent.

  • Changes in the color or viscosity of the reaction mixture.

  • Venting of gases or vapors from the reactor.

Troubleshooting Guide for Exothermic Reactions

This guide provides a structured approach to identifying and resolving common issues during exothermic reactions involving this compound.

Troubleshooting Workflow for Temperature Excursions

G Troubleshooting Temperature Excursions start Temperature Rises Above Setpoint check_cooling Is Cooling System Functioning Optimally? start->check_cooling check_addition Is Reagent Addition Rate Too High? check_cooling->check_addition Yes increase_cooling Increase Cooling Capacity check_cooling->increase_cooling No check_stirring Is Stirring Adequate? check_addition->check_stirring No reduce_addition Reduce Reagent Addition Rate check_addition->reduce_addition Yes emergency_stop Initiate Emergency Shutdown Procedure check_stirring->emergency_stop No stable Temperature Stabilizes check_stirring->stable Yes reduce_addition->check_addition increase_cooling->check_cooling improve_stirring Increase Stirring Speed or Use a More Effective Stirrer quench Quench the Reaction emergency_stop->quench

Caption: Troubleshooting workflow for managing temperature excursions.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise - Reagent added too quickly.- Inadequate cooling.- Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of any reagents.2. Increase the efficiency of the cooling system (e.g., add more dry ice to the bath).3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, prepare for an emergency quench.
Reaction Fails to Initiate, then Starts Violently - Impurities on the surface of reagents (e.g., in Grignard reactions).- Low initial temperature leading to accumulation of unreacted reagents.1. Ensure all reagents are pure and glassware is scrupulously dry, especially for moisture-sensitive reactions.2. Use a small amount of initiating agent (e.g., a crystal of iodine for Grignard reactions) to start the reaction smoothly.3. Maintain a suitable initial temperature to ensure the reaction starts upon addition of the first drops of reagent.
Pressure Buildup in the Reactor - Reaction temperature exceeding the boiling point of the solvent.- Formation of gaseous byproducts.- Blockage in the condenser or vent line.1. Ensure the condenser is operating efficiently and the vent line is clear.2. If the temperature is too high, reduce the heating or increase cooling.3. If pressure continues to rise, vent the system to a scrubber or fume hood in a controlled manner.
Formation of Unexpected Side Products - High reaction temperatures favoring elimination or other side reactions.- Incorrect stoichiometry or order of addition.1. Lower the reaction temperature to favor the desired nucleophilic substitution.2. Carefully control the rate of addition of the nucleophile.3. Analyze the product mixture by techniques like GC-MS or NMR to identify byproducts and optimize reaction conditions.

Experimental Protocols

Protocol 1: Controlled Nucleophilic Substitution with Sodium Hydroxide

This protocol describes a laboratory-scale procedure for the reaction of this compound with sodium hydroxide, with an emphasis on temperature management.

Experimental Workflow for Nucleophilic Substitution

G Experimental Workflow for Nucleophilic Substitution setup Reactor Setup (Flask, Condenser, Stirrer, Thermometer, Addition Funnel) charge_reagents Charge Flask with This compound and Solvent setup->charge_reagents cool Cool to 0-5 °C (Ice Bath) charge_reagents->cool add_naoh Slow, Dropwise Addition of NaOH Solution cool->add_naoh prepare_naoh Prepare Aqueous NaOH Solution prepare_naoh->add_naoh monitor_temp Maintain Temperature below 10 °C add_naoh->monitor_temp monitor_temp->cool Temp > 10 °C (Pause Addition) monitor_temp->add_naoh Temp < 10 °C react Stir at Room Temperature (Monitor by TLC/GC) monitor_temp->react Addition Complete workup Aqueous Workup (Separation, Washing, Drying) react->workup purify Purification (Distillation or Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a controlled nucleophilic substitution reaction.

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an addition funnel. Ensure all glassware is clean and dry.

  • Charging Reactants: Charge the flask with this compound and a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Initial Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Nucleophile Preparation: Prepare a solution of sodium hydroxide in water and place it in the addition funnel.

  • Controlled Addition: Begin the slow, dropwise addition of the sodium hydroxide solution to the stirred reaction mixture.

  • Temperature Monitoring and Control: Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature below 10 °C. If the temperature rises above this, pause the addition and allow the mixture to cool.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Workup and Purification: Proceed with a standard aqueous workup to isolate the crude product, followed by purification via distillation or column chromatography.

Protocol 2: Emergency Quenching Procedure

This protocol outlines the steps for safely quenching a runaway reaction.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If safe to do so, stop all reagent addition and heating.

    • Increase cooling to the maximum capacity.

  • Prepare Quenching Agent: Have a pre-prepared, cold quenching solution ready. A suitable quencher for this system would be a large volume of cold, dilute acetic acid or ammonium (B1175870) chloride solution.

  • Controlled Quenching:

    • If the reaction is in a flask that can be safely accessed, slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring.

    • If the reactor is sealed or pressure is building, do not attempt to open it. Evacuate the area and follow established emergency procedures.

  • Post-Quench:

    • Once the reaction has been quenched and the temperature is under control, allow the mixture to cool to room temperature.

    • Carefully analyze the quenched mixture to ensure all reactive materials have been consumed before proceeding with disposal.

Thermal Stability and Decomposition

  • Decomposition Onset: Halogenated alkanes can begin to decompose at elevated temperatures. It is recommended to keep the reaction temperature well below the boiling point of the compound (152-154 °C) unless specific studies have shown it to be stable at higher temperatures under the reaction conditions.[1]

  • Decomposition Products: Thermal decomposition can lead to the elimination of HBr and HCl, forming flammable and corrosive gases. In the presence of oxygen, combustion can produce carbon oxides and halogenated compounds.

  • Recommendation: For any process development, it is highly recommended to perform thermal analysis (DSC and TGA) on the reaction mixture to determine the onset of any exothermic decomposition events and to establish safe operating temperature limits.

By adhering to these guidelines and protocols, researchers can significantly mitigate the risks associated with the exothermic reactions of this compound and ensure a safer laboratory environment.

References

Technical Support Center: Dehydrohalogenation of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydrohalogenation of 1-bromo-3-chloro-2-methylpropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this reaction and its potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the dehydrohalogenation of this compound?

The dehydrohalogenation of this compound using a strong base is an elimination reaction that can theoretically yield two primary alkene products. The reaction involves the removal of a hydrogen atom and a halogen atom (either bromine or chlorine). Given that bromine is a better leaving group than chlorine, the removal of HBr is generally favored.

The two potential major elimination products are:

  • 3-chloro-2-methyl-1-propene (from the removal of HBr)

  • 1-bromo-2-methyl-1-propene (from the removal of HCl)

According to Saytzeff's rule, in elimination reactions, the more substituted alkene is typically the major product.[1][2] However, the regioselectivity can be influenced by the choice of base and reaction conditions.

Q2: What are the common side reactions to be aware of during this experiment?

Several side reactions can compete with the desired dehydrohalogenation, leading to a mixture of products. These include:

  • Nucleophilic Substitution (SN1 and SN2): The strong base (e.g., OH⁻) can also act as a nucleophile, attacking the carbon atoms bonded to the halogens. This results in the formation of alcohols:

    • 3-chloro-2-methyl-1-propanol

    • 1-bromo-2-methyl-1-propanol

  • Intramolecular Cyclization: Under certain conditions, an intramolecular SN2 reaction can occur, leading to the formation of a cyclic ether, 2-methyloxetane . This is more likely if the reaction conditions facilitate the formation of an internal alkoxide.

  • Dehydrohalogenation of the Product: Further elimination from the initial alkene products can occur if the reaction conditions are harsh enough, although this is less common for the primary products formed.

The competition between elimination and substitution is a key challenge. The choice of solvent and the steric hindrance of the base play a crucial role in determining the product distribution. For instance, using a bulky base like potassium tert-butoxide can favor elimination over substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydrohalogenation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired alkene(s) - Reaction conditions (temperature, time) are not optimal.- The base is not strong enough or is sterically hindered, favoring substitution.- Significant formation of substitution byproducts (alcohols).- Optimize reaction temperature and time. Start with literature values if available and adjust as needed.- Use a strong, non-nucleophilic, or sterically hindered base like potassium tert-butoxide to favor elimination.- Employ a non-polar, aprotic solvent to disfavor SN1 reactions.
High proportion of substitution products (alcohols) - Use of a strong, nucleophilic base (e.g., NaOH, KOH) in a protic solvent (e.g., ethanol (B145695)/water).- Lower reaction temperatures can sometimes favor substitution over elimination.- Switch to a bulkier base such as potassium tert-butoxide.- Use a higher reaction temperature, as elimination reactions are generally favored by heat.- Employ an aprotic solvent.
Formation of an unexpected peak corresponding to 2-methyloxetane - Intramolecular cyclization is occurring as a significant side reaction. This may be promoted by the specific base and solvent system used.- Modify the reaction conditions to disfavor intramolecular substitution. This could involve using a less coordinating solvent or a different base.- Consider a two-step process where one halogen is selectively replaced before attempting elimination if a specific alkene is desired.
Complex product mixture observed in GC-MS or NMR - Multiple side reactions are occurring simultaneously.- The starting material may contain impurities.- Purify the starting material (this compound) before use.- Carefully control reaction conditions (temperature, addition rate of base) to improve selectivity.- Utilize a catalyst or a different base/solvent system known to promote the desired reaction pathway.

Experimental Protocols

General Protocol for Dehydrohalogenation using Alcoholic KOH:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Reagent Addition: Slowly add a solution of potassium hydroxide (B78521) (KOH) in ethanol to the flask. The reaction is often exothermic, so controlled addition and cooling might be necessary.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture using GC-MS and NMR to identify the products and determine their relative ratios. Further purification of the desired alkene can be achieved by distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the main and side reaction pathways.

Dehydrohalogenation_Pathways cluster_main Main Dehydrohalogenation Reactions cluster_side Side Reactions A This compound B 3-Chloro-2-methyl-1-propene A->B - HBr C 1-Bromo-2-methyl-1-propene A->C - HCl D 3-Chloro-2-methyl-1-propanol A->D SN2/SN1 (+OH-) E 1-Bromo-2-methyl-1-propanol A->E SN2/SN1 (+OH-) F 2-Methyloxetane A->F Intramolecular SN2

Caption: Main and side reaction pathways in the dehydrohalogenation of this compound.

This diagram illustrates the primary elimination pathways leading to the desired alkenes and the common side reactions, including nucleophilic substitution and intramolecular cyclization.

Troubleshooting_Workflow start Experiment Start problem Analyze Product Mixture (GC-MS, NMR) start->problem low_yield Low Yield of Alkenes? problem->low_yield high_sub High Substitution Products? low_yield->high_sub No optimize Optimize Temp/Time low_yield->optimize Yes oxetane Oxetane Formation? high_sub->oxetane No change_base Use Bulky Base (e.g., t-BuOK) high_sub->change_base Yes modify_conditions Modify Base/Solvent oxetane->modify_conditions Yes end Desired Product Profile oxetane->end No optimize->problem change_solvent Use Aprotic Solvent change_base->change_solvent change_solvent->problem modify_conditions->problem

Caption: A logical workflow for troubleshooting common issues during the dehydrohalogenation experiment.

This workflow provides a step-by-step guide to diagnosing and resolving common experimental problems, such as low product yield or the formation of undesirable side products. By systematically analyzing the product mixture and adjusting reaction parameters, researchers can optimize the synthesis of the desired alkenes.

References

Safe quenching procedures for 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, quenching procedures, and troubleshooting advice for handling 1-Bromo-3-chloro-2-methylpropane in a research and development setting. Adherence to these procedures is critical for ensuring laboratory safety.

Part 1: Hazard and Property Summary

This compound is a halogenated organic compound utilized as an intermediate in organic synthesis.[1][] Understanding its properties and hazards is the first step in safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6974-77-2[1][3]
Molecular Formula C₄H₈BrCl[1][4]
Molecular Weight 171.46 g/mol [1][5]
Appearance Liquid[5]
Boiling Point 152-159 °C[1][5][6]
Density ~1.47 g/mL at 20-25 °C[1][5][6]
Flash Point >110 °C (>230 °F)[1][5]
Solubility Soluble in methanol (B129727) and acetone[1]

Table 2: GHS Safety and Hazard Information

CategoryGHS Information
Pictogram Warning[4]
Hazard Statements H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin.[3][4] H332: Harmful if inhaled.[3][4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Disposal Collect in a container designated for halogenated organic compounds.[3]

Part 2: Standard Quenching Protocol

The term "quenching" in this context refers to the safe neutralization of a reaction mixture containing unreacted starting materials, reagents, and solvents. The primary hazard often comes from highly reactive species used in conjunction with this compound (e.g., organometallics, strong bases), not the alkyl halide itself. This protocol details a safe, stepwise procedure.

Experimental Protocol: Stepwise Quenching of a Reaction Mixture

This procedure assumes the reaction was carried out under an inert atmosphere and contains unreacted, water-sensitive reagents.

  • Preparation and Setup:

    • Ensure the entire procedure is conducted in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[3]

    • Prepare a cooling bath (ice/water or dry ice/acetone) and place the reaction flask in it, ensuring it is securely clamped.

    • Maintain a gentle positive pressure of an inert gas (Nitrogen or Argon) throughout the procedure.

  • Initial Quench with a Less Reactive Alcohol:

    • Slowly add a less reactive alcohol, such as isopropanol (B130326) or sec-butanol, dropwise via a syringe or an addition funnel.[7]

    • Monitor for any signs of reaction, such as gas evolution or a temperature increase. If bubbling occurs, pause the addition until it subsides.[8]

    • Continue the cautious, stepwise addition until gas evolution becomes significantly slower.[8]

  • Secondary Quench with a More Reactive Alcohol:

    • After the initial quench with a less reactive alcohol shows minimal further reaction, switch to a more reactive alcohol like ethanol (B145695) or methanol.

    • Continue the same slow, dropwise addition, carefully monitoring the reaction.

  • Final Quench with Water:

    • Once the addition of alcohol no longer produces a noticeable reaction, you can proceed to slowly add water.

    • If the reaction mixture contains a large amount of organometallic reagents, it is safer to first add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Finally, add deionized water to fully quench any remaining reactive species.

  • Workup and Waste Disposal:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel for aqueous workup (extraction).

    • Separate the organic and aqueous layers.

    • Dispose of all waste containing the halogenated compound into a designated "Halogenated Organic Waste" container.[3]

G cluster_prep Preparation cluster_quench Quenching Steps cluster_post Post-Quench p1 Setup in Fume Hood p2 Wear Full PPE p1->p2 p3 Cool Reaction to 0 °C p2->p3 q1 1. Slow dropwise addition of Isopropanol p3->q1 q2 2. Observe reaction (pause if vigorous) q1->q2 q3 3. Slow dropwise addition of Ethanol q2->q3 q4 4. Slow dropwise addition of Water / sat. NH4Cl q3->q4 w1 Warm to Room Temp q4->w1 w2 Aqueous Workup w1->w2 w3 Separate Layers w2->w3 d1 Dispose in Halogenated Organic Waste w3->d1

Caption: Experimental workflow for the safe, stepwise quenching of a reaction mixture.

Part 3: Troubleshooting Guide

Q: The reaction is heating up very quickly and bubbling violently during the quench. What should I do?

A: This indicates that the quenching agent is being added too quickly or that the initial reaction temperature was too high.

  • Immediate Action: Immediately stop the addition of the quenching agent.

  • Cooling: Ensure the cooling bath is making effective contact with the flask. Add more ice or dry ice if necessary.

  • Patience: Do not resume addition until the reaction has completely subsided. When you resume, add the quenching agent at a much slower rate (e.g., one drop every 10-15 seconds). Being patient is critical to prevent a runaway reaction.[9]

Q: I've added the quenching agent, and a large amount of solid has crashed out of the solution. Is this dangerous?

A: The formation of a precipitate is common and is usually not hazardous. This solid is typically an inorganic salt byproduct (e.g., lithium chloride, magnesium bromide sulfate) from the neutralization of organometallic or basic reagents. The primary hazard remains the unreacted quenching agent and the flammable solvent. Proceed with the workup; the salts can be removed by filtration or will often dissolve upon the addition of more water.

Q: My reaction contains a large excess of unreacted this compound. How do I quench the halide itself?

A: You do not need to "quench" the unreacted this compound itself with a destructive reagent. It is a relatively stable (though hazardous) organic molecule. The goal of the quench is to neutralize the highly reactive species in the flask. The excess alkyl halide will be removed during the aqueous workup and solvent evaporation steps. The key is to ensure that the final concentrated waste containing this compound is disposed of correctly in a halogenated waste stream.[3]

Q: The quenching process is generating a significant amount of gas. Is this normal?

A: Yes, gas evolution is expected, especially when quenching reactive hydrides (e.g., NaH, LiAlH₄) or organometallic reagents (e.g., BuLi, Grignard reagents) with a protic source like alcohol or water. The gas is typically hydrogen, which is highly flammable. This is precisely why the procedure must be done slowly, under an inert atmosphere, and in a fume hood to safely vent the gas and prevent ignition.[10]

Part 4: Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[3][4] It also causes serious skin and eye irritation and may cause respiratory irritation.[3][4][5] Upon combustion, it can produce highly toxic fumes such as hydrogen chloride and hydrogen bromide.[11]

Q: Can I just add water to quench my reaction?

A: This is strongly discouraged if your reaction contains any water-sensitive reagents like organolithiums, Grignard reagents, or metal hydrides. Adding water directly to these can cause an extremely violent, exothermic reaction that can lead to a fire or explosion. A stepwise quench starting with a less reactive alcohol like isopropanol is the standard, safe procedure.[7]

Q: What is the correct waste container for this compound and its byproducts?

A: All materials contaminated with this compound, including reaction mixtures, solvents from extraction, and contaminated silica (B1680970) gel, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[3] Do not mix it with non-halogenated waste.

Q: What specific PPE should I wear when handling this compound?

A: At a minimum, you must wear a lab coat (flame-resistant is recommended), chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile or neoprene). All handling of the neat compound and its reaction mixtures should be performed inside a chemical fume hood.[3]

G start Is the reaction mixture known to contain highly reactive reagents? (e.g., BuLi, NaH, Grignard) stepwise Use Stepwise Quench: 1. Isopropanol 2. Ethanol 3. Water start->stepwise Yes direct A direct quench with an aqueous solution (e.g., water or sat. NH4Cl) may be acceptable. Proceed with caution. start->direct No safe Safe Procedure stepwise->safe caution Proceed with Caution direct->caution

References

Technical Support Center: Troubleshooting Low Conversion Rates in Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low conversion rates in chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the initial steps I should take to troubleshoot?

A1: A systematic approach is crucial when troubleshooting a low-yield reaction. Begin by analyzing the crude reaction mixture to understand its composition. Techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify unreacted starting materials, expected byproducts, or unexpected side products. This initial analysis will guide your subsequent troubleshooting steps.[1]

Q2: How can I determine if my starting materials or reagents are the cause of the low conversion rate?

A2: The purity of your starting materials and reagents is paramount for a successful synthesis.[2][3] Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[2][3]

  • Verification: Always check the certificate of analysis (CoA) for your reagents.

  • Purification: If you suspect impurities, consider purifying your starting materials. Common purification techniques include recrystallization for solids and distillation for liquids.[4][5][6][7][8][9]

  • Proper Storage: Ensure that all reagents, especially those that are hygroscopic or air-sensitive, have been stored correctly.

Q3: Can the reaction solvent significantly impact the conversion rate?

A3: Absolutely. The solvent plays a critical role in a chemical reaction. It can influence the solubility of reactants, the reaction rate, and even the reaction pathway.[1][10][11][12][13] If you are experiencing a low yield, consider screening a variety of solvents to find one that maximizes the yield of your desired product.[1][14] The polarity of the solvent is a key factor to consider, as it can stabilize or destabilize reactants, intermediates, and transition states.[15]

Reaction-Specific Troubleshooting

Q4: I am struggling with a low yield in my Suzuki-Miyaura coupling reaction. What are the common culprits?

A4: Low yields in Suzuki-Miyaura couplings are often attributed to a few key factors:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. Ensure your reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.[16][17] The choice of ligand is also critical for stabilizing the catalyst and promoting the desired reactivity.[16]

  • Base Selection: The base is crucial for activating the boronic acid.[16][17] The optimal base is substrate-dependent, so screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can lead to significant improvements in yield.[16][18]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and a strong base.[17] Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[17]

Q5: My Grignard reaction is failing to initiate or giving a very low yield. What should I investigate?

A5: Grignard reactions are notoriously sensitive to reaction conditions. The most common reasons for failure or low yield are:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water.[19][20] All glassware must be rigorously dried (oven-dried or flame-dried), and anhydrous solvents must be used.[19][20][21][22][23]

  • Magnesium Surface: The magnesium turnings must have an active surface for the reaction to initiate. If the magnesium appears dull, it may be oxidized. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction.

  • Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide, is a common side reaction that can be minimized by the slow, dropwise addition of the halide.[19]

Q6: I am experiencing a low conversion rate in my amide bond formation. What are the likely causes?

A6: Low yields in amide coupling reactions often stem from issues with carboxylic acid activation or amine reactivity:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species. If the coupling reagent (e.g., DCC, EDC, HATU) is not effective for your specific substrates or is used in insufficient amounts, the activation will be incomplete.[1][24][25]

  • Amine Basicity: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. If the amine is protonated (e.g., used as a hydrochloride salt without adding a base), it will not be reactive.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1] In such cases, using more potent coupling reagents or switching to an acyl chloride intermediate might be necessary.

Data Presentation

Table 1: Effect of Solvent on SN2 Reaction Rate

The rate of an SN2 reaction is significantly influenced by the solvent. Polar aprotic solvents generally lead to faster reaction rates compared to polar protic solvents because they do not solvate the nucleophile as strongly, leaving it more available to react.[2][11][17]

SolventTypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Water (H₂O)Polar Protic7
Ethanol (CH₃CH₂OH)Polar Protic0.5
Acetone ((CH₃)₂CO)Polar Aprotic500
Acetonitrile (CH₃CN)Polar Aprotic5,000
Dimethylformamide (DMF)Polar Aprotic28,000
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic1,300,000

Data is generalized and intended for comparative purposes.

Table 2: Impact of Catalyst Loading on Suzuki-Miyaura Coupling Yield

The amount of catalyst used can have a significant impact on the conversion rate and efficiency of a Suzuki-Miyaura coupling. Optimizing the catalyst loading is a balance between achieving a high yield in a reasonable time and minimizing cost and potential product contamination with the metal catalyst.[3][4]

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)
Pd(OAc)₂ / SPhos0.00052>99
Pd₂(dba)₃ / XPhos0.002512~95
[Pd(IPr)(allyl)Cl]0.0012512~85
Pd/C (3%)30.17100

Reaction: 4-chlorotoluene (B122035) with phenylboronic acid. Data is compiled from various sources for illustrative purposes.[4]

Table 3: Influence of Temperature on Grignard Reaction Byproducts

The reaction temperature can influence the formation of side products in a Grignard reaction. Higher temperatures can sometimes lead to an increase in byproducts such as those from Wurtz coupling.[16][19]

TemperatureEffect on Wurtz Coupling (R-R) ByproductOther Side Reactions
Low (e.g., 0 °C to RT)MinimizedGenerally lower incidence
Elevated (e.g., reflux)Increased formationMay increase other side reactions

Optimal temperature is substrate and solvent dependent.[16]

Table 4: Comparison of Coupling Reagents for Amide Synthesis

The choice of coupling reagent is critical for achieving a high yield in amide bond formation, especially with challenging substrates.

Coupling ReagentTypical ConditionsNotes
DCC/HOBtDCM, 0 °C to RTDicyclohexylurea byproduct can be difficult to remove.
EDC/HOBtDCM or DMF, RTWater-soluble carbodiimide, easier workup.
HATU/DIPEADMF, RTHighly efficient, especially for hindered substrates.
Acyl ChlorideDCM, Pyridine, 0 °C to RTRequires prior conversion of carboxylic acid to acyl chloride.

Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To determine the point of reaction completion by observing the consumption of starting material and the formation of the product.[2][4]

Methodology:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spot the Plate:

    • On the left of the baseline, spot a dilute solution of your starting material.

    • In the middle, spot the reaction mixture (co-spot) on top of a spot of the starting material.

    • On the right, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The solvent level should be below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).

  • Analyze: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: Ensuring Anhydrous Reaction Conditions

Objective: To remove water from the reaction setup to prevent unwanted side reactions, particularly for moisture-sensitive reactions like Grignard synthesis.[19][20][21][22][23]

Methodology:

  • Drying Glassware:

    • Oven-Drying: Place all glassware in an oven at >120 °C for at least 4 hours (or overnight) and assemble while hot under a stream of inert gas (e.g., nitrogen or argon).[22]

    • Flame-Drying: Assemble the glassware and heat it with a heat gun under a vacuum. Allow the glassware to cool under a positive pressure of an inert gas.

  • Using Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents can be dried over drying agents like molecular sieves.

  • Maintaining an Inert Atmosphere:

    • Assemble the reaction apparatus under a positive pressure of an inert gas.

    • Use septa and syringes to transfer reagents.

    • A balloon filled with nitrogen or argon can be used to maintain a positive pressure.

Protocol 3: Purification of a Solid Reagent by Recrystallization

Objective: To purify a solid starting material or product by removing impurities.[5][6][7][8][9]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed analyze_mixture Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analyze_mixture check_sm Starting Material Consumed? analyze_mixture->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Significant Side Products? check_sm->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Reagent Stoichiometry incomplete_reaction->optimize_conditions check_reagents Verify Reagent Purity and Stoichiometry incomplete_reaction->check_reagents Still Low adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Change Solvent - Use More Selective Catalyst side_products->adjust_conditions Yes workup_issue Product Loss During Workup/Purification? side_products->workup_issue No success Improved Conversion Rate optimize_conditions->success purify_reagents Purify Starting Materials/Reagents check_reagents->purify_reagents purify_reagents->success adjust_conditions->success optimize_workup Optimize Workup and Purification Protocol workup_issue->optimize_workup Yes optimize_workup->success

Caption: A logical workflow for troubleshooting low conversion rates in syntheses.

Grignard_Troubleshooting Grignard Reaction Troubleshooting start Grignard Reaction Fails or Low Yield initiation Reaction Initiated? start->initiation no_initiation No Initiation initiation->no_initiation No low_yield Low Yield After Initiation initiation->low_yield Yes check_moisture Check for Moisture: - Dry Glassware Rigorously - Use Anhydrous Solvents no_initiation->check_moisture check_side_reactions Analyze for Side Products (e.g., Wurtz Coupling) low_yield->check_side_reactions activate_mg Activate Magnesium Surface: - Use Fresh Mg Turnings - Add Iodine Crystal check_moisture->activate_mg Still No Initiation success Successful Grignard Reaction activate_mg->success slow_addition Slow Dropwise Addition of Halide check_side_reactions->slow_addition Wurtz Product Detected check_quenching Check for Unintentional Quenching check_side_reactions->check_quenching No Wurtz Product slow_addition->success protect_groups Protect Acidic Protons in Substrate check_quenching->protect_groups Quenching Suspected protect_groups->success

Caption: Decision tree for troubleshooting common Grignard reaction issues.

Reaction_Parameters Interplay of Key Reaction Parameters ConversionRate Conversion Rate Temperature Temperature Temperature->ConversionRate SideReactions Side Reactions Temperature->SideReactions Concentration Concentration Concentration->ConversionRate Concentration->SideReactions Catalyst Catalyst/Reagents Catalyst->ConversionRate Solvent Solvent Solvent->ConversionRate ReactionTime Reaction Time ReactionTime->ConversionRate ReactionTime->SideReactions SideReactions->ConversionRate

Caption: Logical relationship diagram of key parameters influencing reaction conversion rate.

References

Minimizing dimer formation in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation and other side reactions during N-alkylation experiments.

Troubleshooting Guide: Minimizing Dimer Formation and Other Side Reactions

Over-alkylation, leading to the formation of dimers (di-alkylation) and other polysubstituted products, is a common challenge in N-alkylation reactions. This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2] The following guide provides solutions to common issues encountered during N-alkylation.

Issue 1: Excessive Dimer (Di-alkylation) Formation

  • Question: My reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a frequent side reaction.[2] Here are several strategies to favor the formation of the mono-alkylated product:

    • Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture. This reduces the probability of the more reactive mono-alkylated product reacting further to form the dimer.

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]

    • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For instance, cesium bases like cesium hydroxide (B78521) have been shown to promote selective mono-N-alkylation.[3] Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred for SN2 reactions.[4]

    • Use of Protecting Groups: In some cases, protecting the amine with a suitable protecting group can prevent over-alkylation. After the initial alkylation, the protecting group can be removed to yield the desired mono-alkylated product.

Issue 2: Low or No Conversion of Starting Material

  • Question: I am observing very low or no conversion of my starting amine. What are the potential causes and how can I improve the yield?

  • Answer: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions.

    • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.

    • Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can impede the reaction.

    • Deactivated Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making it less reactive. More forcing conditions, such as higher temperatures or a stronger base, may be required.

    • Inappropriate Base or Solvent: Ensure the chosen base is strong enough to deprotonate the amine (if necessary for the mechanism) and that all reactants are soluble in the chosen solvent.

    • Catalyst Issues (for catalyzed reactions): If a catalyst is being used, it may be deactivated by impurities or by the product itself. Ensure the purity of all reagents and consider optimizing the catalyst loading.

Issue 3: Formation of Elimination Byproducts

  • Question: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

  • Answer: Elimination is a common competing reaction with substitution, particularly with secondary and tertiary alkyl halides. To favor substitution over elimination:

    • Use a Less Hindered Base: Bulky bases are more likely to act as a base and promote elimination.

    • Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Choose an Appropriate Solvent: Polar aprotic solvents can favor SN2 reactions.

    • Consider the Alkyl Halide Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in N-alkylation of primary amines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts when the desired product is a mono-alkylated amine.[1][2] This is because the product of the first alkylation is often a better nucleophile than the starting amine.

Q2: How does stoichiometry affect the selectivity of N-alkylation?

A2: The molar ratio of the amine to the alkylating agent is a critical factor. Using a significant excess of the amine increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product, thus favoring mono-alkylation.[1]

Q3: What is reductive amination, and how can it prevent dimer formation?

A3: Reductive amination is a two-step process that serves as a powerful alternative to direct alkylation for the synthesis of amines.[5][6] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the desired amine.[5][6] This method is highly selective for mono-alkylation because the imine formation is typically a 1:1 reaction, and the subsequent reduction is specific to the imine, thus avoiding the over-alkylation issues seen in direct alkylation with alkyl halides.[5]

Q4: Can the choice of leaving group in the alkylating agent influence the reaction outcome?

A4: Yes, the leaving group significantly impacts the reaction rate. A better leaving group (e.g., iodide versus chloride) will result in a faster reaction. However, a more reactive alkylating agent might also increase the rate of undesired side reactions like over-alkylation and elimination. Therefore, the choice of leaving group should be optimized for the specific substrates and desired outcome.

Data Presentation

The following table summarizes the effect of the molar ratio of reactants on the product distribution in the N-alkylation of ethanolamine (B43304) with various alkyl bromides. This data illustrates the principle that a higher excess of the amine leads to greater selectivity for the mono-alkylated product.

Alkyl BromideMolar Ratio (Ethanolamine : Alkyl Bromide)Product(s)Yield (%)Reference
Allyl Bromide5:1N-allyl-ethanolamine (mono-alkylated)66 (exclusive)[7]
Allyl Bromide1:1Mono- and Di-allylated products~70 (total)[7]
Amyl Bromide1:1Mono-alkylated product~70 (exclusive)[7]
Nonyl Bromide1:1Mono-alkylated product~70 (exclusive)[7]
Decyl Bromide1:1Mono-alkylated product~70 (exclusive)[7]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation of a primary amine, with steps taken to minimize di-alkylation.

Materials:

  • Primary amine

  • Alkyl halide

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Syringe pump (optional, for slow addition)

  • Standard glassware for organic synthesis

  • Materials for work-up and purification (e.g., water, organic solvent for extraction, brine, drying agent, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 equivalents) and the anhydrous solvent.

  • Addition of Base: Add the base (1.5 - 2.0 equivalents).

  • Slow Addition of Alkylating Agent: Dissolve the alkyl halide (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C or room temperature. For optimal control, a syringe pump can be used for the addition over several hours.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated amine.

Protocol 2: Reductive Amination for Selective Mono-N-Alkylation

This protocol describes a general one-pot procedure for the selective N-alkylation of a primary amine with an aldehyde or ketone.[5]

Materials:

  • Primary amine

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Standard glassware for organic synthesis

  • Materials for work-up and purification

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, a dehydrating agent such as magnesium sulfate (B86663) or molecular sieves can be added.

  • Reduction: To the stirred solution containing the imine, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Completion: Continue to stir the reaction at room temperature until the starting materials are consumed. The reaction progress can be monitored by TLC or LC-MS. This typically takes 2-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product from the aqueous layer using an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product can then be purified by flash column chromatography.

Visualizations

troubleshooting_dimer_formation cluster_strategies Control Strategies start High Dimer Formation in N-Alkylation strategy Implement Strategy start->strategy stoichiometry Adjust Stoichiometry: Increase Amine Excess strategy->stoichiometry Option 1 slow_addition Slow Addition of Alkylating Agent strategy->slow_addition Option 2 temperature Lower Reaction Temperature strategy->temperature Option 3 reagents Optimize Base and Solvent strategy->reagents Option 4 alternative Consider Alternative Method: Reductive Amination strategy->alternative Option 5 evaluation Evaluate Outcome stoichiometry->evaluation slow_addition->evaluation temperature->evaluation reagents->evaluation alternative->evaluation success Dimer Minimized evaluation->success Successful failure Dimer Still High evaluation->failure Unsuccessful failure->strategy Try another strategy

Caption: Troubleshooting workflow for minimizing dimer formation.

reaction_pathways cluster_reactants Reactants cluster_products Reaction Pathways Amine Primary Amine (R-NH2) MonoAlkylation Desired Pathway: Mono-alkylation Amine->MonoAlkylation AlkylHalide Alkyl Halide (R'-X) AlkylHalide->MonoAlkylation DiAlkylation Undesired Pathway: Dimerization (Di-alkylation) AlkylHalide->DiAlkylation MonoProduct Secondary Amine (R-NH-R') MonoAlkylation->MonoProduct DiProduct Tertiary Amine (R-N(R')2) DiAlkylation->DiProduct MonoProduct->DiAlkylation More Nucleophilic

Caption: Competing pathways in N-alkylation reactions.

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Signal Assignment of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed analysis and comparison of the proton (¹H) NMR signals for 1-bromo-3-chloro-2-methylpropane, supported by experimental data.

¹H NMR Data for this compound

The analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are summarized in the table below. This data was obtained from a 90 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃).[1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1a, H-1b3.51, 3.47Doublet of doublets (dd)J(1a,1b) = -10.2, J(1a,2) = 5.4, J(1b,2) = 5.6
H-22.20Multiplet (m)-
H-3a, H-3b3.63, 3.56Doublet of doublets (dd)J(3a,3b) = -11, J(3a,2) = 5.5, J(3b,2) = 5.8
-CH₃1.135Doublet (d)J(CH₃,2) = 6.8 (typical)

Note: The geminal coupling constants (e.g., J(1a,1b) and J(3a,3b)) are reported with their signs. In routine analysis, the absolute value is often used. The coupling constant for the methyl group is a typical value for such a splitting and is provided for completeness.

Signal Assignment and Interpretation

The structural formula of this compound is C₄H₈BrCl.[2] The molecule has a chiral center at the second carbon, leading to diastereotopic protons for the CH₂ groups at positions 1 and 3. This results in more complex splitting patterns than might be naively expected.

Below is a visual representation of the signal assignments.

G cluster_molecule This compound cluster_signals ¹H NMR Signals mol H1 H-1a, H-1b δ = 3.51, 3.47 ppm (dd) H1->mol H2 H-2 δ = 2.20 ppm (m) H2->mol H3 H-3a, H-3b δ = 3.63, 3.56 ppm (dd) H3->mol CH3 -CH₃ δ = 1.135 ppm (d) CH3->mol

Caption: ¹H NMR signal assignments for this compound.

  • -CH₂Br Protons (H-3a, H-3b): These protons are adjacent to the electron-withdrawing bromine atom and are therefore deshielded, appearing at the highest chemical shifts of 3.63 and 3.56 ppm.[1] They are diastereotopic and appear as two separate signals, each being a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton.

  • -CH₂Cl Protons (H-1a, H-1b): Similarly, the protons on the carbon bearing the chlorine atom are deshielded, resonating at 3.51 and 3.47 ppm.[1] Chlorine is slightly less electronegative than bromine, resulting in a slight upfield shift compared to the -CH₂Br protons. These protons are also diastereotopic and show a doublet of doublets splitting pattern for the same reasons as the H-3 protons.

  • -CH Proton (H-2): This methine proton is coupled to the protons of the two adjacent CH₂ groups and the methyl group. This complex coupling results in a multiplet at 2.20 ppm.[1]

  • -CH₃ Protons: The methyl protons are the most shielded in the molecule, appearing at the lowest chemical shift of 1.135 ppm.[1] They are coupled to the single H-2 proton, resulting in a doublet.

Experimental Protocol

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum is acquired on a 90 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)

    • Spectral width: 0-10 ppm

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • The splitting patterns and coupling constants are analyzed.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound, which is crucial for its identification and for planning its use in further chemical reactions.

References

A Comparative Guide to the Characterization of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Bromo-3-chloro-2-methylpropane, a key intermediate in various organic syntheses. We present a detailed analysis of its spectroscopic and chromatographic profiles, compare it with potential isomers and impurities, and provide standardized experimental protocols for accurate and reproducible results.

Spectroscopic and Chromatographic Analysis

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique structural information, and together they offer a complete profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing the number of unique carbon environments.

Technique Parameter This compound Alternative: 1-Bromo-2-methylpropane Potential Impurity: 3-chloro-2-methyl-1-propanol
¹H NMR Chemical Shift (δ)~3.63, ~3.56, ~2.20, ~1.10 ppm~3.20, ~1.95, ~1.00 ppm~3.55, ~3.45, ~1.90, ~0.95 ppm
Integration2H, 2H, 1H, 3H2H, 1H, 6H2H, 1H, 1H, 6H
MultiplicityDoublet, Doublet, Multiplet, DoubletDoublet, Nonet, DoubletDoublet, Multiplet, Singlet (broad), Doublet
¹³C NMR Chemical Shift (δ)~50, ~40, ~35, ~18 ppm~45, ~30, ~22 ppm~68, ~40, ~18 ppm

Table 1: Comparison of NMR Data

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture. The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Technique Key Fragment (m/z) Relative Intensity Interpretation
GC-MS 170/172/174Low[M]⁺, Molecular ion peak showing isotopic pattern of Br and Cl
91/93High[C₄H₈Cl]⁺, Loss of Br radical
55Moderate[C₄H₇]⁺, Further fragmentation
41High[C₃H₅]⁺, Allyl cation

Table 2: Key Mass Spectrometry Fragments for this compound [1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Wavenumber (cm⁻¹) Vibrational Mode
2960-2850C-H stretch (alkane)
1470-1450C-H bend (alkane)
750-650C-Cl stretch
650-550C-Br stretch

Table 3: Characteristic IR Absorptions for this compound

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: ~4 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Standard zgpg30 with proton decoupling

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300

FT-IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Acquisition:

    • Spectrometer: FT-IR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Visualizing the Workflow and Relationships

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships between the characterization techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FT-IR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity GCMS->Purity Impurities Impurity Profiling GCMS->Impurities FTIR->Structure

A typical workflow for the characterization of this compound.

logical_relationships cluster_primary Primary Identification cluster_secondary Structural Confirmation cluster_tertiary Purity and Impurity Analysis H_NMR ¹H NMR (Connectivity, Stoichiometry) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Confirms qNMR Quantitative NMR (qNMR) (Purity Determination) H_NMR->qNMR Basis for MS Mass Spectrometry (Molecular Weight, Formula) MS->H_NMR Complements FTIR FT-IR (Functional Groups) C_NMR->FTIR Corroborates GC Gas Chromatography (Separation of Components) GC->MS Coupled for Identification

Logical relationships between different analytical techniques for comprehensive characterization.

References

A Comparative Analysis of Reactivity: 1-Bromo-3-chloro-2-methylpropane vs. 1-bromo-3-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Halogenated alkanes are fundamental building blocks, and understanding their relative reactivity is crucial for designing synthetic routes. This guide provides an objective comparison of the reactivity of two structurally similar dihalogenated alkanes: 1-bromo-3-chloro-2-methylpropane and 1-bromo-3-chloropropane (B140262), with a focus on nucleophilic substitution reactions.

Introduction to the Compounds

Both this compound and 1-bromo-3-chloropropane are primary alkyl halides containing both bromine and chlorine atoms. The primary site of reaction for both molecules in nucleophilic substitution is the carbon-bromine bond. This is because the C-Br bond is weaker and bromide is a better leaving group than chloride.[1][2] The key structural difference lies in the presence of a methyl group at the C2 position in this compound, which introduces steric hindrance near the primary reaction site.

Chemical Structures:

  • 1-Bromo-3-chloropropane: A linear three-carbon chain with a bromine atom on one end and a chlorine atom on the other.

  • This compound: A branched-chain alkane with a bromine and a chlorine on the terminal carbons of the main chain, and a methyl group on the central carbon.

Comparative Reactivity Analysis

The predominant mechanism for primary alkyl halides in nucleophilic substitution is the S(_N)2 (bimolecular nucleophilic substitution) reaction.[3][4] The rate of an S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon atom.[5][6][7]

  • 1-Bromo-3-chloropropane: This molecule has an unbranched carbon chain. The pathway for a nucleophile to attack the carbon atom bonded to the bromine (the α-carbon) is relatively unobstructed.

  • This compound: The methyl group on the adjacent carbon (the β-carbon) creates significant steric hindrance.[5] This bulkiness impedes the backside attack of the nucleophile, which is characteristic of the S(_N)2 mechanism.[7][8] This steric repulsion destabilizes the crowded transition state, increasing the activation energy and consequently slowing down the reaction rate.[9]

Therefore, 1-bromo-3-chloropropane is expected to be significantly more reactive in S(_N)2 reactions than this compound.

Quantitative Data Presentation

The following table summarizes comparative kinetic data for the reaction of each compound with sodium iodide in acetone (B3395972) (a Finkelstein reaction), a classic S(_N)2 process.

CompoundRelative Rate Constant (k_rel) at 25°C
1-Bromo-3-chloropropane1.00
This compound~0.03

Note: Data is representative and illustrates the expected trend based on established principles of steric effects in S(_N)2 reactions.

Experimental Protocols

Objective: To compare the relative rates of nucleophilic substitution of 1-bromo-3-chloropropane and this compound.

Reaction: Finkelstein Reaction (Halogen Exchange) R-Br + NaI --(Acetone)--> R-I + NaBr(s)

The reaction rate can be monitored by observing the formation of the sodium bromide precipitate, as NaBr is insoluble in acetone while NaI is soluble.

Materials:

  • 1-Bromo-3-chloropropane

  • This compound

  • Sodium Iodide (anhydrous)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath at a constant temperature (e.g., 25°C or 50°C)

  • Stopwatch

Procedure:

  • Preparation of Reagents: Prepare 0.1 M solutions of 1-bromo-3-chloropropane and this compound in anhydrous acetone. Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: Place 2 mL of the sodium iodide solution into two separate, clean, and dry test tubes. Equilibrate the tubes in the water bath for 5 minutes.

  • Initiation of Reaction: Simultaneously add 2 mL of the 0.1 M solution of 1-bromo-3-chloropropane to the first test tube and 2 mL of the 0.1 M solution of this compound to the second test tube. Start the stopwatch immediately.

  • Observation: Mix the contents of each tube thoroughly. Observe the tubes for the first sign of a persistent precipitate (cloudiness) of sodium bromide.

  • Data Collection: Record the time taken for the precipitate to appear in each test tube. The reaction is faster in the tube where the precipitate forms more quickly. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide, or by using spectrophotometric methods.

Visualizations

Caption: S(_N)2 mechanism for 1-bromo-3-chloropropane.

Caption: Steric hindrance slows the S(_N)2 reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1M Alkyl Halide Solutions in Acetone E Add 2mL of each Alkyl Halide to separate tubes. Start timer. A->E B Prepare 15% NaI in Acetone Solution C Add 2mL NaI solution to two test tubes B->C D Equilibrate at constant temperature C->D D->E F Observe for first sign of NaBr precipitate E->F G Record time for each reaction F->G H Compare times to determine relative reactivity G->H

Caption: Workflow for comparing haloalkane reactivity.

References

The Strategic Advantage of 1-Bromo-3-chloro-2-methylpropane in Bifunctional Reagent Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the array of choices, 1-Bromo-3-chloro-2-methylpropane emerges as a superior building block in many applications, particularly in the synthesis of heterocyclic compounds. Its unique structural and electronic properties offer distinct advantages over other dihaloalkanes, such as 1,3-dibromo-2-methylpropane (B1585101) and 1,3-dichloro-2-methylpropane.

The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and the bromide ion is a better leaving group compared to the chloride ion.[1][2][3] This inherent difference allows for selective sequential reactions, providing a level of control that is often difficult to achieve with symmetrical dihalogenated reagents.

Comparative Performance Analysis

The enhanced performance of this compound can be theoretically and practically demonstrated in the synthesis of substituted piperidines, a common scaffold in many pharmaceutical compounds.[4][5] The intramolecular cyclization step, a key reaction in forming the piperidine (B6355638) ring, is significantly influenced by the nature of the leaving group.

ReagentKey FeatureExpected Outcome in CyclizationReference
This compound Differential reactivity (Br > Cl)Higher yield, milder reaction conditions, controlled sequential reactions.[1][2]
1,3-Dibromo-2-methylpropane Symmetrical, highly reactivePotential for side reactions (e.g., intermolecular reactions), less control.
1,3-Dichloro-2-methylpropane Symmetrical, less reactiveSlower reaction rates, requires harsher conditions, potentially lower yield.[1][2]

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-4-phenylpiperidine

This protocol provides a representative example of the application of this compound in the synthesis of a substituted piperidine.

Step 1: Alkylation of Phenylacetonitrile (B145931)

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, phenylacetonitrile is added dropwise at 0°C. After stirring for 30 minutes, this compound is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-methyl-2-phenylbutanenitrile.

Step 2: Reduction of the Nitrile

The crude 4-chloro-2-methyl-2-phenylbutanenitrile is dissolved in anhydrous diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride (LAH) in diethyl ether at 0°C. The mixture is then refluxed for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to give 4-chloro-2-methyl-2-phenylbutan-1-amine.

Step 3: N-Benzylation and Intramolecular Cyclization

The crude amine from the previous step is dissolved in a suitable solvent such as acetonitrile, and benzyl (B1604629) bromide and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is heated to reflux. The initial N-benzylation is followed by an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperidine ring. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to afford N-benzyl-4-methyl-4-phenylpiperidine.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the underlying mechanistic principles.

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization Phenylacetonitrile Phenylacetonitrile Alkylation 4-chloro-2-methyl- 2-phenylbutanenitrile Phenylacetonitrile->Alkylation NaOEt, this compound Reduction 4-chloro-2-methyl- 2-phenylbutan-1-amine Alkylation->Reduction LiAlH4 Cyclization Intramolecular Cyclization Reduction->Cyclization Benzyl bromide, Base Final_Product N-benzyl-4-methyl- 4-phenylpiperidine Cyclization->Final_Product Purification

Caption: Experimental workflow for the synthesis of N-benzyl-4-methyl-4-phenylpiperidine.

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Intermediate N-benzyl-(4-chloro-2-methyl-2-phenylbutyl)amine TS Intramolecular SN2 Transition State Intermediate->TS Base-promoted cyclization Piperidine N-benzyl-4-methyl-4-phenylpiperidine TS->Piperidine Chloride Chloride ion (leaving group) TS->Chloride

Caption: Key intramolecular SN2 cyclization step in piperidine synthesis.

References

A Researcher's Guide to Reaction Product Analysis: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are critical for process optimization, impurity profiling, and ensuring the safety and efficacy of the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] This guide provides an objective comparison of GC-MS with other key analytical methods, supported by performance data and detailed experimental protocols, to assist in selecting the optimal analytical strategy for your research needs.

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] In this hyphenated technique, a sample mixture is first vaporized and separated into its individual components within a capillary column based on volatility and polarity.[3] These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound that acts as a chemical "fingerprint," allowing for confident identification and quantification.[2]

Comparative Analysis: GC-MS Alongside HPLC-MS and NMR

While highly effective, GC-MS is one of several powerful tools available for reaction product analysis. The choice of technique depends heavily on the physicochemical properties of the analytes, the complexity of the sample matrix, and the specific analytical goals. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary alternatives.

  • GC-MS is the gold standard for volatile and thermally stable compounds.[4] Its high chromatographic resolution and sensitive mass detection make it ideal for separating complex mixtures and identifying trace-level impurities.[1]

  • HPLC-MS is better suited for non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis.[5] It separates compounds in a liquid phase, avoiding the need for high temperatures that could cause degradation.[4]

  • NMR Spectroscopy provides detailed structural information about molecules in solution and is non-destructive. While typically less sensitive than MS-based methods, NMR is highly quantitative and invaluable for elucidating the exact structure of unknown products and impurities without the need for reference standards for every compound.[6][7]

The following workflow illustrates the typical process of analyzing a reaction product, highlighting the central role of analytical techniques.

A Reaction Completion B Sample Work-up (Quenching, Extraction) A->B C Sample Preparation (Dilution, Filtration, Derivatization) B->C D Analytical Technique Selection C->D E GC-MS Analysis D->E Volatile & Thermally Stable F HPLC-MS Analysis D->F Non-Volatile & Thermally Labile G NMR Analysis D->G Structural Elucidation H Data Acquisition E->H F->H G->H I Data Processing (Integration, Spectral Library Search) H->I J Product Identification & Quantification I->J K Reporting & Interpretation J->K

General workflow for reaction product analysis.
Data Presentation: Quantitative Comparison

To facilitate an objective comparison, the following tables summarize the key performance characteristics of GC-MS, HPLC-MS, and NMR.

Table 1: Feature Comparison of Key Analytical Techniques

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Nuclear Magnetic Resonance (NMR)
Analyte Suitability Volatile & semi-volatile, thermally stable compounds.[4] Non-volatile, polar, and thermally labile compounds.[5] Soluble compounds; provides detailed structural information.[8]
Principle of Separation Volatility and boiling point in a gaseous mobile phase.[9] Polarity-based interactions with liquid mobile and stationary phases.[10] Not a separation technique; analyzes bulk or separated samples.
Sensitivity (LOD) High (pg to low µg/mL range).[9] Very high (fg to pg range).[11] Lower (µg/mL to mg/mL range).[6]
Sample Preparation Simple (dilution) to complex (derivatization may be required for polar compounds).[12] Generally simple, involving dilution and filtration.[9] Minimal sample preparation required, often just dissolution in a deuterated solvent.[13]
Typical Run Time 20-60 minutes.[14] 5-30 minutes. 2-15 minutes per experiment.[14]
Structural Elucidation Good (based on fragmentation patterns and library matching).[2] Good to Excellent (with MS/MS capabilities).[15] Excellent (unambiguous structure determination).[8]

| Quantitative Accuracy | Good to Excellent (requires internal standards for best results).[16] | Good to Excellent. | Excellent (often does not require an internal standard for each analyte).[6] |

Table 2: Hypothetical Performance Data for Analysis of a Pharmaceutical Intermediate

Parameter GC-MS HPLC-MS NMR (¹H)
Purity of Main Product (%) 98.7 98.9 98.5
Known Impurity A (%) 0.45 0.42 0.50
Known Impurity B (%) 0.21 Not Detected (Non-volatile) 0.25
Unknown Volatile Impurity (%) 0.15 Not Detected Not Resolved
Limit of Detection (LOD) for Impurity A 0.005% 0.001% 0.05%

| Analysis Time per Sample (min) | 35 | 15 | 10 |

This decision-making diagram can help guide the selection of the most appropriate analytical technique based on sample properties.

Start Start: Analyze Reaction Product Q1 Is the compound volatile & thermally stable? Start->Q1 Q2 Is derivatization feasible? Q1->Q2 No UseGCMS Use GC-MS Q1->UseGCMS Yes Q3 Is high sensitivity for trace analysis required? Q2->Q3 No Q2->UseGCMS Yes UseHPLCMS Use HPLC-MS Q3->UseHPLCMS Yes UseNMR Use NMR for structural elucidation & quantification Q3->UseNMR No ConsiderBoth Use complementary techniques (e.g., HPLC-MS and NMR) UseNMR->ConsiderBoth

Logic for selecting an analytical technique.

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible results. Below are standard protocols for the analysis of reaction products by GC-MS.

Protocol 1: General GC-MS Analysis of a Reaction Mixture

This protocol outlines the instrumental setup for a typical analysis of a reaction mixture containing a semi-volatile pharmaceutical intermediate.

  • Sample Preparation (Direct Analysis):

    • Quench the reaction if necessary by cooling or adding a suitable agent.

    • Take a 100 µL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction by adding 900 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17]

    • Vortex the mixture for 30-60 seconds to ensure complete extraction of the analytes.[17]

    • Centrifuge the sample to separate the layers and pellet any solids.

    • Carefully transfer the organic layer to a clean vial. Dilute further if necessary to a final concentration of approximately 0.1-1 mg/mL.[12]

    • Filter the final extract through a 0.22 µm syringe filter into a GC autosampler vial.[12]

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 20°C/min to 320°C.[18]

      • Final hold: 5 minutes at 320°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.[16]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

    • Data Acquisition: Full scan mode.

Protocol 2: Sample Preparation with Derivatization

For reaction products containing polar functional groups (e.g., -OH, -NH, -COOH) that exhibit poor peak shape or thermal instability, derivatization is often necessary to increase volatility.

  • Extraction:

    • Prepare the organic extract as described in Protocol 1 (steps 1a-1e).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water, which can interfere with the derivatization reaction.[17]

  • Derivatization Reaction (Silylation Example):

    • Transfer 100 µL of the dried organic extract to a clean, dry reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial for immediate analysis.

Conclusion

The analysis of reaction products is a multifaceted challenge requiring careful selection of analytical techniques. GC-MS is an exceptionally powerful and reliable method for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it indispensable in pharmaceutical and chemical development.[1] Its high sensitivity is crucial for impurity profiling, where even trace components must be identified and quantified to ensure product safety and quality.[18]

However, for non-volatile or thermally sensitive molecules, HPLC-MS is the superior choice.[5] When unambiguous structural elucidation is the primary goal, NMR spectroscopy remains unparalleled.[6] In many complex drug development scenarios, a multi-faceted approach employing two or more of these techniques is the most robust strategy, providing complementary information to build a comprehensive profile of the reaction mixture. By understanding the distinct advantages and limitations of each method, researchers can confidently select the right tool to accelerate their research and development efforts.

References

Steric Hindrance in Action: A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a comparative analysis of 1-bromo-3-chloro-2-methylpropane, focusing on the steric effects imparted by its methyl group on nucleophilic substitution reactions. By juxtaposing its reactivity with linear and more hindered haloalkanes, this document offers insights into reaction design and prediction, supported by established chemical principles and detailed experimental protocols for comparative analysis.

The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally governed by the substitution pattern of the carbon atom bearing the leaving group. The general trend for bimolecular nucleophilic substitution (SN2) reactions is a decrease in rate with increasing steric bulk: methyl > primary > secondary > tertiary halides. This compound, a primary halide, presents an interesting case study due to the presence of a methyl group on the carbon adjacent to the electrophilic center (the β-carbon). This substitution, while not directly on the reacting carbon, is known to significantly impede the backside attack of a nucleophile, thereby slowing the rate of SN2 reactions.

Comparative Reactivity Analysis

While specific kinetic data for this compound is not extensively reported in the literature, its reactivity can be reliably predicted and compared to other haloalkanes based on well-established principles of steric hindrance. The methyl group at the 2-position creates a steric shield that hinders the approach of a nucleophile to the C1 carbon, making it less reactive in SN2 reactions than its linear isomer, 1-bromo-3-chloropropane.

Conversely, when compared to a more sterically hindered primary halide like 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), this compound is expected to be more reactive. The presence of a single methyl group at the β-position offers less steric hindrance than the two methyl groups in the neopentyl structure.

It is important to note that the bromine atom is a better leaving group than the chlorine atom due to its lower bond dissociation energy and the greater stability of the bromide anion.[1] Therefore, in nucleophilic substitution reactions, the substitution will preferentially occur at the carbon bearing the bromine atom.

Below is a qualitative comparison of the expected relative rates of SN2 reactions for this compound and a selection of other primary haloalkanes.

SubstrateStructureDegree of HalideExpected Relative SN2 Reaction RateRationale
1-Bromopropane (B46711)CH₃CH₂CH₂BrPrimaryFastestUnhindered primary halide, allowing for easy backside attack.
This compound ClCH₂CH(CH₃)CH₂Br Primary Intermediate Primary halide with a methyl group at the β-carbon, causing moderate steric hindrance.
1-Bromo-2-methylpropane(CH₃)₂CHCH₂BrPrimaryIntermediateSimilar steric hindrance to the topic compound.
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrPrimarySlowestSignificant steric hindrance from two methyl groups at the β-carbon severely impedes backside attack.

Experimental Protocols for Comparative Kinetic Studies

To empirically determine the relative reactivity of this compound, a competitive SN2 reaction can be performed. The following protocol outlines a method to compare its reactivity against a linear primary haloalkane, such as 1-bromopropane.

Objective:

To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and 1-bromopropane with sodium iodide in acetone (B3395972).

Materials:
  • This compound

  • 1-bromopropane

  • 15% (w/v) solution of sodium iodide in dry acetone

  • Dry test tubes

  • Water bath

  • Stopwatch

Procedure:
  • Label two clean, dry test tubes, one for each haloalkane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of 1-bromopropane to the other.

  • Start the stopwatch immediately after the addition of the haloalkanes.

  • Shake both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the first appearance of a distinct cloudiness or precipitate in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a 50°C water bath and continue to observe.

Expected Observations and Interpretation:

A faster formation of precipitate indicates a faster SN2 reaction rate. It is expected that the test tube containing 1-bromopropane will show a precipitate significantly faster than the one with this compound, visually confirming the retarding effect of the β-methyl group.

For a more quantitative analysis, the reaction can be monitored using gas chromatography (GC) to measure the disappearance of the starting materials over time.

Visualizing Reaction Pathways and Steric Effects

The following diagrams illustrate the SN2 reaction mechanism and the concept of steric hindrance.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Leaving Group Departs

References

Comparative study of synthetic routes to 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 1-Bromo-3-chloro-2-methylpropane, a valuable haloalkane intermediate in organic synthesis. The comparison focuses on objectivity, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound can be primarily achieved through two viable pathways: the nucleophilic substitution of a corresponding alcohol and the ring-opening of an epoxide. A third potential route, the direct halogenation of an alkane, is generally considered less practical due to a lack of selectivity. This guide will delve into the specifics of the more feasible routes, presenting available quantitative data and detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between yield, availability of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.

Synthetic RouteStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)
Route 1: Nucleophilic Substitution 3-chloro-2-methyl-1-propanolPBr₃ or HBrNot specified in available search resultsHigh>98%
Route 2: Epoxide Ring-Opening 2-(chloromethyl)-2-methyloxirane (B1581098)HBrNot specified in available search resultsModerateGood
Route 3: Free Radical Halogenation Isobutane (B21531) (2-methylpropane)Cl₂, Br₂, UV lightControlled stoichiometry (1:1.2 Br:Cl), UV lightLowPoor

Note: Detailed quantitative data such as specific yields and reaction times for Routes 1 and 2 were not explicitly available in the provided search results. The indicated yields are based on general chemical principles for these reaction types.

Detailed Experimental Protocols

Route 1: Nucleophilic Substitution of 3-chloro-2-methyl-1-propanol

This is a widely recognized and direct method for the synthesis of this compound. The reaction involves the conversion of the primary alcohol group of 3-chloro-2-methyl-1-propanol into a good leaving group, which is then displaced by a bromide ion.

Reaction Scheme:

Experimental Protocol (General):

  • Reagent Selection: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be used as the brominating agent. PBr₃ is often preferred for converting primary and secondary alcohols to alkyl bromides as it typically avoids carbocation rearrangements and can be a milder method.[1][2][3]

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Procedure with PBr₃: 3-chloro-2-methyl-1-propanol is cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. After the addition is complete, the reaction mixture is gently warmed to complete the reaction.

  • Procedure with HBr: 3-chloro-2-methyl-1-propanol is heated with concentrated hydrobromic acid.

  • Work-up: The reaction mixture is poured into ice water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with water and brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by distillation. The purity of the final product is typically high, often exceeding 98%.[4]

Route 2: Ring-Opening of 2-(chloromethyl)-2-methyloxirane

This synthetic approach utilizes the ring strain of the epoxide to facilitate a nucleophilic attack by a bromide ion under acidic conditions.

Reaction Scheme:

Experimental Protocol (Postulated):

  • Starting Material: 2-(chloromethyl)-2-methyloxirane is the key starting material. It can be synthesized by the epoxidation of 3-chloro-2-methyl-1-propene.[5]

  • Reaction Conditions: The epoxide is treated with hydrogen bromide (HBr). The reaction is likely carried out in a suitable solvent at a controlled temperature.

  • Mechanism: The reaction proceeds via protonation of the epoxide oxygen, followed by a nucleophilic attack of the bromide ion on one of the epoxide carbons. In the case of an unsymmetrical epoxide under acidic conditions, the nucleophile generally attacks the more substituted carbon.

  • Work-up and Purification: Similar to Route 1, the reaction would be quenched, extracted, washed, and the final product purified by distillation.

Route 3: Free Radical Halogenation of Isobutane (2-methylpropane)

While theoretically possible, this route is generally not practical for the specific synthesis of this compound due to the inherent lack of selectivity in free-radical halogenation of alkanes. The reaction would likely produce a complex mixture of mono- and poly-halogenated isomers, making the isolation of the desired product difficult and resulting in a very low yield.[4]

Logical Workflow of Synthetic Route Selection

The choice of a synthetic route depends on several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound.

Synthetic_Route_Selection start Start: Need to Synthesize This compound decision1 Is high yield and purity the primary concern? start->decision1 route1 Route 1: Nucleophilic Substitution (from 3-chloro-2-methyl-1-propanol) outcome1 Select Route 1 route1->outcome1 route2 Route 2: Epoxide Ring-Opening (from 2-(chloromethyl)-2-methyloxirane) outcome2 Consider Route 2 route2->outcome2 route3 Route 3: Free Radical Halogenation (from Isobutane) outcome3 Avoid Route 3 due to low selectivity route3->outcome3 decision1->route1 Yes decision2 Are the starting materials readily available? decision1->decision2 No decision2->route2 Yes decision2->route3 No

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway for Nucleophilic Substitution (Route 1)

The mechanism of Route 1 involves the activation of the alcohol and subsequent nucleophilic attack by the bromide ion. This can be visualized as a signaling pathway.

Nucleophilic_Substitution_Pathway start 3-chloro-2-methyl-1-propanol intermediate Activated Alcohol (Good Leaving Group) start->intermediate Activation reagent PBr₃ or HBr reagent->intermediate product This compound intermediate->product SN2 Attack nucleophile Br⁻ nucleophile->product

Caption: Key steps in the nucleophilic substitution pathway.

Conclusion

Based on the available information, the nucleophilic substitution of 3-chloro-2-methyl-1-propanol (Route 1) appears to be the most reliable and efficient method for the synthesis of this compound, likely providing high yields and purity. While the epoxide ring-opening (Route 2) presents a viable alternative, more specific experimental data is needed to fully assess its efficiency. The free radical halogenation of isobutane (Route 3) is not a recommended method due to its inherent lack of selectivity. Researchers should consider the availability and cost of starting materials when choosing between Route 1 and Route 2.

References

Selectivity in Reactions with 1-Bromo-3-chloro-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-2-methylpropane is a bifunctional alkyl halide that presents intriguing questions of selectivity in nucleophilic substitution and elimination reactions. With two primary carbon centers attached to different halogen leaving groups, the reaction outcomes are highly dependent on the interplay of substrate structure, nucleophile/base characteristics, and reaction conditions. This guide provides an objective comparison of the reactivity at the C-Br and C-Cl positions, supported by established principles of physical organic chemistry and illustrative experimental data from analogous systems. Detailed experimental protocols for key transformations are also provided to aid in synthetic planning and execution.

The inherent difference in the leaving group ability between bromide and chloride ions is the primary determinant of selectivity in nucleophilic substitution reactions.[1] Generally, the weaker carbon-bromine bond cleaves more readily than the stronger carbon-chlorine bond, making the brominated carbon the more reactive electrophilic site.[1] However, the choice of nucleophile, base, solvent, and temperature can be manipulated to favor substitution or elimination pathways, and in some cases, influence the site of reaction. This guide will explore these competing pathways to provide a predictive framework for the reactions of this compound.

Data Presentation: Comparative Reactivity

Due to a lack of specific published quantitative data for this compound, the following tables present illustrative data from analogous systems to demonstrate the principles of selectivity.

Table 1: Selectivity in Nucleophilic Substitution (Illustrative Data)

Nucleophile/ReagentSubstrate AnalogueSolventTemperature (°C)Major ProductMinor Product(s)Reference Principle
1 M NaCN1-Bromo-3-chloropropaneAqueous Ethanol (B145695)Reflux4-ChlorobutanenitrileNegligible substitution at C-ClBromide is a superior leaving group to chloride.[1]
0.1 M NaOH1-Bromo-3-chloropropane50% Aqueous Ethanol503-Chloropropan-1-ol1-Bromopropan-3-olHigher reactivity of C-Br bond in SN2 reactions.[1]
1 M NaI (Finkelstein)1,3-Dichloro-2-methylpropaneAcetoneReflux1-Chloro-3-iodo-2-methylpropane-Halogen exchange equilibrium driven by precipitation of NaCl.

Table 2: Competition Between Substitution (SN2) and Elimination (E2) (Illustrative Data)

Base/NucleophileSubstrate AnalogueSolventTemperature (°C)Major ProductMinor ProductReference Principle
Sodium ethoxide (NaOEt)1-BromopropaneEthanol55Propene (E2)Ethyl propyl ether (SN2)Strong, non-bulky bases favor E2 with primary halides, but SN2 is competitive.
Potassium tert-butoxide (KOtBu)1-Bromopropanetert-Butanol (B103910)55Propene (E2)tert-Butyl propyl ether (SN2)Sterically hindered bases strongly favor E2 over SN2.
Sodium Hydroxide (NaOH)1-BromopropaneAqueous Ethanol55Propan-1-ol (SN2)Propene (E2)Strong, unhindered nucleophiles that are also strong bases give a mix of SN2 and E2.

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with Sodium Cyanide

Objective: To synthesize 4-chloro-3-methylbutanenitrile (B14000450) by selective substitution at the C-Br bond of this compound.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 4-chloro-3-methylbutanenitrile.

Protocol 2: Elimination Reaction with a Sterically Hindered Base

Objective: To favor the E2 elimination pathway to synthesize 3-chloro-2-methyl-1-propene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Pentane (B18724)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

  • Cool the solution in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in a small amount of tert-butanol dropwise to the cooled base solution over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by GC for the consumption of starting material and formation of the alkene product.

  • Quench the reaction by carefully adding cold water.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 40 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure (due to the volatility of the product).

  • The resulting liquid can be further purified by fractional distillation if necessary.

Mandatory Visualization

G Reaction Pathways for this compound cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_products Products A This compound B Strong, Unhindered Nucleophile (e.g., NaCN, NaOH) Polar, Protic/Aprotic Solvent A->B Reacts with C Strong, Hindered Base (e.g., KOtBu) Non-polar/Aprotic Solvent A->C Reacts with D S_N2 at C-Br (Major Product) B->D Favors E S_N2 at C-Cl (Minor Product) B->E Less Favored F E2 Elimination (Major Product) C->F Favors G S_N2 at C-Br (Minor Product) C->G Less Favored

Caption: Logical workflow for predicting reaction outcomes.

SN2_Competition S_N2 Competition at C-Br vs. C-Cl substrate Br-CH2-CH(CH3)-CH2-Cl C-Br bond C-Cl bond transition_state_Br [Nu---CH2(CH(CH3)CH2Cl)---Br]‡ transition_state_Cl [BrCH2CH(CH3)CH2---Cl---Nu]‡ nucleophile Nu- nucleophile->substrate:f1 Attack at C-Br nucleophile->substrate:f2 Attack at C-Cl product_Br Nu-CH2-CH(CH3)-CH2-Cl transition_state_Br->product_Br Lower Ea product_Cl Br-CH2-CH(CH3)-CH2-Nu transition_state_Cl->product_Cl Higher Ea

Caption: SN2 reaction pathways and relative activation energies (Ea).

SN2_vs_E2 Competition Between S_N2 and E2 Pathways start This compound + Base/Nucleophile (B:-) path_sn2 S_N2 Pathway (Nucleophilic Attack on Carbon) start->path_sn2 Favored by: - Strong, unhindered nucleophiles - Polar aprotic solvents path_e2 E2 Pathway (Proton Abstraction) start->path_e2 Favored by: - Strong, hindered bases - High temperature product_sn2 Substitution Product: B-CH2-CH(CH3)-CH2-Cl path_sn2->product_sn2 product_e2 Elimination Product: CH2=C(CH3)-CH2-Cl path_e2->product_e2

Caption: Factors influencing the SN2 versus E2 pathways.

References

A Comparative Guide to Isomeric Purity Analysis of 1-Bromo-3-chloro-2-methylpropane: GC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of reagents like 1-Bromo-3-chloro-2-methylpropane is critical for the synthesis of well-defined final products. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and a comparative analysis to aid in selecting the most suitable method for your specific needs.

Introduction to Isomeric Impurities in this compound

This compound is a key building block in organic synthesis. During its production, typically via the radical halogenation of isobutylene (B52900) derivatives or related precursors, the formation of structural isomers is a common challenge. These isomeric impurities can have different reactivity and lead to unwanted byproducts in subsequent reactions, impacting the yield and purity of the final product. The most probable isomeric impurities include:

  • This compound (Main Compound)

  • 2-Bromo-1-chloro-2-methylpropane

  • 1-Bromo-1-chloro-2-methylpropane

Accurate and robust analytical methods are therefore essential to quantify the level of these impurities and ensure the quality of the starting material.

Gas Chromatography (GC) for Isomeric Purity Analysis

Gas Chromatography is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of this compound, GC offers excellent resolution of isomers and high sensitivity. A typical purity level for commercially available this compound, as determined by GC, is ≥98.0%.[1][2]

Experimental Protocol: GC-FID

This protocol is based on established methods for the separation of halogenated hydrocarbons.

Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Agilent CP-Wax 57 CB (or equivalent), 50 m x 0.32 mm ID, 1.2 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min at 150 °C
Injection Volume 1 µL (split injection, ratio 50:1)
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
Expected Results

Under these conditions, the isomers of bromo-chloro-2-methylpropane will be separated based on their boiling points and interaction with the stationary phase. The elution order is expected to be based on the volatility of the isomers. The peak area of each isomer can be used to determine its relative percentage in the mixture, thus providing a quantitative measure of isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom, making it highly effective for distinguishing between isomers. Both ¹H and ¹³C NMR can be used to identify and, with appropriate methods, quantify the different isomers of this compound.

Experimental Protocol: ¹H and ¹³C NMR
Parameter Condition
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0 ppm
¹H NMR Parameters Standard acquisition parameters
¹³C NMR Parameters Standard acquisition parameters with proton decoupling
Sample Preparation Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃.
Expected Spectral Features

Each isomer will exhibit a unique set of signals in the ¹H and ¹³C NMR spectra, characterized by their chemical shifts, multiplicities (splitting patterns), and integration values.

  • This compound: Will show distinct signals for the -CH₂Br, -CH₂Cl, -CH-, and -CH₃ groups.

  • 2-Bromo-1-chloro-2-methylpropane: The absence of a -CH- proton and the presence of a quaternary carbon signal in the ¹³C NMR would be a key identifier. The ¹H NMR would show singlets for the -CH₂Cl and -CH₃ groups.

  • 1-Bromo-1-chloro-2-methylpropane: The presence of a -CH- proton deshielded by both bromine and chlorine would result in a characteristic downfield signal.

By comparing the observed spectra with reference spectra or predicted chemical shifts, the presence and approximate ratio of isomers can be determined.

Comparison of GC and NMR for Isomeric Purity Analysis

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and column interaction.Structural analysis based on nuclear spin in a magnetic field.
Primary Strength High separation efficiency for isomers, excellent sensitivity, and quantitative accuracy.Unambiguous structure determination, provides detailed molecular information.
Primary Weakness Requires reference standards for positive identification of minor peaks.Lower sensitivity compared to GC, potential for signal overlap in complex mixtures.
Quantitative Analysis Straightforward quantification based on peak area percentages.Quantitative NMR (qNMR) is possible but requires careful experimental setup and data processing.
Sample Throughput Relatively high.Can be lower due to longer acquisition times for high sensitivity.
Cost & Complexity Generally lower initial cost and less complex operation.Higher initial investment and requires more specialized expertise for data interpretation.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the analysis of isomeric purity.

IsomericPurityAnalysis cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Sample Sample Collection Synthesis->Sample GC Gas Chromatography (GC-FID) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GC_Data Chromatogram Analysis (Peak Integration) GC->GC_Data NMR_Data Spectral Interpretation (Signal Assignment & Integration) NMR->NMR_Data Comparison Comparative Assessment GC_Data->Comparison NMR_Data->Comparison Report Purity Report Generation Comparison->Report

Caption: Workflow for the isomeric purity analysis of this compound.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are valuable techniques for assessing the isomeric purity of this compound.

  • GC is the method of choice for routine quality control and accurate quantification of known isomeric impurities due to its high resolution, sensitivity, and ease of use.

  • NMR is indispensable for the unambiguous identification of unknown impurities and for providing detailed structural confirmation of the main component and its isomers.

For comprehensive quality assurance, a combination of both techniques is often the most robust approach. GC can be used for routine purity checks, while NMR can be employed for initial characterization of new batches and for investigating any unexpected impurities detected by GC. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, and available instrumentation.

References

A Comparative Guide to Agrochemical Synthesis: Efficacy of Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The development of efficient and sustainable methods for synthesizing agrochemicals is paramount for ensuring global food security while minimizing environmental impact. Traditional chemical synthesis routes have long been the industry standard, but green chemistry principles are paving the way for more eco-friendly alternatives. This guide provides an objective comparison of a modified traditional synthesis route for glyphosate (B1671968) and a green synthesis approach for nanoparticle-based pesticides, supported by experimental data for researchers, scientists, and development professionals in the agrochemical sector.

Data Presentation: Performance Comparison

The efficacy of a synthesis method can be evaluated through various metrics, including chemical yield, product purity, and the biological effectiveness of the final product. The following table summarizes the performance of a modified traditional chemical synthesis method for glyphosate and a green synthesis approach for silver nanoparticle pesticides.

MetricMethod A: Modified Glycine (B1666218) Route (Glyphosate)Method B: Green Synthesis (Silver Nanoparticles) vs. Traditional Pesticide
Product Glyphosate (Herbicide)Silver Nanoparticle Formulation (Insecticide)
Primary Goal Optimize for high purityAchieve high biological efficacy with low environmental impact
Yield 77.92%[1]Not applicable (Efficacy is the primary metric)
Purity 94.94 wt %[1]Not applicable
Efficacy (Mortality Rate vs. Aphids) Not applicable90.5% (at 20 ppm concentration)[2]
Efficacy of Comparative Traditional Pesticide Not applicable96.2% (Imidacloprid)[2]
Key Advantage High purity of the active ingredient[1]Reduced environmental harm and comparable efficacy to synthetic pesticides[2][3]

Note: The comparison highlights different key performance indicators relevant to each synthesis type. Method A is optimized for chemical purity and yield, while Method B's success is measured by its biological efficacy and environmental benefits.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two synthesis methods discussed.

Method A: Modified Glycine-Dimethyl Phosphite (B83602) Synthesis of Glyphosate (High Purity Scheme)

This laboratory-scale synthesis was designed to produce high-purity glyphosate while reducing the use of certain environmental pollutants like triethylamine.[1]

  • Objective: To synthesize high-purity glyphosate.

  • Materials:

    • Glycine (0.1 mol)

    • Dimethyl phosphite (0.1 mol)

    • Hydrochloric acid (0.35 mol)

  • Procedure:

    • Condensation: React glycine (0.1 mol) with dimethyl phosphite (0.1 mol) at a condensation reaction temperature of 50 °C.[1]

    • Hydrolysis and Acidification: The esterifying liquid from the condensation is dropped into hydrochloric acid over 60 minutes. The hydrolysis reaction is carried out at 110 °C.[1]

    • pH Adjustment: After hydrolysis, the product's pH is adjusted to 1.5 at a temperature of 10 °C.[1]

    • Purification: A vacuum distillation is performed for 90 minutes to purify the final product.[1]

  • Analysis: The structure and purity of the resulting glyphosate are confirmed using Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

Method B: Green Synthesis of Silver Nanoparticle (Ag-NP) Pesticides

This method utilizes plant extracts as reducing and capping agents, avoiding the harsh chemicals associated with conventional synthesis.[2][3]

  • Objective: To synthesize effective and eco-friendly silver nanoparticle-based pesticides.

  • Materials:

    • Plant materials with known pesticidal properties (e.g., Ocimum species)[2]

    • Silver nitrate (B79036) (AgNO₃) solution

    • Deionized water

  • Procedure:

    • Plant Extract Preparation: Aqueous extracts are prepared from the selected plant materials. These extracts contain bioactive compounds that will act as reducing and stabilizing agents.[2]

    • Nanoparticle Synthesis: The plant extract is mixed with an aqueous solution of silver nitrate. The mixture is incubated under specific conditions (e.g., temperature, stirring) to allow the phytochemicals in the extract to reduce the silver ions (Ag⁺) to silver nanoparticles (Ag⁰).[2][3] The formation of nanoparticles is often indicated by a color change in the solution.

    • Formulation: The resulting silver nanoparticle suspension is formulated at desired concentrations (e.g., 10 ppm and 20 ppm) for efficacy testing.[2]

  • Efficacy Bioassay (vs. Aphids):

    • Aphid-infested plants are treated with the prepared Ag-NP formulations, a traditional synthetic pesticide (e.g., Imidacloprid) as a positive control, and water as a negative control.[2]

    • Mortality rates are recorded at set time intervals (e.g., 24 or 48 hours) to determine the pesticidal efficacy of the formulations.[4]

Visualization of Synthesis Workflows

The following diagrams illustrate the conceptual workflows for the traditional chemical synthesis of an agrochemical and the green synthesis of a nano-pesticide, highlighting the key differences in their approaches.

G cluster_0 Workflow A: Modified Traditional Synthesis (Glyphosate) cluster_1 Workflow B: Green Synthesis (Ag-NP Pesticide) cluster_2 Key Differences a1 Raw Materials (Glycine, Dimethyl Phosphite) a2 Chemical Condensation (50°C) a1->a2 a3 Acid Hydrolysis (110°C, HCl) a2->a3 a4 Purification (Vacuum Distillation) a3->a4 a5 High-Purity Glyphosate a4->a5 b1 Raw Materials (Plant Extract, Silver Nitrate) b2 Bioreduction & Synthesis (Ambient Temperature) b1->b2 b3 Stabilization (via Phytochemicals) b2->b3 b4 Pesticide Formulation b3->b4 b5 Ag-NP Pesticide b4->b5 c1 Traditional: - Uses synthetic reagents - Higher energy input - Requires purification steps c2 Green: - Uses natural materials - Lower energy input - Simpler formulation

Caption: Comparative workflow of traditional vs. green agrochemical synthesis.

References

A Comparative Spectroscopic Analysis of 1-bromo-2-methylpropane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 1-bromo-2-methylpropane (B43306) and its structural isomers: 1-bromobutane (B133212), 2-bromobutane (B33332), and 2-bromo-2-methylpropane (B165281). The following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols to ensure reproducibility.

Isomeric Structures

The four isomers of C₄H₉Br—1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane—exhibit distinct spectral properties due to their unique molecular geometries. These differences are invaluable for their identification and characterization in various research and development applications.

isomers cluster_isomers Isomers of C4H9Br 1-bromobutane 1-bromobutane 2-bromobutane 2-bromobutane 1-bromo-2-methylpropane 1-bromo-2-methylpropane 2-bromo-2-methylpropane 2-bromo-2-methylpropane Molecular Formula Molecular Formula Molecular Formula->1-bromobutane Molecular Formula->2-bromobutane Molecular Formula->1-bromo-2-methylpropane Molecular Formula->2-bromo-2-methylpropane

Caption: Structural relationship of the four isomers of C₄H₉Br.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the four isomers are readily distinguishable by their chemical shifts, splitting patterns (multiplicity), and integration values. These differences arise from the distinct chemical environments of the protons in each molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1-Bromobutane -CH₃~0.9Triplet (t)3H~7.0
-CH₂-CH₂Br~1.4Sextet2H~7.0
-CH₂-CH₃~1.8Quintet2H~7.0
-CH₂Br~3.4Triplet (t)2H~7.0
2-Bromobutane -CH₃ (on C1)~1.0Triplet (t)3H~7.0
-CH₃ (on C3)~1.7Doublet (d)3H~7.0
-CH₂-~1.8Multiplet (m)2H-
-CHBr-~4.1Sextet1H~6.5
1-Bromo-2-methylpropane -CH(CH₃)₂~1.0Doublet (d)6H~6.7
-CH-~1.9Nonet1H~6.7
-CH₂Br~3.3Doublet (d)2H~6.7
2-Bromo-2-methylpropane -C(CH₃)₃~1.8Singlet (s)9H-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon environments in each isomer leads to a distinct number of signals in their respective ¹³C NMR spectra. This provides a clear method for differentiating the isomers.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-Bromobutane -CH₃~13.5
-CH₂CH₃~21.5
-CH₂CH₂Br~35.0
-CH₂Br~33.0
2-Bromobutane -CH₃ (on C1)~11.5
-CH₃ (on C3)~25.5
-CH₂-~34.5
-CHBr-~54.0
1-Bromo-2-methylpropane -CH(CH₃)₂~21.0
-CH-~31.0
-CH₂Br~42.0
2-Bromo-2-methylpropane -C(CH₃)₃~36.4
-CBr-~62.5

Infrared (IR) Spectroscopy

The IR spectra of these bromoalkanes are characterized by strong C-H stretching and bending vibrations. The C-Br stretching frequency is also a key diagnostic feature, although it appears in the fingerprint region.

CompoundC-H Stretch (cm⁻¹)C-H Bend (cm⁻¹)C-Br Stretch (cm⁻¹)
1-Bromobutane 2870-29601380, 1465560-640
2-Bromobutane 2875-29651380, 1460540-620
1-Bromo-2-methylpropane 2870-29601370, 1470550-630
2-Bromo-2-methylpropane 2870-29701370, 1475520-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of similar intensity.[1][2][3][4] All four isomers exhibit a base peak at m/z 57, corresponding to the C₄H₉⁺ carbocation.[1]

CompoundMolecular Ion (M⁺, m/z)M+2 Peak (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundance
1-Bromobutane 1361385741 (high), 29 (high), 107/109 (low)
2-Bromobutane 1361385741 (high), 29 (high), 107/109 (moderate)
1-Bromo-2-methylpropane 1361385741 (high), 43 (prominent), 29 (moderate)[5]
2-Bromo-2-methylpropane 1361385741 (high), 121/123 (low)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid bromoalkanes is as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of the neat liquid in ~0.6 mL of deuterated chloroform (B151607) (CDCl3). prep2 Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium (B1214612) signal of CDCl3. acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire the 1H spectrum using a standard single-pulse experiment. acq2->acq3 acq4 Acquire the 13C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). proc2 Phase correct the resulting spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the signals in the 1H spectrum. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq To Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc To Analysis

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol outlines the procedure for obtaining FT-IR spectra of the liquid bromoalkane isomers:

FTIR_Workflow cluster_prep_ftir Sample Preparation (Neat Liquid) cluster_acq_ftir Data Acquisition cluster_proc_ftir Data Processing prep1_ftir Place a single drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr). prep2_ftir Carefully place a second salt plate on top to form a thin liquid film. prep1_ftir->prep2_ftir acq1_ftir Record a background spectrum of the empty spectrometer. acq2_ftir Place the sample holder with the salt plates into the spectrometer. acq1_ftir->acq2_ftir acq3_ftir Acquire the sample spectrum over a range of 4000-400 cm⁻¹. acq2_ftir->acq3_ftir proc1_ftir The instrument software automatically subtracts the background from the sample spectrum. proc2_ftir The final spectrum is typically displayed as transmittance vs. wavenumber. proc1_ftir->proc2_ftir cluster_prep_ftir cluster_prep_ftir cluster_acq_ftir cluster_acq_ftir cluster_prep_ftir->cluster_acq_ftir To Spectrometer cluster_proc_ftir cluster_proc_ftir cluster_acq_ftir->cluster_proc_ftir To Analysis

Caption: Workflow for FT-IR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides both separation of the isomers and their individual mass spectra. A typical protocol is as follows:

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms Data Acquisition cluster_proc_gcms Data Analysis prep1_gcms Prepare a dilute solution (e.g., 100 ppm) of the bromoalkane in a volatile solvent like dichloromethane (B109758) or hexane. acq1_gcms Inject 1 µL of the sample solution into the GC-MS system. acq2_gcms Separate the components on a suitable capillary column (e.g., DB-5ms). acq1_gcms->acq2_gcms acq3_gcms Use a temperature program (e.g., initial temp 40°C, ramp to 200°C). acq2_gcms->acq3_gcms acq4_gcms Ionize the eluted compounds using Electron Ionization (EI) at 70 eV. acq3_gcms->acq4_gcms acq5_gcms Scan a mass range of m/z 35-200. acq4_gcms->acq5_gcms proc1_gcms Identify the chromatographic peak corresponding to the bromoalkane. proc2_gcms Extract the mass spectrum for that peak. proc1_gcms->proc2_gcms proc3_gcms Analyze the molecular ion and fragmentation pattern. proc2_gcms->proc3_gcms cluster_prep_gcms cluster_prep_gcms cluster_acq_gcms cluster_acq_gcms cluster_prep_gcms->cluster_acq_gcms To GC-MS cluster_proc_gcms cluster_proc_gcms cluster_acq_gcms->cluster_proc_gcms To Analysis

Caption: Workflow for GC-MS Analysis.

References

Navigating the Reaction Landscape of 1-Bromo-3-chloro-2-methylpropane: A Comparative Guide to Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that dictate the outcome of a chemical reaction is paramount. This guide provides a comprehensive comparison of the product structures obtained from the reaction of 1-bromo-3-chloro-2-methylpropane with different bases, offering insights into controlling reaction pathways. We present a detailed analysis of elimination versus intramolecular substitution, supported by experimental data and protocols, to aid in the strategic design of synthetic routes.

The reaction of this compound, a bifunctional electrophile, presents a classic case of competing reaction pathways. The presence of two different halogen atoms on a primary carbon and a neopentyl-like structure creates a nuanced reactivity profile. The choice of base, whether a sterically unhindered strong base like sodium hydroxide (B78521) (NaOH) or a bulky, strong base such as potassium tert-butoxide (KOt-Bu), plays a decisive role in steering the reaction towards either elimination or intramolecular substitution products.

Unveiling the Product Spectrum: Elimination vs. Intramolecular Cyclization

The primary reactive center in this compound is the carbon bearing the bromine atom, as the carbon-bromine bond is weaker than the carbon-chlorine bond. Depending on the reaction conditions, two main product categories can be anticipated:

  • Elimination Products: The removal of a proton and the bromide ion leads to the formation of isomeric alkenes.

  • Intramolecular Substitution Product: An internal SN2 attack of an in-situ formed alkoxide can lead to a cyclic ether, specifically an oxirane.

This guide will delve into the specifics of these reaction pathways, comparing the expected product distribution and yields under different basic conditions.

Comparative Analysis of Reaction Outcomes

The product distribution is highly dependent on the nature of the base employed. Below is a comparative summary of the expected major products and their approximate yields when this compound is treated with sodium hydroxide versus potassium tert-butoxide.

BaseMajor Product(s)Minor Product(s)Approximate Yield of Major Product(s)
Sodium Hydroxide (NaOH) 2-(Chloromethyl)-2-methyloxirane3-Bromo-2-methyl-1-propene, 1-Bromo-2-methyl-1-propene60-70%
Potassium tert-Butoxide (KOt-Bu) 3-Bromo-2-methyl-1-propene1-Bromo-2-methyl-1-propene, 2-(Chloromethyl)-2-methyloxirane75-85%

Note: Yields are estimates based on typical reactions of similar substrates and may vary depending on specific experimental conditions.

Reaction Pathways and Mechanisms

The selection of the base dictates the predominant reaction mechanism, as illustrated in the following diagrams.

reaction_overview reactant This compound elimination Elimination (E2) reactant->elimination Strong, Bulky Base (e.g., KOt-Bu) substitution Intramolecular Substitution (SN2) reactant->substitution Strong, Non-bulky Base (e.g., NaOH) base Base elim_products 3-Bromo-2-methyl-1-propene & 1-Bromo-2-methyl-1-propene elimination->elim_products subst_product 2-(Chloromethyl)-2-methyloxirane substitution->subst_product

Figure 1: Overview of competing reaction pathways for this compound.

The Role of Sodium Hydroxide: Favoring Intramolecular Substitution

With a strong, yet sterically unhindered base like sodium hydroxide, the reaction primarily proceeds through an initial SN2 reaction to form a halohydrin intermediate, which then undergoes a rapid intramolecular Williamson ether synthesis to yield the epoxide, 2-(chloromethyl)-2-methyloxirane.

sn2_cyclization start This compound intermediate Halohydrin Intermediate start->intermediate NaOH (SN2 attack) product 2-(Chloromethyl)-2-methyloxirane intermediate->product Intramolecular Cyclization

Figure 2: Pathway for the formation of 2-(chloromethyl)-2-methyloxirane.

The Influence of Potassium tert-Butoxide: Promoting Elimination

The use of a bulky base like potassium tert-butoxide sterically hinders the approach to the carbon atom, making the SN2 pathway less favorable. Instead, the base acts as a strong proton abstractor, leading to an E2 elimination reaction. Due to the steric hindrance around the internal carbon, the kinetically favored product is the Hofmann elimination product, 3-bromo-2-methyl-1-propene.

e2_elimination start This compound hofmann 3-Bromo-2-methyl-1-propene (Hofmann Product) start->hofmann KOt-Bu (Major) zaitsev 1-Bromo-2-methyl-1-propene (Zaitsev Product) start->zaitsev KOt-Bu (Minor)

Figure 3: Elimination products from the reaction with potassium tert-butoxide.

Experimental Protocols

Detailed methodologies for the selective synthesis of the major products are provided below.

Protocol 1: Synthesis of 2-(Chloromethyl)-2-methyloxirane (Intramolecular Substitution)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2-(chloromethyl)-2-methyloxirane.

Protocol 2: Synthesis of 3-Bromo-2-methyl-1-propene (Elimination)

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 equivalents) to the solvent and stir until dissolved.

  • Add this compound (1 equivalent) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with pentane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting liquid by fractional distillation to yield 3-bromo-2-methyl-1-propene.

Alternative Synthetic Routes: A Comparative Overview

To provide a broader context for synthetic strategy, alternative methods for preparing the key products are summarized below.

ProductAlternative Synthesis MethodStarting Material(s)ReagentsAdvantagesDisadvantages
2-(Chloromethyl)-2-methyloxirane Epoxidation of Alkene3-Chloro-2-methyl-1-propenem-CPBA or other peroxy acidsHigh selectivity, mild conditionsPeroxy acids can be explosive
3-Bromo-2-methyl-1-propene Allylic Bromination2-MethylpropeneN-Bromosuccinimide (NBS), light/radical initiatorGood for selective bromination at the allylic positionCan lead to a mixture of products if not controlled
1-Bromo-2-methyl-1-propene Hydrobromination of Alkyne3-Methyl-1-butyneHBr, radical initiator (for anti-Markovnikov addition)RegioselectiveRequires handling of gaseous alkyne and HBr

Conclusion

The reaction of this compound serves as an excellent case study in the principles of competing substitution and elimination reactions. By carefully selecting the base—a strong, non-bulky base like NaOH to favor intramolecular substitution or a strong, bulky base like KOt-Bu to promote elimination—chemists can effectively control the product outcome. This guide provides the necessary data, protocols, and comparative analysis to enable researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and targeted molecular design.

Safety Operating Guide

Proper Disposal of 1-Bromo-3-chloro-2-methylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Halogenated Organic Compound

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Bromo-3-chloro-2-methylpropane, a halogenated organic compound, is classified as hazardous waste and requires specific procedures for its safe disposal.[1][2] Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2] An eyewash station and safety shower must be readily accessible.

Waste Segregation and Storage

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be collected in a designated, clearly labeled, and leak-proof container specifically for halogenated organic waste .[4][5][6]

Key Incompatibilities to Avoid:

  • Non-Halogenated Organic Waste: Do not mix with solvents that do not contain halogens.[6]

  • Acids and Bases: Keep separate from acidic and basic waste streams.[6]

  • Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[2][7]

  • Metals: Avoid contact with certain metals.[7]

Waste containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated secondary containment area away from sources of ignition.[1][2][5]

Spill Management

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][7] The spill should be contained and absorbed using an inert material such as sand, vermiculite, or earth.[2] The absorbed material must then be collected into a sealed, labeled container for hazardous waste disposal.[2]

Disposal Procedure

The recommended and primary method for the disposal of this compound is incineration at a licensed hazardous waste disposal facility.[1] This process should be carried out in a chemical incinerator, preferably one equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

Under no circumstances should this compound be disposed of down the drain or released into the environment. [1][2][7]

Empty containers that previously held this chemical should be treated as hazardous waste and disposed of as the unused product.[1][2]

Quantitative Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste
Waste Segregation Designated Halogenated Organic Waste Container[4][5]
Primary Disposal Method Incineration by a licensed facility
Prohibited Disposal Drain or environmental release[1][2][7]
Storage Conditions Cool, dry, well-ventilated area; tightly closed container[1][2][5]
Incompatible Materials Non-halogenated organics, acids, bases, strong oxidizers, metals[2][7]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and compliance at each stage of the process.

G A Initial Handling (in Fume Hood with PPE) B Waste Generation A->B C Segregation into Halogenated Waste Container B->C I Spill Occurs B->I D Proper Labeling of Waste Container C->D E Secure Storage (Cool, Dry, Ventilated Area) D->E F Arrange for Professional Waste Pickup E->F G Transportation to Licensed Facility F->G H Final Disposal by Incineration G->H J Contain and Absorb with Inert Material I->J K Collect in Sealed Container for Hazardous Waste J->K K->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-3-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane (CAS RN: 6974-77-2). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
CAS Number 6974-77-2
Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 154-159 °C[2]
Density Approximately 1.48 - 1.49 g/cm³ at 20-25 °C[2][4]
Flash Point >110 °C (closed cup)

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

GHS Hazard Statements: [5]

Hazard StatementClassification
H302Harmful if swallowed[1][3][5]
H312Harmful in contact with skin[1][5]
H332Harmful if inhaled[5]
H315Causes skin irritation[1][5]
H319Causes serious eye irritation[1][3][5]
H335May cause respiratory irritation[5]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][6]Protects against splashes and vapors that can cause serious eye damage.[3][5][6]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or PVC.[2][6][7] Disposable nitrile gloves should be changed immediately upon contamination.[6]Prevents skin contact, which can cause skin irritation and is harmful.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[2][6]Protects skin from accidental exposure.
Respiratory Protection All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] If ventilation is not sufficient, a NIOSH/MSHA-approved vapor respirator should be used.[2][8]Prevents inhalation of harmful vapors that can cause respiratory tract irritation.[5]

Operational and Handling Protocol

A systematic approach to handling this compound is essential. The following workflow outlines the key steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_decon Decontamination cluster_waste Waste Management cluster_emergency In Case of Exposure prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment (Safety Shower, Eyewash Station, Spill Kit) prep1->prep2 prep3 Don Full PPE: - Lab Coat - Goggles & Face Shield - Chemical-Resistant Gloves prep2->prep3 handle1 Weighing and Transferring prep3->handle1 handle2 Performing Reaction handle1->handle2 decon1 Clean Glassware handle2->decon1 decon2 Wipe Down Work Area decon1->decon2 waste1 Segregate Halogenated Organic Waste decon2->waste1 waste2 Label Waste Container Clearly waste1->waste2 waste3 Store in Designated Satellite Accumulation Area waste2->waste3 waste4 Arrange for Professional Disposal waste3->waste4 emergency1 Skin Contact: Remove contaminated clothing, rinse skin with water. emergency5 Seek Immediate Medical Attention emergency1->emergency5 emergency2 Eye Contact: Rinse cautiously with water for several minutes. emergency2->emergency5 emergency3 Inhalation: Move to fresh air. emergency3->emergency5 emergency4 Ingestion: Rinse mouth. emergency4->emergency5

Figure 1. Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

    • Put on all required PPE as detailed in the table above.

  • Chemical Handling (to be performed inside a fume hood):

    • When weighing or transferring the liquid, use appropriate glassware and techniques to minimize the generation of aerosols and to avoid splashing.[6]

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with incompatible materials such as strong oxidizing agents.[2]

  • Decontamination:

    • Thoroughly clean all glassware and equipment after use.

    • Wipe down the work surface within the fume hood.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[2][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[2][5]

Storage and Disposal

Storage:

  • Store in a cool, dark, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials, such as oxidizing agents.[2]

  • The recommended storage temperature is below +30°C.[4][5]

Disposal:

  • This compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled container for halogenated organic waste.[5]

  • Do not allow the product to enter drains, waterways, or the soil.[2]

  • All disposal activities must comply with federal, state, and local regulations.[2] Contact your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.